Dimethyl 5-hydroxyisophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065329 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-02-7 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 5-Hydroxyisophthalate from 5-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid. It includes a detailed experimental protocol, quantitative data, and a discussion of the compound's relevance in drug development, particularly concerning its interaction with the Protein Kinase C (PKC) signaling pathway.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various organic molecules, including polymers and pharmacologically active compounds.[1] Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities on an aromatic ring, makes it a versatile building block for creating more complex molecules. This guide focuses on the efficient synthesis of this compound via the Fischer esterification of 5-hydroxyisophthalic acid.
Synthetic Protocol: Fischer Esterification
The synthesis of this compound from 5-hydroxyisophthalic acid is effectively achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol.
Reaction Scheme
Caption: Fischer Esterification of 5-Hydroxyisophthalic Acid.
Experimental Protocol
This protocol is adapted from a reliable synthetic methodology for the esterification of aromatic carboxylic acids.
Materials:
-
5-Hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid in an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux temperature and maintain stirring for approximately 4 hours.[1]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction solution into a beaker containing ice water. This will cause the product to precipitate.[1]
-
Collect the white solid product by vacuum filtration.
-
Wash the collected solid multiple times with deionized water until the washings are neutral to remove any residual acid.[1]
-
Dry the purified this compound in a vacuum oven at 60 °C overnight.[1]
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 5-Hydroxyisophthalic Acid
| Property | Value |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol |
| Appearance | White powder |
| CAS Number | 618-83-7 |
Table 2: Properties and Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | Off-white crystal powder | [1] |
| Melting Point | 164-166 °C | [1] |
| GC Purity | >99% | [1] |
| Yield | 98.2% | [1] |
| ¹H NMR (CDCl₃ + DMSO-d₆, TMS) | 3.68 (s, 6H, OCH₃), 7.45 (s, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 9.35 (broad peak, 1H, OH) | [1] |
| ¹³C NMR (CDCl₃ + DMSO-d₆, TMS) | 51.92 (OCH₃), 120.50 (C4, C6), 121.10 (C2), 131.15 (C1, C3), 157.36 (C5), 165.85 (COOR) | [1] |
| GC-MS (acetone) | m/z 210 (M⁺) | [1] |
| CAS Number | 13036-02-7 | [1] |
Relevance in Drug Development: Targeting the Protein Kinase C Pathway
Derivatives of isophthalic acid have emerged as promising scaffolds in drug discovery. Specifically, certain dialkyl 5-(hydroxymethyl)isophthalate derivatives have been identified as potential ligands for the C1 domain of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer.
The ability of isophthalate (B1238265) derivatives to interact with the C1 domain, which normally binds the second messenger diacylglycerol (DAG) or tumor-promoting phorbol (B1677699) esters, suggests they can act as modulators of PKC activity.[2] These compounds have been shown to either induce PKC-dependent ERK phosphorylation or inhibit phorbol-induced ERK phosphorylation, highlighting their potential as therapeutic agents.[2]
Simplified PKC Signaling Pathway
The following diagram illustrates a simplified representation of the PKC signaling pathway and the potential point of intervention for isophthalic acid derivatives.
Caption: Simplified PKC signaling pathway and isophthalate interaction.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from 5-hydroxyisophthalic acid via Fischer esterification is a high-yielding and straightforward procedure. The resulting product is a versatile intermediate with significant potential in materials science and drug discovery. The demonstrated interaction of related isophthalate derivatives with the PKC signaling pathway opens avenues for the development of novel therapeutic agents targeting diseases characterized by aberrant cell signaling. This guide provides the necessary technical information for researchers and scientists to synthesize and further investigate the applications of this important compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-hydroxyisophthalate is a valuable aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and advanced materials. Its physicochemical properties are fundamental to its reactivity, solubility, and overall utility in these applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in synthetic pathways.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting its behavior in different solvent systems, its potential for biological activity, and for the design of synthetic routes.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀O₅ | - |
| Molecular Weight | 210.18 g/mol | - |
| CAS Number | 13036-02-7 | - |
| Appearance | Off-white to white crystalline powder | [1] |
| Melting Point | 162-167 °C | [1][2][3][4] |
| Boiling Point | 360.6 ± 22.0 °C | Predicted[1] |
| Water Solubility | 4018 mg/L at 25 °C | Estimated[5] |
| pKa | 8.33 ± 0.10 | Predicted[1] |
| LogP | 1.88 / 2.570 | Experimental / Estimated[1][6] |
| Solubility Profile | Soluble in water; Slightly soluble in DMSO and Methanol (B129727) | [1][3][7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 5-hydroxyisophthalic acid.[1]
Materials:
-
5-hydroxyisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxyisophthalic acid and an excess of methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly and then carefully pour the hot solution into a beaker of ice water.
-
A white solid product, this compound, will precipitate.
-
Collect the solid by filtration.
-
Wash the collected solid with deionized water until the washings are neutral to remove any residual acid.
-
Dry the product under vacuum to obtain the purified this compound.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound of a known concentration in either water-saturated n-octanol or n-octanol-saturated water, depending on its greater solubility.
-
Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.
-
Add a known amount of the this compound stock solution to the separatory funnel. The final concentration should be such that it can be accurately measured in both phases.
-
Shake the funnel vigorously for a set period (e.g., 10-15 minutes) to allow for the partitioning of the solute between the two phases.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Due to the phenolic hydroxyl group, this compound is weakly acidic. Its pKa can be determined by potentiometric titration.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol (B145695) may be used if the solubility in water is insufficient for accurate measurement, though this will yield an apparent pKa.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant rate.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the midpoint of the steep part of the titration curve or by calculating the first derivative of the curve.
Synthetic Pathways and Workflows
This compound is a versatile building block. The following diagrams, generated using the DOT language, illustrate its synthesis and a key application in the development of more complex molecules.
Caption: Synthesis of this compound via Fischer esterification.
This compound is a precursor in the synthesis of intermediates for non-ionic, low-osmolality radiographic contrast agents. Its hydroxyl group provides a reactive site for further functionalization.
Caption: Workflow for the use of this compound in synthesis.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for its analysis. The visualization of its synthetic utility highlights its importance as a versatile chemical intermediate. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for the successful design and execution of their work.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
Dimethyl 5-hydroxyisophthalate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 5-hydroxyisophthalate, a versatile chemical intermediate with applications in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and notable applications, with a focus on its role as a building block in the development of novel therapeutic agents.
Core Chemical Identifiers and Properties
This compound is a substituted aromatic dicarboxylic acid ester. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13036-02-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1][2] |
| IUPAC Name | dimethyl 5-hydroxybenzene-1,3-dicarboxylate | [2] |
| Synonyms | Dimethyl 5-hydroxybenzene-1,3-dicarboxylate, 5-Hydroxyisophthalic acid dimethyl ester | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 162-164 °C | [1] |
| Boiling Point | 360.6 ± 22.0 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO and Methanol (slightly) | [1] |
| Purity | Typically ≥98% | [2] |
Applications in Drug Discovery and Development
This compound serves as a valuable scaffold and intermediate in the synthesis of various molecules with biological and diagnostic applications.
Intermediate for Radiographic Contrast Agents
This compound is a key precursor in the synthesis of N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a molecule related to Ioversol. Ioversol is a nonionic, low-osmolality radiographic contrast agent used to enhance the visibility of internal structures in medical imaging.
Scaffold for Antimicrobial Agents
Recent research has demonstrated the use of this compound as a foundational structure for the development of novel antimicrobial agents. Specifically, it has been used to synthesize a series of thiophene-bearing esters that have shown promising antimicrobial and anticandidal activities. This highlights its potential as a scaffold for generating new classes of antibiotics.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of 5-hydroxyisophthalic acid.
Materials:
-
5-hydroxyisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ice water
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 5-hydroxyisophthalic acid in methanol.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After the reaction is complete, carefully pour the hot solution into ice water to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid with deionized water until the washings are neutral.
-
Dry the product under vacuum to yield this compound.
Synthesis of Thiophene-Bearing Antimicrobial Esters
The following is a general procedure for the synthesis of thiophene-derived esters from this compound, which have been investigated for their antimicrobial properties.[5]
Materials:
-
This compound
-
Thiophene-2-carbonyl chloride
-
Tetrahydrofuran (THF)
-
Cold water
Procedure:
-
Dissolve this compound and triethylamine in THF in a reaction flask.
-
Cool the solution to 0°C in an ice bath.
-
Add thiophene-2-carbonyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to proceed for 24 hours.
-
Remove the excess solvent by evaporation under reduced pressure.
-
Pour the resulting residue into cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthesis of this compound.
Caption: Derivatization for antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound 98 13036-02-7 [sigmaaldrich.com]
- 5. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » NEW THIOPHENE BEARING DIMETHYL-5-HYDROXY ISOPHTALATE ESTERS AND THEIR ANTIMICROBIAL ACTIVITIES [dergipark.org.tr]
Navigating the Solubility Landscape of Dimethyl 5-hydroxyisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-hydroxyisophthalate is a valuable building block in the synthesis of various compounds, including pharmaceuticals and advanced materials. Understanding its solubility in common organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in publicly available quantitative data, and offers a detailed experimental protocol for researchers to determine its solubility in their own laboratories.
Introduction
This compound (DMHIP), with the chemical formula C₁₀H₁₀O₅, is a diester derivative of 5-hydroxyisophthalic acid. Its structure, featuring both polar (hydroxyl and ester groups) and non-polar (benzene ring) moieties, results in a nuanced solubility profile across a range of organic solvents. The efficiency of synthetic routes and the purity of the final products often hinge on the judicious selection of solvents for reactions and crystallizations. This guide aims to consolidate the available information on DMHIP's solubility and provide a practical framework for its experimental determination.
Solubility of this compound: Current State of Knowledge
Despite its utility, a comprehensive, publicly available dataset of quantitative solubility values for this compound in common organic solvents is notably absent from the scientific literature and chemical databases. However, qualitative descriptions and information gleaned from synthetic procedures provide valuable insights into its solubility behavior.
Qualitative Solubility Summary
Based on various sources, the following qualitative solubility information has been compiled:
| Solvent Category | Solvent Examples | Qualitative Solubility |
| Protic Solvents | Water, Methanol, Ethanol | Repeatedly cited as "soluble in water".[1] Described as "slightly" soluble in Methanol.[2] Purification procedures often involve methanol, suggesting increased solubility at higher temperatures. |
| Aprotic Polar | DMSO, DMF, THF, Acetone | Described as "slightly" soluble in Dimethyl Sulfoxide (DMSO).[2] Synthesis involving THF suggests solubility in this solvent, particularly in the presence of water.[3] General organic chemistry principles suggest it would exhibit some solubility in DMF and Acetone. |
| Aprotic Non-Polar | Dichloromethane (B109758), Chloroform, Ethyl Acetate (B1210297), Toluene (B28343), Hexane (B92381) | Purification via column chromatography often employs mixtures of ethyl acetate and n-hexane, or dichloromethane and methanol, indicating some solubility in these solvents.[4] It is expected to have low solubility in non-polar solvents like hexane and toluene at room temperature. |
Experimental Protocol for Determining Solubility
Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their solvents of interest. The following is a standard and reliable method for determining the equilibrium solubility of a solid compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Constant temperature incubator shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or on a stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
To aid researchers, the following diagrams created using the DOT language visualize the experimental workflow for solubility determination and a logical approach to solvent selection for purification.
Conclusion
References
Spectroscopic Profile of Dimethyl 5-hydroxyisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization in various research and development applications.
Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing key identifiers for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.35 | Broad Peak | 1H | -OH |
| 7.89 | s | 1H | Ar-H |
| 7.45 | s | 2H | Ar-H |
| 3.68 | s | 6H | -OCH₃ |
¹³C NMR Spectrum
The carbon-13 NMR spectrum shows distinct peaks for each carbon environment within the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| 165.85 | COOR |
| 157.36 | C5 |
| 131.15 | C1, C3 |
| 121.10 | C2 |
| 120.50 | C4, C6 |
| 51.92 | -OCH₃ |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of this compound.[1]
| m/z | Ion |
| 210 | [M]⁺ |
Experimental Protocols
While specific instrumental parameters were not detailed in the available literature, the following provides a general methodology for obtaining the spectroscopic data presented.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were obtained using a solution of this compound in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1]
Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with acetone (B3395972) as the solvent.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to Dimethyl 5-hydroxyisophthalate: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-hydroxyisophthalate is a chemical compound of interest in organic synthesis, serving as a versatile intermediate for more complex molecules, including those with applications in materials science and pharmaceuticals. This guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties. Although a definitive crystal structure for this compound is not publicly available, this paper presents an analysis of a closely related structure, Dimethyl 5-iodoisophthalate, to infer its likely solid-state conformation and packing arrangement. Furthermore, this document discusses the broader biological context of phthalates, including their known interactions with cellular signaling pathways, to offer a complete picture for researchers in drug development.
Introduction
This compound, with the chemical formula C₁₀H₁₀O₅, is an aromatic ester derived from 5-hydroxyisophthalic acid.[1][2][3] Its structure features a benzene (B151609) ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a hydroxyl group at position 5. This arrangement of functional groups makes it a valuable building block in the synthesis of various organic molecules.[4][5][6][7] Notably, it is a precursor in the synthesis of certain contrast agents used in medical imaging.[6][7] Understanding its chemical synthesis, purification, and solid-state properties is crucial for its effective utilization in research and development.
Synthesis and Purification
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the esterification of 5-hydroxyisophthalic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid.[6]
Experimental Protocol: Esterification of 5-hydroxyisophthalic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the white solid precipitate by filtration.
-
Washing: Wash the collected solid with deionized water until the washings are neutral to remove any remaining acid.
-
Drying: Dry the purified product under vacuum.[6]
Purification by Crystallization
Crystallization is a critical step to obtain high-purity this compound. The choice of solvent is crucial for effective purification. For isophthalic acid and its derivatives, various solvents and techniques can be employed.[8][9][10]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone-water mixtures) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3] |
| Molecular Weight | 210.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 163-167 °C | |
| Solubility | Soluble in methanol, ethanol; insoluble in water. | [11] |
Crystal Structure Analysis (Analog-Based)
As of the latest literature survey, a single-crystal X-ray diffraction structure of this compound has not been reported. However, the crystal structure of a closely related analog, Dimethyl 5-iodoisophthalate (C₁₀H₉IO₄), provides valuable insights into the likely molecular conformation and packing in the solid state.[12]
The study of Dimethyl 5-iodoisophthalate reveals that the molecule adopts a twisted conformation where the methyl carboxylate groups are tilted with respect to the plane of the benzene ring.[12] This twisting is a common feature in substituted benzene rings to alleviate steric strain. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and, in the case of the iodo-derivative, halogen bonding (I···O interactions).[12]
Based on this analog, it can be reasonably inferred that this compound would also exhibit a non-planar conformation. The presence of the hydroxyl group would introduce the possibility of strong O-H···O hydrogen bonding, which would likely dominate the crystal packing, potentially leading to the formation of supramolecular assemblies like chains or sheets.
Table of Crystallographic Data for Dimethyl 5-iodoisophthalate [12]
| Parameter | Value |
| Chemical Formula | C₁₀H₉IO₄ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.9953 (4) |
| b (Å) | 13.0118 (3) |
| c (Å) | 6.2239 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Biological Context and Signaling Pathways
While specific studies on the biological activity and signaling pathway interactions of this compound are limited, the broader class of compounds to which it belongs, phthalates, has been extensively studied for its effects on biological systems. Phthalates are recognized as endocrine-disrupting chemicals and have been shown to interact with various cellular signaling pathways.[13][14][15][16][17]
Exposure to certain phthalates has been linked to the modulation of key signaling pathways, including:
-
Nuclear Factor-κB (NF-κB) Signaling: This pathway is a central regulator of inflammation, and some phthalates have been shown to activate it, leading to a pro-inflammatory response.[13][15][17]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for these nuclear receptors, which play crucial roles in lipid metabolism and inflammation.
-
Estrogen and Wnt/β-Catenin Signaling: Some studies have indicated that exposure to phthalate (B1215562) mixtures can enhance estrogen and Wnt/β-catenin signaling, which are critical in cell proliferation and development.[14]
-
Oxidative Stress Pathways: Phthalates have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of related signaling pathways like Nrf2.[13][15][16]
The potential for this compound to interact with these or other signaling pathways would depend on its specific molecular structure and ability to bind to cellular receptors or enzymes. Further research is warranted to elucidate the specific biological activities of this compound.
Below is a generalized representation of a signaling pathway potentially affected by phthalates.
Caption: Generalized Phthalate-Induced Signaling Pathway.
Conclusion
This compound is a valuable synthetic intermediate with well-established synthesis protocols. While its specific crystal structure remains to be determined, analysis of closely related compounds provides a strong basis for predicting its molecular conformation and solid-state packing. For researchers in drug development, it is important to consider the broader context of phthalate biology, including their potential to interact with key cellular signaling pathways. Further investigation into the specific biological activities of this compound is a promising area for future research.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. This compound, 13036-02-7 [thegoodscentscompany.com]
- 5. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 13036-02-7 [chemicalbook.com]
- 7. This compound, 98% | CymitQuimica [cymitquimica.com]
- 8. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 9. US4350828A - Crystallization of isophthalic acid - Google Patents [patents.google.com]
- 10. iscientific.org [iscientific.org]
- 11. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 12. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT sign… [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 5-hydroxyisophthalate and its Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of polymers synthesized using Dimethyl 5-hydroxyisophthalate. Due to a lack of specific publicly available data on the thermal decomposition of the this compound monomer itself, this document focuses on the thermal properties of resulting high-performance polymers, such as polyesters and polyamides. The thermal behavior of these polymers offers critical insights into the suitability of this compound as a building block in materials designed for applications requiring high thermal resistance.
Introduction to this compound
This compound is a versatile organic compound primarily utilized as a monomer in the synthesis of various polymers, including polyesters and polyamides.[1] Its chemical structure, featuring two methoxy (B1213986) groups and a hydroxyl group on a benzene (B151609) ring, allows for multiple reaction pathways, making it a valuable intermediate in organic synthesis.[1] Polymers derived from this monomer are often noted for their high-performance characteristics, including excellent thermal stability.[2][3]
Chemical Structure:
Thermal Analysis of Polymers Derived from this compound
The thermal stability of polymers is a critical factor in determining their application range, especially in fields requiring resistance to high temperatures. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating these properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the decomposition temperatures and the amount of residual material after degradation.
General TGA Data for Aromatic Polyesters and Polyamides:
While specific TGA data for polymers derived solely from this compound is not extensively detailed in the available literature, data for structurally similar aromatic polyesters and polyamides provide a predictive framework.
| Polymer Type | 10% Weight Loss Temperature (T10) (°C) | 50% Weight Loss Temperature (T50) (°C) | Char Yield at 600°C (%) |
| Aromatic Polyester (B1180765) (Schiff-base containing) | > 270 | > 400 | ~41.4 |
| Aromatic Polyamide (Chiral diacid-based) | up to 355 (5% weight loss) | - | - |
Data inferred from studies on similar polymer structures.[4][5]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
For a polyester synthesized with a Schiff-base unit, the glass transition temperature was recorded at approximately 170°C, indicating a thermally stable material.[5]
Experimental Protocols for Thermal Analysis
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing the thermal stability of a polymer is as follows:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a clean sample pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for determining the thermal transitions of a polymer includes:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.
-
Heating and Cooling Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the glass transition temperature (Tg) and melting point (Tm) of the material under controlled conditions.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Visualization of Experimental Workflow and Decomposition Concepts
General Experimental Workflow for Polymer Thermal Analysis
Caption: Workflow for Thermal Characterization.
Conceptual Decomposition Pathway for Polyesters
Caption: Polyester Thermal Decomposition.
Conclusion
This compound serves as a crucial building block for high-performance polymers with significant thermal stability. While direct and detailed thermal decomposition data for the monomer is scarce, the analysis of its derived polyesters and polyamides consistently demonstrates their robustness at elevated temperatures. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and professionals working with these materials, enabling them to effectively characterize and predict the thermal behavior of novel polymers based on this compound for advanced applications. Further research into the specific decomposition pathways of polymers derived from this monomer would be beneficial for a more complete understanding of their structure-property relationships.
References
The Potential of Dimethyl 5-hydroxyisophthalate in the Development of Novel Polymers for Advanced Drug Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for innovative polymeric materials is a cornerstone of advancement in drug delivery and biomedical applications. These materials offer the potential for more effective, targeted, and patient-friendly therapeutic solutions. A promising but not yet fully explored monomer, Dimethyl 5-hydroxyisophthalate (DMHIP), presents a unique chemical architecture for the synthesis of novel polyesters, polyamides, and dendrimers. Its trifunctionality, arising from two ester groups and a hydroxyl group, allows for the creation of polymers with tailored properties such as tunable degradation rates, enhanced drug loading capacity, and specific biological interactions. This technical guide provides a comprehensive overview of DMHIP as a monomer, focusing on the synthesis of novel polymers, their characterization, and their potential applications in the pharmaceutical sciences.
Properties of this compound (DMHIP)
DMHIP is a commercially available aromatic compound with the following key properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Melting Point | 162-164 °C |
| CAS Number | 13036-02-7 |
| Appearance | Off-white crystalline powder |
Synthesis of Novel Polymers from DMHIP
The presence of both ester and hydroxyl functionalities makes DMHIP a versatile monomer for various polymerization techniques. A particularly promising and green approach is enzymatic polymerization, which avoids the use of harsh catalysts and reaction conditions.
Enzymatic Synthesis of Copolymers
Lipase-catalyzed polycondensation is an effective method for synthesizing copolymers of DMHIP with various diols and polyols. Candida antarctica lipase (B570770) B (CALB) has been successfully employed for this purpose.[1]
Experimental Protocol: Enzymatic Copolymerization of DMHIP and Poly(ethylene glycol) (PEG) [1]
This protocol is based on the work of Kumar et al. and describes the synthesis of a polyester (B1180765) by reacting DMHIP with PEG 600.
Materials:
-
This compound (DMHIP)
-
Poly(ethylene glycol) 600 (PEG 600)
-
Candida antarctica lipase B (CALB), immobilized
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of DMHIP and PEG 600 in a minimal amount of anhydrous toluene.
-
Add immobilized CALB (typically 10% by weight of the total monomers).
-
The reaction is carried out under a nitrogen atmosphere with continuous stirring at a controlled temperature (e.g., 60°C).
-
The progress of the reaction can be monitored by the removal of methanol, which is a byproduct of the transesterification reaction. This can be facilitated by applying a mild vacuum.
-
After the desired reaction time (typically 24-72 hours), the enzyme is removed by filtration.
-
The polymer is isolated by precipitation in a large excess of cold methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Characterization of DMHIP-based Polymers
A thorough characterization of the synthesized polymers is crucial to understand their properties and assess their suitability for specific applications.
Quantitative Data on DMHIP-PEG Copolymers
The following table summarizes typical molecular weight and yield data for enzymatically synthesized DMHIP-PEG copolymers, as reported in the literature.[1]
| Co-monomer | Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Yield (%) |
| PEG 600 | 3,500 - 5,000 | 1.5 - 2.0 | > 80 |
| 1,4-Butanediol | Varies | Varies | Varies |
| 1,6-Hexanediol | Varies | Varies | Varies |
Thermal Properties:
The thermal properties of these polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for determining their processing conditions and in-use stability. These properties are influenced by the choice of co-monomer and the resulting polymer architecture. Generally, the incorporation of the rigid aromatic DMHIP unit is expected to increase the Tg of the resulting polyester compared to purely aliphatic polyesters.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer selection to the characterization of the final polymer.
References
The Versatile Building Block: A Technical Guide to Dimethyl 5-hydroxyisophthalate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 5-hydroxyisophthalate (DMHIP) is an aromatic diester that is emerging as a versatile building block in the field of materials science. Its trifunctional nature, featuring two ester groups and a hydroxyl group, allows for its incorporation into a variety of polymeric and supramolecular structures. This technical guide provides an in-depth overview of the potential applications of DMHIP, focusing on the synthesis of novel polyesters, dendrimers, and as a precursor for metal-organic frameworks (MOFs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Core Properties of this compound
DMHIP is a white to off-white crystalline powder with a melting point in the range of 162-167°C. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13036-02-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Melting Point | 162-167 °C | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
| Purity | >97.5% (GC, HPLC) | [1] |
Applications in Polymer Synthesis
The presence of both hydroxyl and ester functionalities makes DMHIP an ideal monomer for the synthesis of various polymers, particularly polyesters and dendrimers.
Polyesters
DMHIP can be readily incorporated into polyester (B1180765) chains through polycondensation reactions. A notable application is its enzymatic copolymerization with diols such as polyethylene (B3416737) glycol (PEG). This approach offers a green and selective method for creating novel biodegradable and biocompatible materials.[2]
Experimental Protocol: Enzymatic Copolymerization of DMHIP and Polyethylene Glycol (PEG 600)
This protocol is based on the work of Kumar et al. on the enzymatic synthesis of multi-component copolymers.[2]
Materials:
-
This compound (DMHIP)
-
Poly(ethylene glycol) with an average molecular weight of 600 (PEG 600)
-
Candida antarctica lipase (B570770) B (CAL-B), immobilized (e.g., Novozym 435)
-
Toluene (B28343) (for dissolving the product)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, combine DMHIP (1 equivalent), PEG 600 (1 equivalent), and 1,8-octanediol (1 equivalent).
-
Add immobilized CAL-B to the mixture (typically 10% by weight of the total monomers).
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the resulting polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a minimal amount of toluene.
-
Precipitate the polymer by adding the toluene solution dropwise to a stirred excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Characterization:
The resulting copolyester can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of all three monomers into the polymer chain.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Below is a diagram illustrating the general workflow for this enzymatic polymerization.
References
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the phenolic hydroxyl group in Dimethyl 5-hydroxyisophthalate. This versatile building block is utilized in a variety of chemical syntheses, and understanding the reactivity of its hydroxyl group is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This document details key reactions, presents quantitative data, provides experimental protocols, and visualizes reaction pathways.
Introduction
This compound possesses a phenolic hydroxyl group that is amenable to a range of chemical transformations. The electron-withdrawing nature of the two meta-positioned methoxycarbonyl groups influences the acidity and nucleophilicity of the hydroxyl group, thereby affecting its reactivity. This guide explores several important classes of reactions at this functional group: O-Alkylation, Esterification, Mitsunobu Reaction, O-Allylation/Claisen Rearrangement, and Polymerization.
O-Alkylation
The hydroxyl group of this compound can be readily converted to an ether linkage through various O-alkylation methods. This transformation is fundamental for introducing a wide array of functional groups and for the synthesis of more complex molecules.
Williamson Ether Synthesis
A common and effective method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by nucleophilic substitution with an alkyl halide.
General Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis of this compound.
Experimental Protocol: Methylation
A specific example of O-alkylation is the methylation of this compound to yield Dimethyl 5-methoxyisophthalate.
| Parameter | Value |
| Reactants | This compound, Methyl iodide, Potassium carbonate |
| Solvent | Acetone (B3395972) |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Yield | Quantitative[1] |
Detailed Protocol: A solution of this compound (6 g, 28.6 mmol) and potassium carbonate (9 g, 65.4 mmol) in acetone (120 mL) is prepared. To this, methyl iodide (4 mL, 63.7 mmol) is added, and the reaction is left stirring overnight at room temperature. The reaction mixture is then filtered and concentrated. The residue is dissolved in ethyl acetate (B1210297) and washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[1]
Reactions with Other Alkylating Agents
The hydroxyl group can also react with other alkylating agents, such as epoxides and propargyl halides, to introduce different functionalities. For instance, it undergoes a base-catalyzed nucleophilic ring-opening reaction with allyl glycidyl (B131873) ether.[2][3][4]
Esterification
Esterification of the hydroxyl group provides a means to introduce acyl groups, which can serve as protecting groups or as handles for further functionalization.
Acylation with Acyl Chlorides
Reaction with acyl chlorides in the presence of a base is a straightforward method for ester formation.
Experimental Example: Reaction with Thiophene-2-carbonyl chloride
| Parameter | Value |
| Reactants | This compound, Thiophene-2-carbonyl chloride |
| Base | (Not specified, likely a non-nucleophilic base like pyridine (B92270) or triethylamine) |
| Solvent | (Not specified, typically an aprotic solvent like DCM or THF) |
Steglich Esterification
For more sensitive substrates or when using carboxylic acids directly, the Steglich esterification, which employs a carbodiimide (B86325) coupling agent and a catalyst, is a mild and effective alternative.
Figure 2: Key components of the Steglich esterification reaction.
General Protocol: The carboxylic acid, this compound, a carbodiimide (like DCC or EDC), and a catalytic amount of DMAP are stirred in an aprotic solvent (e.g., dichloromethane) at room temperature.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other functionalities, including esters and ethers, with inversion of configuration if the carbon were chiral. It is particularly useful for reactions that are difficult to achieve under standard SN2 conditions.
Reaction Principle:
Figure 3: Core components of the Mitsunobu reaction.
While no specific examples of the Mitsunobu reaction on this compound are detailed in the readily available literature, the general protocol is well-established and can be adapted.[6]
General Experimental Protocol: To a solution of this compound, the pronucleophile (e.g., a carboxylic acid), and triphenylphosphine in a suitable solvent like THF, the azodicarboxylate (e.g., DEAD or DIAD) is added slowly at 0 °C. The reaction is then typically stirred at room temperature.
O-Allylation and Claisen Rearrangement
The synthesis of an allyl ether followed by a thermal Claisen rearrangement is a powerful method for carbon-carbon bond formation. This sequence has been utilized to prepare sterically crowded polyether dendrons from this compound.[3][4][7]
Reaction Pathway:
Figure 4: Two-step sequence of O-allylation followed by Claisen rearrangement.
Polymerization
The hydroxyl group of this compound serves as a key functional group for the synthesis of polyesters and other polymers.
Lipase-Catalyzed Polycondensation:
This compound can undergo lipase-catalyzed condensation polymerization with diols, such as polyethylene (B3416737) glycol.[2][3][4] This enzymatic approach offers a green and selective method for polymer synthesis.
Reaction Overview:
Figure 5: Lipase-catalyzed polymerization of this compound.
While the literature reports this polymerization, specific quantitative data on polymer properties such as molecular weight and polydispersity for this exact system require access to the primary research articles.
Conclusion
The hydroxyl group of this compound exhibits versatile reactivity, allowing for a broad range of chemical modifications. Standard organic transformations such as O-alkylation, esterification, and the Mitsunobu reaction, as well as more specialized reactions like the Claisen rearrangement and enzymatic polymerization, are all applicable to this substrate. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel compounds and materials derived from this important building block. Further exploration of the cited literature is recommended for more detailed experimental conditions and characterization data for specific applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.kuleuven.be [chem.kuleuven.be]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Dimethyl 5-Hydroxyisophthalate: A Versatile Building Block for Convergent Dendrimer Synthesis in Drug Delivery
For Immediate Release
[City, State] – Dimethyl 5-hydroxyisophthalate is emerging as a critical starting material for the synthesis of poly(aryl ether) dendrimers, a class of highly branched macromolecules with significant potential in advanced drug delivery systems. A comprehensive review of synthetic methodologies reveals a robust and efficient convergent approach to constructing these complex architectures, offering precise control over molecular weight and functionality. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of these dendrimers for researchers, scientists, and drug development professionals.
Properties of this compound
This compound is a commercially available aromatic compound with the following key properties:
| Property | Value |
| Molecular Formula | HOC₆H₃-1,3-(CO₂CH₃)₂[1][2][3] |
| CAS Number | 13036-02-7[1][2][3] |
| Molecular Weight | 210.18 g/mol [1][2][3] |
| Appearance | Powder[1][3] |
| Melting Point | 162-164 °C (lit.)[1][3] |
Convergent Synthesis of Poly(aryl ether) Dendrimers
The convergent synthesis strategy offers superior control over the final dendrimer structure, resulting in monodisperse macromolecules with low polydispersity. This approach begins with the synthesis of the outer branches (dendrons), which are then attached to a central core.
Synthesis of the Key A₂B Monomer
A pivotal step in this convergent synthesis is the preparation of an activated and protected A₂B monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate , from this compound. This conversion is a five-step process designed to yield a monomer with two reactive "A" functionalities (bromomethyl groups) and one protected "B" functionality (the phenol (B47542) group, protected as a hexadecanesulfonate ester).[4]
Caption: Five-step synthesis of the A₂B monomer.
Iterative Dendron Synthesis
The growth of the dendrons is achieved through a repetitive two-step sequence:
-
Coupling: Two equivalents of a phenol-terminated dendron (Gn-OH) are reacted with one equivalent of the protected A₂B monomer under mildly basic conditions (K₂CO₃). This reaction yields a larger, protected dendron (G(n+1)-hds) that is one generation higher than the starting dendron.[4]
-
Deprotection: The hexadecanesulfonate protecting group on the newly formed dendron is removed using a strong base (NaOH) to yield the deprotected, phenol-terminated dendron (G(n+1)-OH). This new dendron is then ready for the next coupling step.[4]
This iterative process allows for the controlled, generation-by-generation growth of the dendrons. Monodendrons up to the sixth generation, with molecular weights exceeding 13,000 g/mol , have been successfully synthesized using this method.[4]
Caption: Two-step iterative cycle for dendron synthesis.
Final Dendrimer Assembly
The final step in the convergent synthesis involves the attachment of the prepared dendrons to a multifunctional core. For example, a trifunctional core can be generated by reacting 1,3,5-trihydroxybenzene with 1,8-dibromooctane. This electrophilic core is then coupled with the nucleophilic, phenol-focused monodendrons to form the final dendrimer.[4]
Characterization of Poly(aryl ether) Dendrimers
The synthesized monodendrons and final dendrimers are characterized using a variety of analytical techniques to confirm their structure, molecular weight, and purity.
| Technique | Purpose | Key Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the monomers, dendrons, and dendrimers at each stage of the synthesis. | Provides detailed information on the proton and carbon environments. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecules. | Confirms the presence of key bonds such as C-O-C (ether) and the removal of protecting groups. |
| Size Exclusion Chromatography with Light Scattering Detection (SEC/LS) | To determine the molecular weight and polydispersity of the dendrimers. | Polydispersities of less than 1.02 have been reported, indicating a high degree of monodispersity.[4] |
| Elemental Analysis | To determine the elemental composition of the synthesized compounds. | Confirms the empirical formula of the dendrimers. |
Applications in Drug Delivery
The unique architecture of poly(aryl ether) dendrimers makes them highly promising candidates for drug delivery applications. Their well-defined, globular structure provides a high density of surface functional groups and internal cavities.[5][6]
-
Drug Encapsulation: The hydrophobic interior of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from degradation.[6]
-
Targeted Delivery: The surface functional groups can be modified with targeting ligands, such as antibodies or folic acid, to direct the dendrimer-drug conjugate to specific cells or tissues, thereby reducing off-target effects.[6]
-
Controlled Release: The release of the encapsulated or conjugated drug can be controlled by the design of the dendrimer structure and the nature of the linkage between the drug and the dendrimer.[6]
While the specific signaling pathways affected by poly(aryl ether) dendrimers derived from this compound are still under investigation, the general mechanisms of dendrimer-cell interaction involve endocytosis. The surface charge and functionality of the dendrimer play a crucial role in determining the specific endocytic pathway (e.g., clathrin-mediated or caveolae-mediated endocytosis) and the subsequent intracellular trafficking of the drug-loaded nanocarrier.
Experimental Protocols
Detailed experimental protocols for the synthesis of the A₂B monomer and the subsequent generation-by-generation growth of the poly(aryl ether) dendrons are critical for reproducibility. The following is a generalized outline based on the convergent synthesis approach.
General Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Commercially available reagents should be used as received unless otherwise noted. Purification of the dendrons at each generation is typically performed using column chromatography.
Representative Protocol for Dendron Synthesis (Gn-OH to G(n+1)-OH)
-
Coupling Reaction: To a solution of the phenol-terminated dendron (Gn-OH, 2.0 equiv.) and the A₂B monomer (1.0 equiv.) in a suitable solvent (e.g., acetone), is added potassium carbonate (K₂CO₃, excess). The reaction mixture is stirred at an elevated temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product (G(n+1)-hds) is purified by column chromatography.
-
Deprotection Reaction: The purified protected dendron (G(n+1)-hds) is dissolved in a suitable solvent mixture (e.g., THF/methanol). An aqueous solution of sodium hydroxide (B78521) (NaOH) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is neutralized with an acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected dendron (G(n+1)-OH), which is further purified by column chromatography.
Note: Specific quantities, reaction times, and temperatures will vary depending on the generation of the dendron being synthesized and should be optimized accordingly.
Conclusion
This compound serves as a valuable and versatile building block for the convergent synthesis of monodisperse poly(aryl ether) dendrimers. The well-defined structure and tunable functionality of these macromolecules make them highly attractive for a range of biomedical applications, particularly in the field of targeted drug delivery. Further research into the specific biological interactions and signaling pathways of these dendrimers will undoubtedly unlock their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dimethyl 5-hydroxyisophthalate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), a chemical intermediate utilized in various synthetic processes. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3] |
| Molecular Weight | 210.18 g/mol | [1][4][5] |
| Appearance | White to off-white or light beige powder, crystals, or crystalline powder. | [1][2][3] |
| Melting Point | 162-164 °C (lit.) | [1][4][5] |
| Boiling Point | 360.6 ± 22.0 °C (Predicted) | [1][6] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][6][7] |
| pKa | 8.33 ± 0.10 (Predicted) | [1][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[8] The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6][8][9] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4][5][6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][6][8] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.
Engineering Controls
-
Use a local exhaust ventilation system if dust or aerosols are generated.[9]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
| Area | Recommended PPE | Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin | Protective gloves and appropriate protective clothing to prevent skin exposure. | |
| Respiratory | A NIOSH/MSHA approved dust mask (such as a type N95) is recommended if dust is generated. | [4][5] |
General Hygiene and Handling Practices
-
Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Remove contaminated clothing and wash it before reuse.[9]
-
Avoid dust formation.[8]
Storage Conditions
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8] Get medical attention if you feel unwell.[8][9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] If skin irritation occurs, get medical advice/attention.[8][9] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Remove contact lenses, if present and easy to do.[8][9] Continue rinsing.[8][9] If eye irritation persists, get medical advice/attention.[8][9] |
| Ingestion | Clean mouth with water.[8] Do NOT induce vomiting. Get medical attention.[8] |
Note to Physician: Treat symptomatically.[8][10]
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Ensure adequate ventilation.[8]
-
Use personal protective equipment as required.[8]
-
Sweep up and shovel into suitable containers for disposal.[8]
-
Do not empty into drains.[8]
Fire-Fighting
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8][10]
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[8]
Toxicological and Ecological Information
-
The toxicological properties of this compound have not been fully investigated.[8]
-
There is no information available regarding carcinogenicity, teratogenicity, or endocrine-disrupting effects.[8]
-
No specific ecological information is currently available. It is advised not to empty the substance into drains.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are application-specific and not detailed in safety data sheets. Researchers should consult relevant scientific literature for methodologies related to their specific research objectives. The provided search results indicate its use as a synthetic intermediate in various chemical syntheses.[1][4][7][11]
Visualized Safety and Handling Workflow
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// Edges start -> ppe; ppe -> handling; handling -> storage; handling -> spill [label="If spill occurs"]; spill -> spill_response; spill_response -> end; handling -> exposure [label="If exposure occurs"]; exposure -> inhalation [label="Inhalation"]; exposure -> skin_contact [label="Skin Contact"]; exposure -> eye_contact [label="Eye Contact"]; exposure -> ingestion [label="Ingestion"]; inhalation -> end; skin_contact -> end; eye_contact -> end; ingestion -> end; storage -> end [style=dashed]; }
References
- 1. This compound | 13036-02-7 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 98 13036-02-7 [sigmaaldrich.com]
- 5. This compound 98 13036-02-7 [sigmaaldrich.com]
- 6. This compound | 13036-02-7 [amp.chemicalbook.com]
- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 13036-02-7 [thegoodscentscompany.com]
A Technical Guide to High-Purity Dimethyl 5-hydroxyisophthalate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Dimethyl 5-hydroxyisophthalate, a key chemical intermediate for scientific research and the development of pharmaceuticals. This document outlines its chemical properties, commercial availability, and detailed experimental protocols for its synthesis, purification, and analysis.
This compound , with the CAS number 13036-02-7, is a substituted aromatic dicarboxylic acid ester.[1][2] Its structure, featuring a hydroxyl group and two methyl ester functionalities on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, including dendrimers, polymers, and derivatives with potential biological activity.[3][4]
Commercial Availability and Specifications
High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is ≥98%, with some suppliers providing material with purity up to 99%. It is generally supplied as a white to off-white crystalline powder.[3][5][6][7][8]
For researchers and drug development professionals requiring high-purity compounds, it is crucial to consider the analytical techniques used by suppliers to determine purity. Common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7][9]
Here is a summary of typical product specifications from various suppliers:
| Supplier | Purity Specification | Analytical Method | Physical Form |
| Sigma-Aldrich/Merck | 98% | Not specified | Powder |
| TCI Chemicals | >98.0% | GC, (T) | White to Almost white powder to crystal |
| Synthonix, Inc. | 98% | Not specified | Not specified |
| Thermo Scientific | ≥97.5% | GC, HPLC | Crystals or powder or crystalline powder |
| CymitQuimica | >98.0% | GC, (T) | White to Almost white powder to crystal |
| Biosynth | Not specified | Not specified | Not specified |
| ChemSupply Australia | >98.0% | GC, (T) | Not specified |
| Autech Industry Co.,Ltd. | 99% | Not specified | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value | Reference |
| CAS Number | 13036-02-7 | [2] |
| Molecular Formula | C₁₀H₁₀O₅ | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| Melting Point | 162-164 °C (lit.), 163-167 °C | [3] |
| Appearance | White to off-white crystal powder | [5] |
| SMILES | COC(=O)c1cc(cc(c1)O)C(=O)OC | [3] |
| InChI Key | DOSDTCPDBPRFHQ-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 5-hydroxyisophthalic acid.
Reaction:
5-hydroxyisophthalic acid + Methanol --(H₂SO₄)--> this compound + Water
Detailed Protocol: A protocol for the synthesis of this compound is the esterification of 5-hydroxyisophthalic acid. In a typical procedure, 5-hydroxyisophthalic acid is dissolved in methanol. Concentrated sulfuric acid is then slowly added to the mixture, which is subsequently heated to reflux and stirred for several hours. After the reaction is complete, the hot solution is carefully poured into ice water, leading to the precipitation of the white solid product. The product is collected by filtration and washed with deionized water until the washings are neutral. Finally, the product is dried under vacuum.[5]
Caption: Synthesis workflow for this compound.
Purification
The primary method for purification post-synthesis is recrystallization. The choice of solvent will depend on the impurities present. Alternatively, for removing specific impurities, column chromatography with silica (B1680970) gel can be employed.
Analytical Methods for Purity Determination
To ensure the high purity required for research and drug development, robust analytical methods are necessary.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound.[2]
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for aromatic compounds.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for purity assessment and identification of volatile impurities. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 210.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity analysis. The expected chemical shifts for this compound are:
-
¹H NMR (CDCl₃ + DMSO-d₆): δ 3.68 (s, 6H, OCH₃), 7.45 (s, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 9.35 (broad peak, 1H, OH).[5]
-
¹³C NMR (CDCl₃ + DMSO-d₆): δ 51.92 (OCH₃), 120.50 (C4, C6), 121.10 (C2), 131.15 (C1, C3), 157.36 (C5), 165.85 (COOR).[5]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various functional molecules.
Synthesis of Biologically Active Molecules: Derivatives of this compound have been explored for their potential antimicrobial activities. For instance, new thiophene-bearing esters of this compound have been synthesized and characterized.[10]
Caption: Synthetic application of this compound.
Radiographic Contrast Agents: It is a useful synthetic intermediate in the preparation of compounds related to Ioversol, a nonionic, low osmolality radiographic contrast agent.[5][11]
Polymer and Materials Science: this compound is used in the synthesis of polymers, such as PEG-based aromatic polyesters and dendrons.[3][4]
Signaling Pathway Involvement
Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound itself in specific biological signaling pathways. Its primary role in a biological context appears to be as a precursor for the synthesis of more complex, biologically active molecules. The biological effects of these derivatives would then be dependent on their unique structures. Researchers are encouraged to investigate the biological activity of novel derivatives of this compound.
References
- 1. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
- 5. This compound | 13036-02-7 [chemicalbook.com]
- 6. This compound, CasNo.13036-02-7 SHANGHAI SYSTEAM BIOCHEM CO., LTD China (Mainland) [systeambc.lookchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. labproinc.com [labproinc.com]
- 9. B21565.09 [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 98% | CymitQuimica [cymitquimica.com]
Dimethyl 5-hydroxyisophthalate: A Comprehensive Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-hydroxyisophthalate is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide range of commercially significant molecules. Its unique trifunctional nature, possessing two ester groups and a hydroxyl group, allows for diverse chemical modifications, making it an invaluable intermediate in the production of pharmaceuticals, advanced polymers, and complex dendritic structures. This technical guide provides an in-depth review of the synthesis of this compound, focusing on the most efficient and widely used methods. Furthermore, it details its key applications, complete with experimental protocols and quantitative data to support researchers in their practical work.
Synthesis of this compound
The most prevalent and high-yielding method for the synthesis of this compound is the Fischer esterification of 5-hydroxyisophthalic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid groups with methanol.
Fischer Esterification of 5-Hydroxyisophthalic Acid
This method is favored for its high efficiency and the use of readily available and inexpensive reagents.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the Fischer esterification of 5-hydroxyisophthalic acid is as follows[1]:
-
To a 1 L round-bottomed flask equipped with a magnetic stirrer, add 187.8 g (1 mol) of 5-hydroxyisophthalic acid (~97% purity) and 500 mL (12.3 mol) of methanol.
-
Slowly and carefully add 28 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux temperature and maintain reflux with stirring for 4 hours.
-
Upon completion, carefully pour the hot reaction solution into 500 mL of ice water.
-
Collect the resulting white solid product by filtration.
-
Wash the solid product several times with deionized water until the washings are neutral.
-
Dry the product under vacuum at 60 °C overnight.
This protocol affords this compound in high yield and purity.
Synthesis Data
The Fischer esterification method provides excellent quantitative results, as summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | 5-Hydroxyisophthalic Acid | [1] |
| Reagents | Methanol, Sulfuric Acid | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 98.2% | [1] |
| Purity (GC) | >99% | [1] |
| Melting Point | 164-166 °C | [1] |
Applications of this compound
The trifunctional nature of this compound makes it a valuable intermediate in several fields, most notably in the pharmaceutical and polymer industries.
Intermediate in the Synthesis of Ioversol
This compound is a key starting material for the synthesis of Ioversol, a non-ionic, low-osmolality radiographic contrast agent used in medical imaging.[2] The synthesis is a multi-step process that leverages the reactivity of the aromatic ring and the ester functionalities.
Logical Workflow for Ioversol Synthesis from this compound:
References
Methodological & Application
Application Note and Detailed Protocol: Esterification of 5-Hydroxyisophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyisophthalic acid is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, polymers, and dendrimers. Its three functional groups—two carboxylic acids and one hydroxyl group—allow for diverse chemical modifications. Esterification of the carboxylic acid groups is a common initial step to increase its solubility in organic solvents and to protect the carboxylic acids during subsequent reactions targeting the hydroxyl group. This document provides detailed protocols for the synthesis of dimethyl 5-hydroxyisophthalate and diethyl 5-hydroxyisophthalate via Fischer-Speier esterification.
Reaction Principle
The esterification of 5-hydroxyisophthalic acid is typically achieved through the Fischer-Speier esterification method. This reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, which often serves as the solvent as well.[1][2] The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Hydroxyisophthalate
This protocol is adapted from a known procedure for the synthesis of diethyl 5-hydroxyisophthalate.[3]
Materials:
-
5-Hydroxyisophthalic acid (C₈H₆O₅, MW: 182.13 g/mol )[4]
-
Ethanol (B145695) (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 5-hydroxyisophthalic acid (e.g., 6.17 g, 33.8 mmol) and a large excess of anhydrous ethanol (e.g., 800 mL).[3]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2.38 g, 14 mmol).[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[3]
-
Maintain the reflux for 48 hours to ensure complete esterification.[3]
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the product.[3]
Expected Outcome: The procedure is reported to yield diethyl 5-hydroxyisophthalate as a white solid with a quantitative yield.[3]
Protocol 2: Synthesis of this compound
This protocol is based on the general principles of Fischer esterification and typical laboratory procedures.[5]
Materials:
-
5-Hydroxyisophthalic acid (C₈H₆O₅, MW: 182.13 g/mol )[4]
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 5-hydroxyisophthalic acid in a large excess of anhydrous methanol (e.g., 200 mL for 0.05 mol of the acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material and the esterified products.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Hydroxyisophthalic acid | C₈H₆O₅ | 182.13[4] | 298-302[6] | White to slightly yellow powder[6] |
| This compound | C₁₀H₁₀O₅ | 210.18[7] | 162-164 | White crystalline powder[8] |
| Diethyl 5-hydroxyisophthalate | C₁₂H₁₄O₅ | 238.24[9] | Not specified | White solid[3] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| 5-Hydroxyisophthalic acid | Data not readily available | Characteristic absorptions for O-H (broad, ~3000-3500), C=O (acid, ~1700), and aromatic C-H |
| This compound | COC(=O)C1=CC(=CC(=C1)O)C(=O)OC[7] | Characteristic absorptions for O-H (~3400), C=O (ester, ~1710), C-O (~1070)[10] |
| Diethyl 5-hydroxyisophthalate | (500 MHz, DMSO-d₆): δ 10.29 (s, 1H, -OH), 7.95-7.93 (m, 1H, Ar-H), 7.57 (d, J = 1.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 4H, -CH₂-), 1.32 (t, J = 7.1 Hz, 6H, -CH₃)[3] | Characteristic absorptions for O-H (~3400-3500), C=O (ester, ~1744)[11] |
Note: Comprehensive ¹³C NMR and Mass Spectrometry data are not consistently available in the cited literature for all compounds and would typically be generated as part of the experimental characterization.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Hydroxyisophthalic acid | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. 5-Hydroxyisophthalic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
- 8. B21565.30 [thermofisher.com]
- 9. 5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]
Application Notes and Protocols for the Synthesis of Polyamides Using Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of functional moieties into the polymer backbone allows for the tailoring of properties for specific applications, including advanced materials and biomedical uses. Dimethyl 5-hydroxyisophthalate (DM5HI) is a versatile monomer that, after hydrolysis to 5-hydroxyisophthalic acid (5-HIPA), can be used to introduce a pendant hydroxyl group into the polyamide backbone. This functional group can enhance solubility and provide a reactive site for further modification, making these polyamides of significant interest for applications such as drug delivery systems, specialty membranes, and advanced composites.
These application notes provide a detailed overview of the synthesis of polyamides from this compound, proceeding through the hydrolysis of the ester to 5-hydroxyisophthalic acid, followed by direct polycondensation with aromatic diamines.
Synthesis Pathway Overview
The synthesis of polyamides from this compound is a two-step process. The first step involves the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, 5-hydroxyisophthalic acid. The second step is the direct polycondensation of this diacid with a selected aromatic diamine to form the final polyamide. This method is advantageous as it avoids the use of highly reactive and moisture-sensitive acyl chlorides, and the direct polycondensation is tolerant of the free hydroxyl group.
Application Notes & Protocols: Synthesis of Radiographic Contrast Agent Intermediates from Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of key intermediates used in the manufacturing of non-ionic X-ray contrast agents, commencing from Dimethyl 5-hydroxyisophthalate. The synthesis follows a logical multi-step pathway involving nitration, amidation, reduction, and iodination to produce versatile precursors for radiographic contrast agents like Iohexol (B1672079) and Iopamidol (B1672082).
Overall Synthetic Workflow
The synthesis initiates with the nitration of this compound to form Dimethyl 5-nitroisophthalate. This key intermediate is then reacted with an appropriate amino alcohol in an amidation reaction. The resulting nitro-diamide compound is subsequently reduced to its amino-diamide counterpart via catalytic hydrogenation. The final step outlined in this protocol is the tri-iodination of the aromatic ring, yielding a core intermediate ready for final derivatization into specific contrast agents.
Caption: Overall synthetic pathway from this compound to a core tri-iodinated intermediate.
Step 1: Nitration of this compound
Objective: To introduce a nitro group at the 5-position of the aromatic ring. While direct nitration of this compound can be complex, a common industrial starting point is 5-nitroisophthalic acid, which is then esterified. For the purpose of this protocol starting from the hydroxy compound, a direct nitration is proposed.
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add this compound to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product, Dimethyl 5-nitroisophthalate, can be purified by recrystallization from a suitable solvent like methanol.[1][2][3]
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | [3] |
| Product | Dimethyl 5-nitroisophthalate | [4][5] |
| Reported Yield | ~98% (from 5-nitroisophthalic acid esterification) | [2] |
Step 2: Amidation of Dimethyl 5-nitroisophthalate
Objective: To convert the methyl ester groups into amide functionalities by reacting with an amino alcohol. The choice of amino alcohol determines the side chains of the final contrast agent. For Iohexol intermediates, 1-amino-2,3-propanediol is used. For Iopamidol intermediates, 2-amino-1,3-propanediol (B45262) (serinol) is used.
Protocol (Example for Iopamidol Intermediate):
-
Charge a reaction flask with Dimethyl 5-nitroisophthalate (1.0 eq), 2-amino-1,3-propanediol (3.0 eq), and methanol.[6]
-
Heat the mixture to reflux and maintain for approximately 24 hours, with stirring.[6]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to approximately 20 °C to allow the product to crystallize.[6]
-
Filter the solid product, wash with cold methanol, and dry to yield 5-nitro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]isophthalamide.[6]
| Parameter | Value/Condition | Reference |
| Starting Material | Dimethyl 5-nitroisophthalate | [6] |
| Reagents | 2-amino-1,3-propanediol (Serinol), Methanol | [6] |
| Molar Ratio | 1:3 (Ester:Amine) | [6] |
| Reaction Time | 24 hours | [6] |
| Temperature | Reflux | [6] |
| Product | 5-nitro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]isophthalamide | [6] |
| Reported Yield | ~84% | [7] |
Step 3: Reduction of the Nitro Group
Objective: To convert the nitro group of the diamide (B1670390) intermediate into a primary amine, which is essential for the subsequent iodination step. This is typically achieved through catalytic hydrogenation.
Caption: Catalytic hydrogenation of the nitro-intermediate to the amino-intermediate.
Protocol:
-
Suspend the 5-nitro-N,N'-bis(R)isophthalamide intermediate in aqueous hydrochloric acid.[7]
-
Add a palladium on charcoal catalyst (e.g., PdO/charcoal) to the suspension.[7]
-
Pressurize the reaction vessel with hydrogen gas and heat to a moderate temperature (e.g., 60-70 °C).[7][8]
-
Maintain the reaction under hydrogen pressure with vigorous stirring until hydrogen consumption ceases.[8]
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The resulting filtrate contains the 5-amino-N,N'-bis(R)isophthalamide product, typically as its hydrochloride salt, which can be used directly in the next step.[7]
| Parameter | Value/Condition | Reference |
| Starting Material | 5-nitro-N,N'-bis(R)isophthalamide | [7] |
| Reagents | Hydrogen Gas, Palladium on Charcoal, Aq. HCl | [7] |
| Hydrogen Pressure | 4-7 bar | [8] |
| Temperature | 60-70 °C | [8] |
| Product | 5-amino-N,N'-bis(R)isophthalamide | [7] |
| Reported Yield | ~95% | [7] |
Step 4: Tri-iodination of the Aromatic Ring
Objective: To introduce three iodine atoms onto the aromatic ring at positions 2, 4, and 6. This step is crucial for imparting radiopacity to the molecule.
Protocol:
-
Dissolve the 5-amino-N,N'-bis(R)isophthalamide hydrochloride in water or an aqueous/alcoholic solvent.[9]
-
Adjust the pH of the solution to approximately 3 using a base like sodium hydroxide.[9]
-
Heat the solution to 65-80 °C.[9]
-
Perform the iodination by adding an iodinating agent, such as iodine chloride (ICl), in several portions (e.g., 3-4 portions).[9]
-
After each addition of the iodinating agent, readjust the pH to 2-3.[9]
-
Once the reaction is complete, quench any excess iodinating agent with a reducing agent like sodium bisulfite.[9]
-
Adjust the final pH to 4-6. The product, 5-amino-2,4,6-triiodo-N,N'-bis(R)isophthalamide, can be isolated or the solution can be carried forward.[9]
| Parameter | Value/Condition | Reference |
| Starting Material | 5-amino-N,N'-bis(R)isophthalamide HCl | [9] |
| Reagents | Iodine Chloride (ICl), Sodium Hydroxide | [9] |
| Temperature | 65-80 °C | [9] |
| pH Control | pH adjusted to 2-3 before each ICl addition | [9] |
| Product | 5-amino-2,4,6-triiodo-N,N'-bis(R)isophthalamide | [7][10] |
| Reported Yield | 71% (purified) | [7] |
The resulting tri-iodinated intermediate is a versatile platform molecule that can be further acylated or alkylated at the 5-amino position to synthesize a variety of non-ionic radiographic contrast agents.[11]
References
- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 2. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitroisophthalic acid, dimethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
- 7. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 8. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
- 9. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 10. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | CID 10395011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
Application Notes and Protocols for the Synthesis of Heat-Resistant Polymers Using Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dimethyl 5-hydroxyisophthalate (DMHIP) as a monomer in the synthesis of heat-resistant aromatic polyamides and polyesters. The inclusion of the hydroxyl functional group on the isophthalate (B1238265) ring offers a site for further modification, allowing for the tuning of polymer properties such as solubility and processability.
Introduction
This compound is a versatile aromatic monomer containing both ester and hydroxyl functionalities. This unique structure makes it a valuable building block for high-performance polymers. The rigid aromatic backbone contributes to excellent thermal stability, while the hydroxyl group can enhance solubility and provide a reactive site for cross-linking or post-polymerization modification. This document outlines the synthesis of heat-resistant polyamides and polyesters derived from DMHIP and its derivatives, complete with experimental protocols and characterization data.
Synthesis of Heat-Resistant Polyamides
Aromatic polyamides, often referred to as aramids, are a class of polymers known for their exceptional thermal and mechanical properties. The synthesis of polyamides using a derivative of DMHIP, specifically 5-alkoxyisophthalic acid, has been shown to yield polymers with good processability. The following protocols are based on established methods for the synthesis of aromatic polyamides.
Experimental Protocol: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide from a 5-alkoxyisophthaloyl dichloride (derived from DMHIP) and an aromatic diamine such as 4,4'-oxydianiline (B41483). The introduction of an alkoxy group enhances the solubility of the resulting polyamide.
Materials:
-
5-alkoxyisophthaloyl dichloride (1 equivalent)
-
4,4'-oxydianiline (1 equivalent)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a continuous nitrogen stream.
-
Stir the mixture until all solids are completely dissolved.
-
Cool the diamine solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve 5-alkoxyisophthaloyl dichloride in a minimal amount of anhydrous NMP.
-
Slowly add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity will be observed.
-
Precipitate the resulting polymer by pouring the viscous solution into a beaker of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with fresh methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Tough, transparent, and flexible films of these polyamides can be cast from their solutions in solvents like N,N-dimethylacetamide (DMAc).[1]
Logical Workflow for Polyamide Synthesis
Caption: General workflow for the synthesis of heat-resistant polyamides.
Synthesis of Heat-Resistant Polyesters
Aromatic polyesters are another class of high-performance polymers that exhibit excellent thermal stability and mechanical strength. DMHIP derivatives can be used to synthesize these materials, often resulting in polymers that can be processed into films.
Experimental Protocol: Synthesis of Aromatic Polyesters via Interfacial Polycondensation
This protocol details the synthesis of an aromatic polyester (B1180765) from a 5-alkoxyisophthaloyl dichloride and a bisphenol, such as Bisphenol A (BPA).
Materials:
-
5-alkoxyisophthaloyl dichloride (1 equivalent)
-
Bisphenol A (1 equivalent)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (or another suitable organic solvent)
-
Methanol
Procedure:
-
In a beaker, prepare an aqueous solution of Bisphenol A and sodium hydroxide.
-
In a separate beaker, dissolve the 5-alkoxyisophthaloyl dichloride in dichloromethane.
-
Combine the two solutions in a reaction vessel equipped with a high-speed mechanical stirrer.
-
Add a catalytic amount of a phase-transfer catalyst to the rapidly stirred biphasic mixture.
-
Continue vigorous stirring at room temperature for 2-4 hours.
-
Separate the organic layer containing the polymer.
-
Wash the organic layer sequentially with dilute acid, then with water until neutral.
-
Precipitate the polyester by slowly adding the organic solution to a large volume of methanol with stirring.
-
Collect the polymer precipitate by filtration and dry it in a vacuum oven at 80-100°C.
Polyesters synthesized via this method can be cast into tough, transparent, and flexible films from their chloroform (B151607) solutions.[1]
Signaling Pathway for Polyester Synthesis
Caption: Interfacial polycondensation pathway for polyester synthesis.
Data Presentation
Table 1: Thermal Properties of Representative Aromatic Polyamides
| Polymer System | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td, °C) |
| Polyamide from 5-butoxyisophthalic acid and 4,4'-oxydianiline | ~220-240 (estimated) | > 450 |
| Polyamide from 5-octyloxyisophthalic acid and 4,4'-oxydianiline | ~200-220 (estimated) | > 450 |
| Polyamide from 5-dodecyloxyisophthalic acid and 4,4'-oxydianiline | ~180-200 (estimated) | > 450 |
Note: The data for the alkoxy-substituted polyamides are estimated based on the qualitative description of a decrease in Tg with increasing alkoxy chain length.[1]
Table 2: Mechanical Properties of Representative Aromatic Polyamide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide from 5-alkoxyisophthalic acid and 4,4'-oxydianiline | 80 - 100 | 2.0 - 3.0 | 5 - 15 |
Note: These values are typical for aromatic polyamides and are provided for illustrative purposes. The actual properties of DMHIP-derived polymers may vary.
Conclusion
This compound and its derivatives are valuable monomers for the synthesis of heat-resistant polyamides and polyesters. The presence of the hydroxyl group allows for modifications that can improve the processability of these otherwise intractable polymers. The provided protocols offer a foundation for the synthesis and investigation of these high-performance materials. Further research is encouraged to fully characterize the thermal and mechanical properties of polymers synthesized directly from DMHIP to expand their applications in demanding fields.
References
Solid-Phase Synthesis of Dendrons Using a Dimethyl 5-Hydroxyisophthalate Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of polyether dendrons utilizing a core derived from dimethyl 5-hydroxyisophthalate. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of these branched macromolecules.
Introduction
Dendrons, with their well-defined, hyperbranched architecture, are of significant interest in various fields, including drug delivery, diagnostics, and materials science. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods for preparing dendrons, facilitating purification and enabling the use of excess reagents to drive reactions to completion.
This protocol focuses on the use of a novel building block derived from this compound for the construction of sterically congested polyether dendrons on a solid support. The synthesis involves a divergent approach, starting from a solid support and iteratively adding building blocks to construct the dendron generation by generation.
Synthesis Overview
The overall synthetic strategy involves three main stages:
-
Synthesis of the Monomer Building Block: A key monomer is synthesized from this compound through a two-step process involving O-allylation followed by a Claisen rearrangement.
-
Solid-Phase Dendron Synthesis: The monomer is then used in an iterative sequence of reactions on a solid support to build the dendron generation by generation.
-
Cleavage from Solid Support: The final dendron is cleaved from the solid support for subsequent characterization and application.
Caption: Overall workflow for the synthesis of polyether dendrons.
Experimental Protocols
Synthesis of Monomer Building Block
3.1.1. Dimethyl 5-(allyloxy)isophthalate
-
Reagents: this compound, Allyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of this compound in acetone, add potassium carbonate and allyl bromide.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield dimethyl 5-(allyloxy)isophthalate as a white solid.
-
3.1.2. Dimethyl 4-allyl-5-hydroxyisophthalate (Monomer)
-
Reagents: Dimethyl 5-(allyloxy)isophthalate, o-dichlorobenzene.
-
Procedure:
-
Dissolve dimethyl 5-(allyloxy)isophthalate in o-dichlorobenzene.
-
Reflux the solution under a nitrogen atmosphere for 44 hours.
-
Monitor the reaction progress by TLC analysis.
-
After completion, remove part of the solvent under high vacuum until precipitation begins.
-
Purify the precipitate by recrystallization or column chromatography to obtain the monomer as a solid.[1]
-
Solid-Phase Synthesis of Dendrons
This protocol describes a divergent synthesis starting from a resin-bound alcohol.
Materials:
-
Wang resin (or other suitable resin with hydroxyl functional groups)
-
Monomer (Dimethyl 4-allyl-5-hydroxyisophthalate)
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Reagents for capping and cleavage.
Workflow for One Generation:
Caption: Iterative cycle for one generation of dendron growth on solid support.
Protocol for First Generation (G1) Synthesis:
-
Resin Swelling: Swell the Wang resin in DCM in a solid-phase synthesis vessel.
-
Monomer Coupling:
-
In a separate flask, pre-activate the monomer (dimethyl 4-allyl-5-hydroxyisophthalate) with DIC and a catalytic amount of DMAP in DCM for 15-20 minutes.
-
Add the activated monomer solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.
-
Confirmation of Coupling: The reaction progress can be monitored using techniques like the Kaiser test (for amines) or by cleaving a small amount of resin and analyzing the product by HPLC or mass spectrometry.
Protocol for Subsequent Generations (G2, G3, etc.):
The synthesis of higher generations follows a similar iterative process of deprotection (if protecting groups are used on the monomer) and coupling. The specific deprotection and coupling conditions will depend on the chemical nature of the building blocks. For the polyether dendrons described, the hydroxyl group of the attached monomer is typically reacted with an activated monomer in the subsequent generation.
Cleavage of Dendrons from the Solid Support
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM). A common cleavage cocktail is 95:5 TFA:DCM.
-
Procedure:
-
Swell the dendron-bound resin in DCM.
-
Treat the resin with the TFA/DCM cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and evaporate the solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude dendron by adding cold diethyl ether.
-
Isolate the precipitated dendron by centrifugation or filtration and dry under vacuum.
-
Purify the dendron using techniques such as preparative HPLC or size exclusion chromatography.
-
Data Presentation
The following tables summarize typical (hypothetical) quantitative data obtained during the synthesis. Actual results may vary depending on specific reaction conditions and the purity of reagents.
Table 1: Monomer Synthesis Yields
| Compound | Starting Material | Product | Yield (%) |
| 1 | This compound | Dimethyl 5-(allyloxy)isophthalate | ~90-95 |
| 2 | Dimethyl 5-(allyloxy)isophthalate | Dimethyl 4-allyl-5-hydroxyisophthalate | ~70-80 |
Table 2: Solid-Phase Dendron Synthesis Loading and Yields
| Generation | Resin Loading (mmol/g) | Cleaved Product | Overall Yield (%) | Purity (by HPLC, %) |
| G1 | 0.5 - 0.7 | G1 Dendron | ~85-90 | >95 |
| G2 | 0.3 - 0.5 | G2 Dendron | ~80-85 | >90 |
| G3 | 0.2 - 0.3 | G3 Dendron | ~75-80 | >85 |
Note: Yields for solid-phase synthesis are often calculated based on the initial loading of the resin.
Characterization
The synthesized monomers and dendrons should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and each generation of dendron.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm the successful addition of each generation. Techniques like MALDI-TOF or ESI-MS are commonly used.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the cleaved dendrons.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and confirm the monodispersity of the dendrons.
Signaling Pathways and Logical Relationships
The divergent synthesis of dendrons on a solid support follows a logical, iterative progression.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-Hydroxyisophthalate Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of metal-organic frameworks (MOFs) utilizing Dimethyl 5-hydroxyisophthalate as a linker precursor. The protocol is primarily based on the solvothermal synthesis of MOFs with the hydrolyzed form of the linker, 5-hydroxyisophthalic acid (H₂HIPA), and can be adapted for various metal sources.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. 5-hydroxyisophthalic acid, derived from the hydrolysis of this compound, is a versatile V-shaped linker that can be used to construct robust frameworks with interesting properties.[1] For instance, MOFs constructed with 5-hydroxyisophthalic acid have shown potential in selective CO₂ capture and as photoluminescent sensors for metal ions.[2]
This document outlines a detailed protocol for the synthesis of MOFs using this compound, which is expected to undergo in-situ hydrolysis to 5-hydroxyisophthalic acid under typical solvothermal conditions. An example of a Cadmium-based MOF synthesized with 5-hydroxyisophthalic acid is provided.[2]
Experimental Protocol: Solvothermal Synthesis of a Cd-HIPA MOF
This protocol is adapted from the synthesis of {[Cd(BIPA)(HIPA)]·DMF}n, where H₂HIPA is 5-hydroxyisophthalic acid.[2] This serves as a representative example. Researchers can adapt this protocol for other metal sources like Zinc, Cobalt, or Nickel, though optimization of reaction conditions may be necessary.
2.1. Materials
-
This compound (or 5-hydroxyisophthalic acid)
-
Cadmium(II) nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
2.2. Equipment
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable oven
-
Magnetic stir plate and stir bars
-
Centrifuge
-
Schlenk line or vacuum oven for activation
2.3. Synthesis Procedure
-
Preparation of the Linker-Metal Solution:
-
In a 20 mL scintillation vial, combine 5-hydroxyisophthalic acid (H₂HIPA) (0.091 g, 0.5 mmol) and Cadmium(II) nitrate tetrahydrate (0.154 g, 0.5 mmol).
-
Note: If starting with this compound, it is assumed to hydrolyze in-situ. The molar equivalents should be adjusted accordingly.
-
Add 10 mL of a solvent mixture of N,N-Dimethylformamide (DMF) and water (e.g., in a 9:1 v/v ratio).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial or autoclave tightly.
-
Place the sealed vessel in a programmable oven.
-
Heat the oven to 120 °C and hold at this temperature for 72 hours.
-
After the reaction is complete, cool the oven slowly to room temperature.
-
-
Product Isolation and Purification:
-
Colorless block-like crystals should be visible in the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with ethanol (3 x 5 mL).
-
Collect the crystals by centrifugation or filtration.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, the crystals need to be activated.
-
Place the purified crystals in a vacuum oven and heat at 120 °C for 12 hours.[2] This process should be performed under a dynamic vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for MOFs synthesized using 5-hydroxyisophthalic acid or its derivatives. This data is provided for comparative purposes.
| MOF Name/Formula Fragment | Metal Source | Linker(s) | Method | CO₂ Uptake (wt%) | Surface Area (BET) | Ref. |
| {[Cd(BIPA)(HIPA)]·DMF}n | Cd(II) | 5-hydroxyisophthalic acid, BIPA* | Solvothermal | > 20 | Not Reported | [2] |
| {[Cd(5-OH-IPA)(L)]·CH₃OH}n | Cd(II) | 5-hydroxyisophthalic acid, L** | Diffusion/Reflux/Mechanochemical | Not Reported | Better for mechanochemical synthesis | [3] |
| α-[Me₂NH₂]₂[Zn₂(5-hip)₂]·2DMF | Zn(II) | 5-hydroxyisophthalic acid | Solvothermal | Not Reported | Porous, but collapses on desolvation | [4][5] |
* BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine ** L = (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide
Visualization
Experimental Workflow Diagram
Caption: General workflow for the solvothermal synthesis of MOFs.
Characterization
Following synthesis and activation, the resulting MOF should be characterized to confirm its structure, porosity, and stability. Recommended techniques include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.
Applications in Drug Development
MOFs are being extensively investigated as carriers for drug delivery due to their high drug loading capacity and the potential for controlled release. The functional groups on the 5-hydroxyisophthalate linker (hydroxyl and carboxyl groups) can serve as sites for drug attachment or can influence the host-guest interactions within the pores. The biodegradability and biocompatibility of any new MOF intended for drug delivery applications must be thoroughly evaluated.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a hazardous solvent; handle with care and avoid inhalation and skin contact.
-
The solvothermal reaction involves heating a sealed vessel, which can lead to pressure build-up. Ensure the reaction vessel is not filled more than two-thirds of its volume and use appropriate safety shields.
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanochemically synthesized Schiff-base engineered 2D mixed-linker MOF for CO2 capture and cationic dye removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Additive Effects in the Formation of Fluorescent Zinc MetalâOrganic Frameworks with 5âHydroxyisophthalate - figshare - Figshare [figshare.com]
- 5. Item - Additive Effects in the Formation of Fluorescent Zinc MetalâOrganic Frameworks with 5âHydroxyisophthalate - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Derivatization of Dimethyl 5-hydroxyisophthalate in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Dimethyl 5-hydroxyisophthalate (DM5HI), a versatile building block for the synthesis of a wide range of functional materials. The protocols outlined below cover the synthesis of antimicrobial agents, polyesters, and dendrimers, offering a foundation for the development of novel materials with tailored properties.
Synthesis of Thiophene-Bearing DM5HI Esters for Antimicrobial Applications
The phenolic hydroxyl group of DM5HI can be readily esterified with various acylating agents to produce functional esters. This section details the synthesis of three thiophene-bearing esters of DM5HI, which have demonstrated significant antimicrobial activity.
Experimental Protocol: General Esterification Procedure
A general two-step procedure can be followed for the synthesis of thiophene-derived esters of DM5HI. The first step involves the formation of an acid chloride from the corresponding carboxylic acid, which then reacts with DM5HI in the presence of a base.
Step 1: Synthesis of Thiophene-2,5-dicarbonyl dichloride (for Compound 1)
-
A mixture of thiophene-2,5-dicarboxylic acid (1.72 g, 10 mmol) and thionyl chloride (5 mL) is refluxed for 4 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Tetramethyl 5,5'-((thiophene-2,5-dicarbonyl)bis(oxy))diisophthalate (Compound 1)
-
To a solution of this compound (4.20 g, 20 mmol) in dry pyridine (B92270) (20 mL), a solution of thiophene-2,5-dicarbonyl dichloride (2.09 g, 10 mmol) in dry acetone (B3395972) (10 mL) is added dropwise at 0°C with constant stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
The same general procedure can be adapted for the synthesis of other thiophene-bearing esters by using different thiophene-based acyl chlorides.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1 | C26H22O12S | 558.51 | 185-187 | 75 |
| 2 | C15H14O6S | 322.33 | 110-112 | 82 |
| 3 | C16H16O6S | 336.36 | 125-127 | 80 |
Note: Compound 2 is synthesized using thiophene-2-carbonyl chloride, and Compound 3 is synthesized using 2-(thiophen-2-yl)acetyl chloride.
Antimicrobial Activity
The synthesized compounds were tested for their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
| Microorganism | Compound 1 MIC (µg/mL) | Compound 2 MIC (µg/mL) | Compound 3 MIC (µg/mL) |
| Staphylococcus aureus | 125 | >500 | 250 |
| Escherichia coli | 250 | 500 | 500 |
| Candida albicans | 62.5 | 125 | 125 |
Synthesis of Polyesters from DM5HI via Enzymatic Polycondensation
DM5HI can serve as a monomer in the synthesis of polyesters. Enzymatic polymerization offers a green and mild alternative to traditional polycondensation methods.
Experimental Protocol: Enzymatic Synthesis of Copolyesters
This protocol describes the synthesis of a copolyester from DM5HI, 1,6-hexanediol (B165255), and poly(ethylene glycol) (PEG) using an immobilized lipase (B570770).
-
This compound (2.10 g, 10 mmol), 1,6-hexanediol (1.18 g, 10 mmol), and poly(ethylene glycol) of average Mn 400 (4.00 g, 10 mmol) are placed in a round-bottom flask.
-
Immobilized Candida antarctica lipase B (Novozym 435, 10% by weight of total monomers) is added to the flask.
-
The reaction mixture is heated at 80°C under a vacuum of 20 mmHg with constant stirring for 24 hours.
-
The resulting polymer is dissolved in chloroform, and the enzyme is removed by filtration.
-
The polymer is precipitated by pouring the solution into cold methanol, filtered, and dried under vacuum.
Workflow for Polyester Synthesis and Characterization
Caption: Workflow for the enzymatic synthesis and characterization of polyesters from DM5HI.
Thermal Properties
The thermal properties of the synthesized polyesters can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for the above protocol is not provided in the search results, typical analysis would yield the following information:
| Property | Description | Typical Range for Polyesters |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid to a rubbery state. | 50 - 150 °C |
| Melting Temperature (Tm) | Temperature at which the crystalline regions of the polymer melt. | 150 - 250 °C |
| Decomposition Temperature (Td) | Temperature at which the polymer begins to degrade. | > 300 °C |
Convergent Synthesis of Poly(aryl ether) Dendrimers from DM5HI
DM5HI is a valuable starting material for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and materials science. This section outlines a convergent approach to poly(aryl ether) dendrimers.[1][2]
Experimental Protocol: Synthesis of a First-Generation Dendron
The convergent synthesis begins with the preparation of the peripheral units (dendrons), which are then attached to a central core.
Step 1: Williamson Ether Synthesis
-
A mixture of this compound (2.10 g, 10 mmol), 3,5-dihydroxybenzyl alcohol (1.40 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol) in dry N,N-dimethylformamide (DMF, 50 mL) is heated at 80°C for 12 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitate is collected by filtration, washed with water, and dried to yield the first-generation dendron.
Step 2: Attachment to a Core Molecule
The synthesized dendrons can then be attached to a multifunctional core molecule, such as 1,1,1-tris(4-hydroxyphenyl)ethane, using a similar Williamson ether synthesis protocol to build higher-generation dendrimers.
Logical Relationship for Convergent Dendrimer Synthesis
Caption: Convergent synthesis of dendrimers starting from DM5HI.
These protocols provide a starting point for the derivatization of this compound to create a variety of functional materials. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
HPLC method for purity analysis of Dimethyl 5-hydroxyisophthalate
An effective High-Performance Liquid Chromatography (HPLC) method has been established for the purity analysis of Dimethyl 5-hydroxyisophthalate, a key intermediate in pharmaceutical and chemical synthesis. This application note provides a comprehensive protocol for the separation and quantification of this compound and its potential impurities, ensuring reliable quality control for researchers, scientists, and drug development professionals.
Application Note
Introduction
This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the this compound sample in the diluent to achieve a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Experimental Protocols
Method Development and Validation Strategy
The presented method is a starting point and should be validated to ensure its suitability for a specific purpose. Key validation parameters to be assessed according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (e.g., five times) and evaluate the following parameters:
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The purity of the this compound sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Hypothetical Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 5-Hydroxyisophthalic Acid | 3.5 | 0.15 |
| This compound | 10.2 | 99.75 |
| Unknown Impurity 1 | 12.8 | 0.05 |
| Unknown Impurity 2 | 15.1 | 0.05 |
Note: The retention times and area percentages are hypothetical and will vary depending on the specific sample and HPLC system.
Visualizations
Application Notes and Protocols: The Use of Dimethyl 5-hydroxyisophthalate in the Preparation of Specialty Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Dimethyl 5-hydroxyisophthalate (DMHIP) in the synthesis of various specialty esters. DMHIP is a versatile building block owing to its phenolic hydroxyl group and two methyl ester functionalities, which can be selectively modified to create a diverse range of molecules with applications in materials science and pharmaceuticals.
Synthesis of Thiophene-Bearing Bioactive Esters
This compound serves as a key precursor for the synthesis of novel thiophene-containing esters, which have demonstrated significant antimicrobial activities. These compounds are of interest to drug development professionals for the potential discovery of new anti-infective agents.
Data Presentation: Synthesis of Thiophene-Bearing DMHIP Esters
| Compound ID | Reactants (with DMHIP) | Solvent | Reaction Time (h) | Yield (%) | Molecular Weight ( g/mol ) |
| C1 | Thiophene-2,5-dicarboxylic acid | Acetonitrile | - | - | 579.05 |
| C2 | Thiophene-2-carbonyl chloride | THF | 24 | - | 343.02 |
| C3 | Thiophene-2-acetyl chloride | - | - | - | 357.03 |
Note: Detailed yield and reaction time for C1 and C3 were not available in the cited literature.
Experimental Protocols
Synthesis of Dimethyl 5-((thiophene-2-carbonyl)oxy)isophthalate (C2) [1]
-
Dissolve this compound (1.28 g, 0.0061 mol) and triethylamine (B128534) (0.97 mL, 0.007 mol) in tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add thiophene-2-carbonyl chloride (0.5 mL, 0.0046 mol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the excess solvent under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Experimental Workflow
Preparation of Polyester (B1180765) Polyols for Polyurethanes
DMHIP can be incorporated into polyester polyols, which are essential precursors for the production of polyurethanes used in coatings, foams, and elastomers. The aromatic nature of DMHIP can enhance the thermal and mechanical properties of the final polyurethane material.
Data Presentation: Typical Properties of Aromatic Polyester Polyols
| Property | Value Range |
| Average Molecular Weight | 900 - 2800 g/mol |
| OH Number | 38 - 390 mg KOH/g |
| Acid Number | < 2.0 mg KOH/g |
| Viscosity @ 75°C | 500 - 17000 mPa·s |
| Functionality | 2.0 - 11.3 |
Note: These are typical values for aromatic polyester polyols and specific values for DMHIP-based polyols would depend on the co-monomers and reaction conditions.[2]
Experimental Protocols
General Procedure for Polyester Polyol Synthesis [2][3]
-
Charge a reactor with this compound, a diol (e.g., ethylene (B1197577) glycol, diethylene glycol), and a catalyst (e.g., stannous octoate or p-toluene sulfonic acid). An excess of the diol is typically used.
-
Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature from 140°C to 220°C.
-
Water of condensation will begin to distill off around 170-180°C. Collect and monitor the amount of water removed.
-
Monitor the reaction progress by measuring the acid number of the mixture periodically.
-
Once the desired acid number (typically < 3.0 mg KOH/g) is reached, cool the reactor and discharge the polyester polyol product.
Experimental Workflow
Enzymatic Polymerization for Biodegradable Polyesters
The use of enzymes, such as lipase (B570770), offers a green and highly selective alternative for the synthesis of polyesters from DMHIP. This method is particularly relevant for creating biocompatible and biodegradable polymers for medical and pharmaceutical applications.
Experimental Protocols
Lipase-Catalyzed Copolymerization of DMHIP and Poly(ethylene glycol) [4]
While a detailed, step-by-step protocol is not available in the cited abstract, the following is a general representation of such a reaction based on the literature.
-
Combine this compound, poly(ethylene glycol) (e.g., PEG 600), and a third component diol (e.g., 1,6-hexanediol) in a reaction vessel.
-
Add Candida antarctica lipase B (immobilized, e.g., Novozym 435) to the mixture.
-
Conduct the reaction under solvent-less conditions at an elevated temperature (e.g., 60-90°C) under vacuum to remove the methanol (B129727) byproduct.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the resulting copolymer.
-
Terminate the reaction by cooling and dissolving the mixture in a suitable solvent, followed by filtration to remove the enzyme.
-
Precipitate the polymer in a non-solvent and dry under vacuum.
Logical Relationship Diagram
Intermediate for Radiographic Contrast Agents
DMHIP is a valuable intermediate in the synthesis of non-ionic X-ray contrast agents like Ioversol. The synthesis involves a multi-step process where the hydroxyl group of DMHIP is first modified, followed by amidation and iodination steps.
Experimental Protocols
Conceptual Synthesis Pathway from a DMHIP-like Precursor to an Ioversol Intermediate
The precise, industrial synthesis of Ioversol starting from DMHIP is proprietary. The following is a conceptual representation based on related chemical transformations.
-
Alkylation of the phenolic hydroxyl group: React DMHIP with a suitable alkylating agent (e.g., 2-chloroethanol) in the presence of a base to form the corresponding ether.
-
Amidation of the methyl esters: React the resulting diether with an amino alcohol (e.g., 3-amino-1,2-propanediol) to form the corresponding bis-amide.
-
Iodination of the aromatic ring: The aromatic ring is then tri-iodinated using an iodinating agent (e.g., iodine monochloride) to yield the core structure of the contrast agent.
-
Further functionalization: Subsequent steps would involve the modification of the remaining functional groups to arrive at the final Ioversol structure.
Signaling Pathway (Illustrative)
This diagram illustrates a hypothetical signaling pathway where a drug molecule, potentially derived from a DMHIP scaffold, inhibits a key enzyme in a disease process. This is for illustrative purposes and does not represent a known pathway for an existing drug derived from DMHIP.
References
Application of Dimethyl 5-hydroxyisophthalate in the Synthesis of Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-hydroxyisophthalate is a versatile, commercially available building block for the synthesis of various functional materials. Its rigid 1,3-disubstituted benzene (B151609) core, coupled with reactive hydroxyl and ester functionalities, makes it an excellent starting material for the design and synthesis of thermotropic liquid crystals, particularly those with bent-core (banana-shaped) and calamitic (rod-shaped) architectures. The ability to introduce long aliphatic chains at the 5-position via ether linkages and to couple mesogenic units at the 1- and 3-positions through ester bonds allows for the systematic tuning of mesomorphic properties. This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals derived from this compound.
Synthetic Strategy Overview
A general and flexible synthetic strategy for preparing liquid crystals from this compound involves a two-step process:
-
Introduction of Flexible Chains: The phenolic hydroxyl group is first alkylated with long-chain alkyl halides via the Williamson ether synthesis to introduce flexible tails, which are crucial for the formation of liquid crystalline phases.
-
Core Extension and Mesogen Attachment: The dimethyl ester is then hydrolyzed to the corresponding dicarboxylic acid. Subsequent esterification of the dicarboxylic acid with various phenolic or other hydroxyl-containing mesogenic units using a suitable coupling agent, such as in the Steglich esterification, yields the final liquid crystalline compounds.
This modular approach allows for the synthesis of a library of compounds with varying tail lengths and mesogenic cores, enabling a systematic investigation of structure-property relationships.
Application Notes and Protocols for Post-Synthetic Modification of MOFs Containing Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and drug delivery. The incorporation of functional linkers, such as Dimethyl 5-hydroxyisophthalate, provides a reactive handle for post-synthetic modification (PSM). PSM allows for the precise tailoring of the MOF's chemical and physical properties after its initial synthesis, enabling the introduction of new functionalities without altering the underlying framework topology.[1][2][3]
This document provides detailed application notes and protocols for the post-synthetic modification of the phenolic hydroxyl group on the 5-hydroxyisophthalate linker within a MOF structure. These modifications can be leveraged to enhance biocompatibility, introduce targeting moieties for drug delivery, or create new catalytic sites.
Post-Synthetic Modification Strategies
The hydroxyl group of the 5-hydroxyisophthalate linker offers a versatile platform for a variety of covalent modifications. The two primary strategies explored in these notes are etherification and esterification. These reactions allow for the attachment of a wide range of functional groups to the MOF backbone.
Etherification for Enhanced Biocompatibility and Targeting
Etherification of the phenolic hydroxyl group can be employed to graft biocompatible polymers like polyethylene (B3416737) glycol (PEG) or to attach targeting ligands for specific cell-surface receptors. PEGylation is a common strategy to improve the colloidal stability of nanomaterials in physiological media and reduce non-specific protein adsorption, thereby prolonging circulation time for drug delivery applications.[4][5]
Experimental Workflow for Etherification:
Caption: General workflow for the etherification of a hydroxyl-functionalized MOF.
Protocol: PEGylation of a Hydroxyl-Functionalized MOF
This protocol is a representative example for the etherification of a MOF containing 5-hydroxyisophthalate.
Materials:
-
Hydroxyl-functionalized MOF (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable non-nucleophilic base
-
mPEG-Br (methoxy polyethylene glycol bromide) or other functionalized PEG-halide
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
MOF Suspension: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated hydroxyl-functionalized MOF (100 mg) in anhydrous DMF (10 mL).
-
Deprotonation: To the stirred suspension, add a molar excess of a non-nucleophilic base (e.g., 3 equivalents of NaH per hydroxyl group) at 0 °C. Allow the mixture to stir at room temperature for 2 hours to ensure complete deprotonation of the phenolic hydroxyl groups.
-
PEGylation Reaction: Dissolve a molar excess of mPEG-Br (e.g., 5 equivalents per hydroxyl group) in anhydrous DMF (5 mL) and add it dropwise to the MOF suspension.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours. The optimal temperature and time will depend on the specific MOF and PEG reagent.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the excess base by the slow addition of methanol.
-
Collect the solid product by centrifugation.
-
Wash the modified MOF extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
-
Perform a final solvent exchange with a volatile solvent like acetone.
-
-
Drying: Dry the purified PEGylated MOF under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvent.
-
Characterization: Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm the retention of crystallinity, Fourier-Transform Infrared Spectroscopy (FT-IR) to identify the ether linkage, Thermogravimetric Analysis (TGA) to quantify the grafted polymer, and digested ¹H NMR to determine the degree of functionalization.
Esterification for Prodrug Approaches and Controlled Release
Esterification of the hydroxyl group can be utilized to covalently attach drugs containing a carboxylic acid moiety. This creates a prodrug formulation where the active pharmaceutical ingredient (API) is released upon the cleavage of the ester bond, which can be triggered by changes in pH or the presence of specific enzymes in the target microenvironment.[6]
Logical Diagram for Esterification-based Prodrug MOF:
Caption: Logical flow from a hydroxylated MOF to therapeutic action via esterification.
Protocol: Covalent Attachment of a Carboxylic Acid-Containing Drug
This protocol provides a general method for the esterification of a hydroxyl-functionalized MOF.
Materials:
-
Hydroxyl-functionalized MOF (activated)
-
Carboxylic acid-containing drug (e.g., ibuprofen)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Methanol
Procedure:
-
MOF Suspension: Suspend the activated hydroxyl-functionalized MOF (100 mg) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the carboxylic acid-containing drug (e.g., 3 equivalents per hydroxyl group), DCC (3.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours.
-
Purification:
-
Filter the reaction mixture to collect the solid product.
-
Wash the modified MOF extensively with DCM to remove the dicyclohexylurea byproduct and unreacted starting materials.
-
Perform subsequent washes with methanol and a final solvent exchange with acetone.
-
-
Drying: Dry the purified drug-conjugated MOF under vacuum at a moderate temperature (e.g., 60-80 °C) to avoid degradation of the drug.
-
Characterization: Confirm the successful modification and integrity of the MOF using PXRD, FT-IR (to observe the ester carbonyl stretch), TGA (to quantify the drug loading), and liquid chromatography of the digested MOF to determine the precise amount of conjugated drug.
Quantitative Data Summary
The success of post-synthetic modification is quantified by the degree of functionalization and the change in the MOF's physical properties. The following table provides a template for summarizing such data.
| Modification Type | Reagent | % Functionalization | BET Surface Area (m²/g) (Before) | BET Surface Area (m²/g) (After) | Pore Volume (cm³/g) (Before) | Pore Volume (cm³/g) (After) |
| Etherification | mPEG-Br | 50-80% | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Esterification | Ibuprofen | 40-70% | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The actual values will depend on the specific MOF, reagents, and reaction conditions. A decrease in surface area and pore volume is expected after modification due to the introduction of new moieties within the pores.
Applications in Drug Development
Post-synthetic modification of MOFs with a 5-hydroxyisophthalate linker opens up numerous possibilities in drug development.
-
Targeted Drug Delivery: By attaching targeting ligands such as folic acid or antibodies, the modified MOF can be directed to specific cancer cells, enhancing therapeutic efficacy and reducing off-target side effects.[7] The biocompatibility of MOFs can be improved through surface modifications, which is crucial for in vivo applications.[8][9]
-
Controlled Release: The covalent linkage of drugs to the MOF can provide a sustained release profile, maintaining the drug concentration in the therapeutic window for a longer duration. The release can be triggered by specific stimuli present in the target environment, such as a lower pH in tumor tissues or the presence of certain enzymes.[10]
-
Combination Therapy: The porous nature of MOFs allows for the co-loading of a covalently attached drug and a physically encapsulated secondary therapeutic agent, enabling combination therapies from a single delivery vehicle.
Signaling Pathway for Targeted Drug Delivery:
Caption: A potential signaling pathway for a targeted drug delivery system using a modified MOF.
Conclusion
Post-synthetic modification of MOFs containing this compound is a powerful strategy for developing advanced materials for drug delivery and other biomedical applications. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel functionalized MOFs with tailored properties. Careful characterization is crucial to confirm the success of the modification and to understand the structure-property relationships of the resulting materials. The versatility of this platform holds great promise for the future of targeted and controlled drug delivery systems.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer-grafted metal–organic frameworks: design, synthesis, and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A [pubs.rsc.org]
- 9. Polydopamine-Mediated Metal-Organic Frameworks Modification for Improved Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Dimethyl 5-hydroxyisophthalate for Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-hydroxyisophthalate is a valuable building block in the synthesis of a variety of industrial and pharmaceutical compounds. Its applications range from being a key intermediate in the production of polymers and resins to its use in the development of novel drug candidates and contrast agents. The growing demand for this versatile molecule necessitates robust and scalable synthetic routes suitable for industrial production.
This document provides detailed application notes and protocols for three distinct, industrially viable methods for the scale-up synthesis of this compound. The described pathways offer flexibility in starting material selection and process conditions, allowing for adaptation to various manufacturing environments. The protocols are designed to guide researchers and process chemists in the efficient and cost-effective production of this important chemical intermediate.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 162-164 °C |
| Purity (typical) | >98% |
| Solubility | Soluble in methanol (B129727), ethanol, and other common organic solvents. Insoluble in water. |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Routes for Industrial Scale Production
Three primary synthetic routes have been identified as suitable for the industrial-scale production of this compound. Each route offers distinct advantages and is detailed below with comprehensive protocols.
Route 1: Fischer Esterification of 5-Hydroxyisophthalic Acid
This is a direct and atom-economical approach starting from commercially available 5-hydroxyisophthalic acid. The reaction involves the acid-catalyzed esterification with methanol.
Experimental Protocol: Fischer Esterification
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a temperature probe, and an inert gas inlet is charged with 5-hydroxyisophthalic acid.
-
Reagent Addition: For every 1 kg of 5-hydroxyisophthalic acid, 5 to 10 liters of methanol are added as both the reactant and solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of the carboxylic acid), is carefully added.
-
Reaction: The mixture is heated to reflux (typically 65-70°C) with continuous stirring. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is recovered by distillation under reduced pressure. The remaining residue is dissolved in a suitable organic solvent like ethyl acetate.
-
Neutralization and Washing: The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine to remove any remaining water-soluble impurities.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Crystallization: The crude product is purified by crystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to afford the final product with high purity.
Quantitative Data for Fischer Esterification (Representative)
| Parameter | Value |
| Scale | 10 kg |
| 5-Hydroxyisophthalic Acid | 10.0 kg |
| Methanol | 75 L |
| Sulfuric Acid (98%) | 0.15 kg |
| Reaction Temperature | 65-70 °C |
| Reaction Time | 10 hours |
| Yield (after crystallization) | 85-95% |
| Purity (HPLC) | >99% |
Process Workflow for Fischer Esterification
Application Notes and Protocols for the Enzymatic Synthesis of Polyesters with Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of functional polyesters utilizing Dimethyl 5-hydroxyisophthalate as a key monomer. The use of enzymatic catalysis, particularly with Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative to traditional chemical polymerization methods. This approach allows for the synthesis of novel polyesters with pendant hydroxyl groups, which can serve as points for further functionalization, making them attractive for applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction
The enzymatic synthesis of polyesters has emerged as a powerful tool in polymer chemistry, providing a sustainable and mild route to well-defined macromolecules.[1] this compound is a versatile aromatic monomer that, when incorporated into a polyester (B1180765) backbone, imparts rigidity and a reactive hydroxyl group.[2] The enzymatic polycondensation of this compound with various co-monomers, such as diols and poly(ethylene glycol) (PEG), catalyzed by lipases, allows for the creation of functional polyesters with tunable properties.[3]
Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a highly efficient and robust catalyst for these polymerizations.[4] Its high selectivity allows for polymerization to occur at the ester groups of this compound while leaving the phenolic hydroxyl group intact for subsequent modification.[3] This methodology avoids the need for protecting group chemistry often required in traditional synthesis.[5]
Key Experimental Data
The following tables summarize representative quantitative data for the enzymatic synthesis of copolyesters of this compound and Poly(ethylene glycol) 600 (PEG 600) under solvent-free conditions, based on available literature. Further optimization for specific applications may be required.
Table 1: Enzymatic Copolymerization of this compound and PEG 600
| Entry | Monomer Ratio (this compound:PEG 600) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1:1 | 24 | >90 | 3,500 | 7,200 | 2.06 |
| 2 | 1:1 with 1,4-butanediol | 24 | >90 | 4,200 | 8,900 | 2.12 |
| 3 | 1:1 with 1,8-octanediol | 24 | >90 | 4,800 | 10,500 | 2.19 |
*Note: Data for entries 2 and 3 are for terpolymers where a diol was added as a third component, which has been shown to influence the molecular weight of the resulting polyester.[3] Data is based on studies by Kumar et al. (2003).
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of polyesters using this compound.
Protocol 1: Solvent-Free Enzymatic Copolymerization of this compound and PEG 600
This protocol describes a solvent-free method for the synthesis of a copolyester from this compound and PEG 600.
Materials:
-
This compound (98%)
-
Poly(ethylene glycol) 600 (PEG 600)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Chloroform
-
Cold Methanol (B129727)
-
Nitrogen gas supply
-
Round bottom flask
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer Preparation: In a clean, dry round-bottom flask, combine equimolar amounts of this compound and PEG 600.
-
Enzyme Addition: Add immobilized CALB to the flask. A typical enzyme loading is 5-10% by weight of the total monomers.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. Purge the flask with a gentle stream of nitrogen gas to create an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 70-80°C with continuous stirring. The reaction is typically carried out for 24-48 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
Reaction Termination and Polymer Dissolution: After the desired reaction time, cool the mixture to room temperature. Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Enzyme Removal: Filter the polymer solution to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Polymer Precipitation: Slowly pour the filtered polymer solution into a beaker of cold methanol with vigorous stirring to precipitate the polyester.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh cold methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polyester
This protocol outlines the standard methods for characterizing the synthesized polyester.
Materials and Equipment:
-
Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedures:
-
Molecular Weight Determination: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyester using GPC. Use polystyrene or polyethylene (B3416737) glycol standards for calibration.
-
Structural Analysis:
-
Confirm the chemical structure of the polyester using ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic peaks for the aromatic protons of the isophthalate (B1238265) unit and the methylene (B1212753) protons of the PEG unit, as well as the formation of new ester linkages.
-
Verify the presence of ester functional groups and the pendant hydroxyl group using FTIR spectroscopy.
-
-
Thermal Properties:
-
Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester using DSC.
-
Evaluate the thermal stability of the polymer by determining the decomposition temperature using TGA.
-
Visualizations
The following diagrams illustrate the key aspects of the enzymatic synthesis of polyesters with this compound.
Caption: Experimental workflow for the enzymatic synthesis of polyesters.
Caption: Simplified mechanism of lipase-catalyzed polycondensation.
Applications and Future Perspectives
Polyesters synthesized from this compound possess a unique combination of properties that make them suitable for a variety of applications:
-
Drug Delivery: The pendant hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents, leading to the development of sophisticated drug delivery systems.
-
Tissue Engineering: The biocompatibility and biodegradability of these polyesters, combined with the ability to tailor their mechanical properties, make them promising materials for tissue engineering scaffolds.
-
Functional Coatings: The reactive hydroxyl groups can be utilized for cross-linking or surface modification to create functional coatings with enhanced properties.[2]
-
High-Performance Plastics: The incorporation of the aromatic isophthalate moiety can enhance the thermal and mechanical properties of the polyesters, making them suitable for high-performance applications.[2]
The enzymatic synthesis of polyesters from this compound represents a versatile and sustainable platform for the creation of advanced functional materials. Future research in this area will likely focus on exploring a wider range of co-monomers to fine-tune the polymer properties, developing novel functionalization strategies for the pendant hydroxyl groups, and evaluating the performance of these materials in various biomedical and industrial applications.
References
- 1. Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Dimethyl 5-hydroxyisophthalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Dimethyl 5-hydroxyisophthalate, a valuable building block in pharmaceutical and materials science research.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and straightforward method is the Fischer esterification of 5-hydroxyisophthalic acid with methanol (B129727) using a strong acid catalyst, such as concentrated sulfuric acid.[2]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 5-hydroxyisophthalic acid and methanol. Concentrated sulfuric acid is typically used as the catalyst.[2]
Q3: What is the typical reaction time and temperature?
A3: The reaction is generally heated to reflux and maintained for approximately 4 hours to ensure complete conversion.[2]
Q4: How is the product isolated from the reaction mixture?
A4: The product is typically isolated by carefully pouring the hot reaction solution into ice water, which causes the solid this compound to precipitate.[2] The precipitate is then collected by filtration.[2]
Q5: How can I purify the synthesized this compound?
A5: The crude product is purified by washing it multiple times with deionized water until the washings are neutral.[2] This removes any remaining acid catalyst and other water-soluble impurities. The product is then dried under a vacuum at 60 °C.[2]
Q6: What are the expected physical and spectral properties of this compound?
A6: this compound is an off-white crystalline powder.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H10O5[4][7][8] |
| Molecular Weight | 210.18 g/mol [1][7] |
| Melting Point | 162-166 °C[1][2][5] |
| Appearance | Off-white crystal powder[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Reaction time may have been too short, or the temperature was too low. 2. Wet reagents: The presence of water in the methanol or on the glassware can inhibit the esterification reaction. 3. Catalyst degradation: The sulfuric acid catalyst may be old or contaminated. | 1. Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours)[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. 3. Use fresh, concentrated sulfuric acid. |
| Product is an Oil or Fails to Precipitate | 1. Insufficient cooling: The ice water bath may not have been cold enough for complete precipitation. 2. Impure product: The presence of impurities can lower the melting point and prevent crystallization. | 1. Ensure the use of a sufficient quantity of ice to create an ice-water slurry for precipitation. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If this fails, solvent extraction followed by recrystallization may be necessary. |
| Product is Colored (Not Off-White) | 1. Side reactions: Overheating or prolonged reaction times can lead to decomposition or side reactions, producing colored impurities. 2. Starting material impurity: The initial 5-hydroxyisophthalic acid may contain colored impurities. | 1. Carefully control the reflux temperature and reaction time. 2. Consider recrystallizing the final product from a suitable solvent (e.g., methanol/water mixture) to remove colored impurities. |
| Product is Acidic after Washing | 1. Inadequate washing: The product was not washed sufficiently to remove all the sulfuric acid catalyst. | 1. Continue washing the filtered product with deionized water until the filtrate is neutral to pH paper.[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification[2]
-
Reaction Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer, add 187.8 g (1 mol) of 5-hydroxyisophthalic acid and 500 mL (12.3 mol) of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 28 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux temperature and maintain stirring under reflux for 4 hours.
-
Precipitation: After the reaction is complete, carefully pour the hot solution into 500 mL of ice water. A white solid should precipitate.
-
Filtration and Washing: Collect the solid product by filtration. Wash the product cake with several portions of deionized water until the washings are neutral.
-
Drying: Dry the purified product under vacuum at 60 °C overnight to yield this compound. A yield of approximately 98.2% has been reported.[2]
Visual Guides
Caption: Fischer esterification of 5-hydroxyisophthalic acid.
Caption: From reaction setup to pure product isolation.
Caption: A decision tree for troubleshooting common issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | 13036-02-7 [chemicalbook.com]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Improving the yield and purity of Dimethyl 5-hydroxyisophthalate
Welcome to the technical support center for Dimethyl 5-hydroxyisophthalate (DMHI). This guide is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of DMHI through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Esterification of 5-hydroxyisophthalic acid: This is a direct method where 5-hydroxyisophthalic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid.[1]
-
Hydrolysis of Dimethyl 5-aminoisophthalate: This involves the diazotization of the amino group of Dimethyl 5-aminoisophthalate, followed by hydrolysis to the hydroxyl group.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is typically in the range of 162-167°C.[1][2][3][4][5] Specific literature values include 162-164°C and 164-166°C.[1][4]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While specific recrystallization solvents are not extensively detailed in the provided results, pouring the hot reaction mixture into ice water to precipitate the product is a common purification step.[1] This suggests that DMHI has low solubility in water at low temperatures, making water a potential solvent for washing or as an anti-solvent in recrystallization. The product is soluble in water.[3][5] For more effective recrystallization, a solvent system would need to be determined where DMHI is soluble at high temperatures but sparingly soluble at low temperatures.
Q4: How can the purity of this compound be assessed?
A4: The purity of DMHI can be determined using several analytical techniques:
-
Gas Chromatography (GC): Can be used to assess purity, with some sources reporting >99% purity.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.[1]
Troubleshooting Guides
Low Yield in Esterification of 5-Hydroxyisophthalic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A 4-hour reflux has been reported to give a high yield.[1] - Catalyst Amount: Use a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) to drive the equilibrium towards the ester. |
| Loss of Product during Workup | - Precipitation: When pouring the reaction mixture into ice water, ensure the water is sufficiently cold to maximize precipitation.[1] - Washing: Wash the filtered product with cold deionized water to remove residual acid and other water-soluble impurities without dissolving a significant amount of the product.[1] |
| Side Reactions | - Temperature Control: Maintain the recommended reflux temperature. Overheating can lead to decomposition or side reactions. |
Impure Product after Synthesis
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 5-hydroxyisophthalic acid. - Purification: If unreacted starting material is present, it can often be removed by recrystallization or column chromatography. |
| By-products from Side Reactions | - Purification: Column chromatography using silica (B1680970) gel is an effective method for separating DMHI from by-products.[7] A common mobile phase is a mixture of ethyl acetate (B1210297) and n-hexane.[7] |
| Residual Acid Catalyst | - Neutralization: Wash the crude product thoroughly with deionized water until the washings are neutral.[1] A wash with a dilute sodium bicarbonate solution can also be used, followed by a water wash. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification of 5-Hydroxyisophthalic Acid
This protocol is based on a reported synthesis with a high yield.[1]
Materials:
-
5-hydroxyisophthalic acid (1 mol)
-
Methanol (12.3 mol)
-
Concentrated sulfuric acid (28 mL)
-
Ice water (500 mL)
-
Deionized water
Procedure:
-
In a 1 L round-bottomed flask equipped with a magnetic stirrer, combine 187.8 g (1 mol) of 5-hydroxyisophthalic acid and 500 mL (12.3 mol) of methanol.
-
Slowly add 28 mL of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain reflux with stirring for 4 hours.
-
After the reaction is complete, carefully pour the hot solution into 500 mL of ice water to precipitate the product.
-
Collect the white solid product by filtration.
-
Wash the product several times with deionized water until the washings are neutral.
-
Dry the product under vacuum at 60°C overnight.
Expected Yield: ~98.2%[1] Expected Purity: >99% (by GC)[1]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C10H10O5 | [2][5] |
| Molecular Weight | 210.18 g/mol | [4][8] |
| Melting Point | 162-167 °C | [1][2][3][4][5] |
| Appearance | White to off-white crystal powder | [1][2] |
| Solubility | Soluble in water | [3][5] |
| Purity (GC) | ≥97.5% - >99% | [1][2] |
| Purity (HPLC) | ≥97.5% | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for DMHI synthesis.
References
- 1. This compound | 13036-02-7 [chemicalbook.com]
- 2. B21565.18 [thermofisher.cn]
- 3. labsolu.ca [labsolu.ca]
- 4. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
Common side products in the synthesis of Dimethyl 5-hydroxyisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 5-hydroxyisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5-hydroxyisophthalic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the diester.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products encountered during the Fischer esterification of 5-hydroxyisophthalic acid include:
-
Mono-methyl 5-hydroxyisophthalate: This results from the incomplete esterification of the diacid, where only one of the two carboxylic acid groups reacts with methanol.
-
Unreacted 5-hydroxyisophthalic acid: The starting material may remain if the reaction does not proceed to completion.
-
Dimethyl 5-methoxyisophthalate: O-methylation of the phenolic hydroxyl group can occur, particularly under harsh acidic conditions or with prolonged reaction times.
-
Water: This is a stoichiometric byproduct of the esterification reaction. Its removal can help drive the reaction to completion.
Q3: My reaction seems to be incomplete, and I have a significant amount of the mono-ester and unreacted diacid. What can I do?
A3: To address incomplete reactions, consider the following troubleshooting steps:
-
Increase the excess of methanol: Using a larger excess of methanol can shift the reaction equilibrium towards the product side.
-
Increase the catalyst concentration: A higher concentration of the acid catalyst can accelerate the reaction rate.
-
Prolong the reaction time: Ensure the reaction is running for a sufficient duration to allow for complete diester formation.
-
Remove water: Employing a Dean-Stark apparatus to remove the water byproduct as it forms can significantly improve the yield of the desired diester.
Q4: I am observing the formation of an O-methylated byproduct (Dimethyl 5-methoxyisophthalate). How can I minimize this?
A4: To minimize the formation of the O-methylated side product, you can:
-
Use milder reaction conditions: Lowering the reaction temperature and using a less concentrated acid catalyst can reduce the extent of O-methylation.
-
Reduce the reaction time: Shorter reaction times will favor the esterification of the more reactive carboxylic acid groups over the less reactive phenolic hydroxyl group.
-
Choose a different catalyst: In some cases, using a milder acid catalyst might provide better selectivity.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified using several methods:
-
Washing: The reaction mixture is typically first neutralized, often with a sodium bicarbonate solution, to remove the acid catalyst and any unreacted 5-hydroxyisophthalic acid.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) is a common and effective method for obtaining pure this compound.
-
Column Chromatography: For high-purity requirements or to separate closely related impurities, silica (B1680970) gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in reagents. 4. Sub-optimal reaction temperature. | 1. Increase the molar excess of methanol. 2. Increase the amount of acid catalyst. 3. Use anhydrous methanol and dry glassware. 4. Ensure the reaction is maintained at a gentle reflux. 5. Use a Dean-Stark trap to remove water. |
| Presence of mono-methyl 5-hydroxyisophthalate | 1. Insufficient reaction time. 2. Insufficient methanol. | 1. Extend the reflux time. 2. Increase the volume of methanol used. |
| Presence of unreacted 5-hydroxyisophthalic acid | 1. Ineffective work-up. 2. Significantly incomplete reaction. | 1. Ensure thorough washing with a sodium bicarbonate solution during work-up to remove the acidic starting material. 2. Refer to "Low yield" solutions. |
| Formation of Dimethyl 5-methoxyisophthalate | 1. Overly harsh reaction conditions. 2. Prolonged reaction time. | 1. Reduce the concentration of the acid catalyst. 2. Decrease the reaction temperature. 3. Shorten the overall reaction time. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using silica gel chromatography. 2. Ensure all solvent is removed under vacuum after the work-up. |
Data Presentation
The yield of this compound and the distribution of side products are highly dependent on the specific reaction conditions employed. The following table provides a qualitative summary of expected outcomes under different conditions.
| Reaction Condition | Expected Yield of this compound | Prevalent Side Products |
| Stoichiometric Methanol, Short Reaction Time | Low | High levels of mono-methyl ester and unreacted diacid. |
| Large Excess of Methanol, Reflux, 24h | High | Low levels of mono-methyl ester. Possible trace amounts of O-methylated product. |
| High Temperature, Concentrated Acid, 48h | Moderate to High | Increased levels of Dimethyl 5-methoxyisophthalate and potential for other degradation products. |
| Excess Methanol with Dean-Stark Trap | Very High | Minimal amounts of mono-methyl ester and unreacted diacid. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure for a similar hydroxy-functionalized aromatic dicarboxylic acid and is expected to provide a good yield of the desired product.
Materials:
-
5-hydroxyisophthalic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyisophthalic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to a gentle reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Fischer esterification of 5-hydroxyisophthalic acid.
Formation of Common Side Products
Troubleshooting incomplete esterification of 5-hydroxyisophthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 5-hydroxyisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 5-hydroxyisophthalic acid?
A1: The most common and direct method for the esterification of 5-hydroxyisophthalic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1][2]. The reaction is reversible, and the removal of water as it is formed helps to drive the equilibrium towards the formation of the ester product[1].
Q2: I am observing a low yield of my desired diester. What are the common causes?
A2: Low yields of the diester can be attributed to several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process. Insufficient reaction time or inadequate removal of the water byproduct can lead to an incomplete reaction[1].
-
Suboptimal Catalyst Concentration: The amount of acid catalyst used can significantly influence the reaction rate. Too little catalyst may result in a slow reaction, while too much can lead to side reactions.
-
Insufficient Excess of Alcohol: To shift the equilibrium towards the product side, a large excess of the alcohol is typically used[1].
-
Steric Hindrance: While 5-hydroxyisophthalic acid is not exceptionally bulky, steric factors can still play a role, potentially slowing down the second esterification step.
-
Side Reactions: The presence of the phenolic hydroxyl group can lead to side reactions, such as O-acylation, although this is generally less favorable under acidic conditions compared to acylation of the carboxylic acid groups.
Q3: I am predominantly getting the monoester instead of the desired diester. How can I promote the formation of the diester?
A3: Formation of the monoester is a common issue and indicates that the reaction has not gone to completion. To favor the formation of the diester, consider the following strategies:
-
Increase the Excess of Alcohol: A higher concentration of the alcohol will increase the probability of the second esterification reaction occurring.
-
Prolong the Reaction Time: The second esterification may be slower than the first. Increasing the reflux time can help drive the reaction to completion.
-
Efficient Water Removal: Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and shift the equilibrium towards the diester.
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the rate of both esterification steps. However, this should be done cautiously to avoid potential side reactions.
Q4: Are there any potential side reactions to be aware of during the esterification of 5-hydroxyisophthalic acid?
A4: Yes, a potential side reaction is the O-acylation of the phenolic hydroxyl group to form a phenolic ester. However, under the acidic conditions of Fischer esterification, the carboxylic acid groups are more readily protonated and activated for nucleophilic attack by the alcohol. Therefore, esterification of the carboxylic acids is the major expected reaction. Polymerization is another theoretical possibility, though less commonly reported under standard Fischer esterification conditions.
Q5: What are the recommended methods for purifying the final ester product?
A5: Purification typically involves a series of extraction and washing steps followed by recrystallization or column chromatography. A general workup procedure involves:
-
Neutralizing the excess acid catalyst with a weak base like sodium bicarbonate solution.
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Removing the solvent under reduced pressure.
For separating the diester from the monoester and unreacted starting material, column chromatography is often effective. High-performance liquid chromatography (HPLC) can also be used for both analysis and purification[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, high-quality acid catalyst. |
| Insufficient heating | Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Presence of water in reactants | Use anhydrous alcohol and dry glassware. | |
| Formation of Monoester Only | Insufficient reaction time | Increase the reflux time and monitor the reaction progress by TLC or HPLC. |
| Insufficient amount of alcohol | Use a larger excess of the alcohol (e.g., use the alcohol as the solvent). | |
| Inefficient water removal | Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture. | |
| Product is a mixture of mono- and diester | Incomplete reaction | See solutions for "Formation of Monoester Only". |
| Difficulty in separation | Optimize column chromatography conditions (e.g., solvent gradient) for better separation. | |
| Dark-colored reaction mixture or product | Decomposition of starting material or product | Reduce the reaction temperature if possible, or use a milder acid catalyst. |
| Impurities in starting materials | Purify the 5-hydroxyisophthalic acid before use. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Hydroxyisophthalate
This protocol is adapted from a known synthetic procedure.
Materials:
-
5-Hydroxyisophthalic acid
-
Anhydrous ethanol (B145695)
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxyisophthalic acid (e.g., 6.17 g, 33.8 mmol) in a large excess of anhydrous ethanol (e.g., 800 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2.38 g, 14 mmol).
-
Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours)[5]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 5-hydroxyisophthalate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Dimethyl 5-Hydroxyisophthalate
Materials:
-
5-Hydroxyisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ice water
Procedure:
-
To a round-bottom flask, add 5-hydroxyisophthalic acid and a sufficient amount of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration and wash with water until the filtrate is neutral.
-
Dry the product under vacuum.
Visualizations
Caption: Fischer Esterification Mechanism
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Separation of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Dimethyl 5-hydroxyisophthalate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude Dimethyl 5-hydroxyisophthalate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: My crude this compound is colored. How can I remove the colored impurities?
A2: Colored impurities are common in organic synthesis and can often be removed by treating the hot, dissolved solution with activated charcoal. After dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) and heat the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. To remedy this, try one of the following:
-
Add more solvent to the hot solution to decrease the concentration.
-
Lower the temperature at which crystallization begins by using a solvent with a lower boiling point or by modifying the solvent system.
-
Ensure a slower cooling rate to allow for proper crystal lattice formation.
Q4: No crystals are forming even after the solution has cooled. What is the problem?
A4: The absence of crystallization upon cooling can be due to several factors:
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Too much solvent was used: The solution may not be supersaturated. Try to evaporate some of the solvent to increase the concentration of the solute.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Presence of soluble impurities: High concentrations of impurities can inhibit crystal formation. An additional purification step, such as column chromatography, may be necessary before recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Evaporate excess solvent and re-cool. - Ensure the filtration apparatus is pre-heated. - Cool the filtrate in an ice bath to maximize crystal formation. |
| Crystals are still colored | - Insufficient amount of activated charcoal was used. - The colored impurity has similar solubility to the product. | - Repeat the recrystallization with a larger amount of activated charcoal. - Consider an alternative purification method like column chromatography. |
| Oiling out of the product | - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is inappropriate. | - Add more hot solvent to the mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a new solvent screen to find a more suitable solvent or solvent system. |
| No crystal formation | - The solution is not supersaturated. - Lack of nucleation sites. | - Evaporate some of the solvent. - Scratch the inner wall of the flask or add a seed crystal. |
| Melting point of purified product is broad or lower than expected | - Incomplete removal of impurities. - Solvent is trapped in the crystals. | - Repeat the recrystallization process. - Ensure the crystals are thoroughly dried under vacuum. |
Data Presentation
As precise quantitative solubility data for this compound in various organic solvents at different temperatures is not widely available, a qualitative solubility guide is provided below based on the properties of structurally similar compounds like dimethyl isophthalate.[1] It is strongly recommended to perform experimental solubility tests to confirm the ideal solvent for your specific sample.
Qualitative Solubility of this compound Analogs
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Insoluble | Slightly Soluble | May be useful as an anti-solvent in a mixed solvent system. |
| Methanol (B129727) | Slightly Soluble | Soluble | A good candidate for single-solvent recrystallization.[1] |
| Ethanol (B145695) | Slightly Soluble | Soluble | Similar to methanol, a promising option.[1] |
| Ethyl Acetate | Moderately Soluble | Very Soluble | May require a co-solvent to reduce initial solubility. |
| Toluene | Sparingly Soluble | Moderately Soluble | May be suitable, but a larger volume might be needed. |
| Acetone | Soluble | Very Soluble | Likely too good of a solvent for effective recrystallization on its own. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as the temperature increases to ensure the minimum amount is used.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Solvent System Selection: Choose a pair of miscible solvents where this compound is soluble in one ("good" solvent, e.g., methanol) and insoluble in the other ("bad" solvent, e.g., water).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Column Chromatography Purification of Dimethyl 5-hydroxyisophthalate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of Dimethyl 5-hydroxyisophthalate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound due to its polar nature, which allows for effective separation of polar aromatic compounds.
Q2: What solvent systems are suitable for the column chromatography of this compound?
A2: A common starting point is a solvent system of ethyl acetate (B1210297) (EtOAc) in hexane (B92381). For compounds with similar polarity, such as dimethyl 2-hydroxyterephthalate, a 10% EtOAc/hexane mixture has been used successfully. For more polar impurities, a gradient elution with an increasing concentration of ethyl acetate may be necessary. Alternative solvent systems like dichloromethane (B109758)/methanol (B129727) can also be effective for polar aromatic esters.
Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: This indicates that your compound is strongly adsorbed to the silica gel. You should switch to a more polar solvent system. A mixture of methanol in dichloromethane is a good alternative. Start with a low concentration of methanol (e.g., 1-2%) and gradually increase it.
Q4: I am observing significant peak tailing in my fractions. How can I improve the peak shape?
A4: Peak tailing for polar compounds like this compound is often due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:
-
Add a modifier to your eluent: A small amount of a volatile acid like acetic acid or a base like triethylamine (B128534) (typically 0.1-1%) can help to saturate the active sites on the silica gel and improve peak shape. For a phenolic compound, adding a small amount of acetic acid is generally preferred.
-
Use end-capped silica gel: This type of silica has fewer free silanol groups, which can reduce tailing.
Q5: How can I load a sample of this compound that is not very soluble in the initial eluent?
A5: If your sample has poor solubility in the starting solvent system (e.g., low polarity hexane/ethyl acetate mixture), you can use the "dry loading" technique. Dissolve your crude product in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | 1. The solvent system is not polar enough. 2. The compound may have degraded on the silica gel. 3. The column was allowed to run dry. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane, or switch to a dichloromethane/methanol system. 2. Check the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina. 3. Ensure the silica bed is always covered with solvent. |
| Poor separation of product from impurities | 1. The solvent system is not optimal. 2. The column is overloaded with the crude sample. 3. The column was packed improperly, leading to channeling. | 1. Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and impurities. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, a lower loading is recommended. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is eluting with the solvent front | The eluent is too polar. | Start with a less polar solvent system. Perform TLC analysis to determine a suitable starting polarity. |
| Fractions are contaminated with an unknown compound | The impurity may be a starting material or a byproduct of the synthesis. | The primary synthesis of this compound involves the esterification of 5-hydroxyisophthalic acid. Potential impurities include the unreacted 5-hydroxyisophthalic acid and the mono-methylated intermediate. 5-hydroxyisophthalic acid is significantly more polar and will likely remain at the baseline in many solvent systems. The mono-methylated ester will be more polar than the desired product. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, should effectively separate these components. |
| Difficulty visualizing spots on the TLC plate | The compound may not be UV active, or the concentration is too low. | This compound is a UV active compound due to its aromatic ring. If spots are faint, try concentrating the sample. For visualization of non-UV active impurities, various staining solutions can be used, such as potassium permanganate (B83412) or p-anisaldehyde stain, which are effective for a wide range of organic compounds. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A thorough TLC analysis is crucial for determining the optimal solvent system for column chromatography.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Eluent Systems to Test:
-
Start with varying ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
If separation is poor, try dichloromethane/methanol mixtures (e.g., 99:1, 98:2, 95:5 v/v).
-
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
If necessary, use a staining agent like potassium permanganate or p-anisaldehyde to visualize non-UV active impurities.
-
-
Goal: Identify a solvent system that provides good separation between the this compound spot (aim for an Rf of ~0.25-0.35) and any impurity spots.
Column Chromatography Protocol
This protocol is a general guideline and should be adapted based on the results of your TLC analysis.
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully and evenly apply the solution to the top of the silica bed.
-
Dry Loading (for samples with low solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the solvent system as the column runs.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
-
Quantitative Data Summary
The following table provides estimated parameters for the purification of this compound. These values are approximate and may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Silica Gel to Crude Product Ratio (w/w) | 50:1 to 100:1 | For difficult separations, a higher ratio is recommended. |
| Typical Loading Capacity | 1-2 g crude product per 100 g silica gel | This can be higher for easier separations. |
| Recommended Eluent Flow Rate | 1-2 mL/min | For a standard laboratory-scale column. |
| Expected Yield | >85% | Dependent on the purity of the crude material and the efficiency of the separation. |
| Expected Purity | >98% | As determined by analytical techniques such as HPLC or NMR. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
Minimizing byproduct formation in Dimethyl 5-hydroxyisophthalate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Dimethyl 5-hydroxyisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 5-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst.[1][2][3][4][5] Alternative methods, though less common in standard laboratory settings due to safety concerns, include the use of diazomethane (B1218177) or dimethyl sulfate (B86663) for methylation.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts of concern are:
-
Monomethyl 5-hydroxyisophthalate: This results from the incomplete esterification of the dicarboxylic acid.
-
Dimethyl 5-methoxyisophthalate: This is formed through the undesired O-methylation of the phenolic hydroxyl group.
-
Dimethyl Sulfate (DMS): A potential genotoxic impurity that can form when sulfuric acid is used as a catalyst with methanol.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective analytical techniques for identifying and quantifying the desired product and any byproducts. Developing a suitable chromatographic method is crucial for monitoring the reaction progress and assessing the final product's purity.
Q4: What are the general strategies to minimize byproduct formation?
A4: To minimize byproduct formation, consider the following strategies:
-
Choice of Catalyst: The selection of an appropriate acid catalyst is critical. While sulfuric acid is effective, it can lead to the formation of dimethyl sulfate. Alternatives like p-toluenesulfonic acid are often preferred to mitigate this risk.
-
Reaction Conditions: Optimizing reaction temperature and time is crucial. Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions, including O-methylation.
-
Reagent Stoichiometry: Using a significant excess of methanol can help drive the equilibrium towards the formation of the desired diester, minimizing the amount of the monomethyl ester byproduct.[3]
-
Water Removal: As water is a byproduct of Fischer esterification, its removal can shift the equilibrium towards the product side.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction due to insufficient reaction time or catalyst activity. | Increase the reaction time and/or the amount of acid catalyst. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Reversible reaction due to the presence of water. | Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a large excess of methanol to drive the reaction forward.[3][4] | |
| Presence of significant amounts of Monomethyl 5-hydroxyisophthalate | Incomplete esterification. | Increase the molar excess of methanol. Increase the reaction time and/or catalyst concentration. |
| Detection of Dimethyl 5-methoxyisophthalate (O-methylation) | Reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Use of a highly reactive methylating agent. | If using methods other than Fischer esterification, carefully control the stoichiometry of the methylating agent. | |
| Concern about Dimethyl Sulfate (DMS) contamination | Use of sulfuric acid as a catalyst. | Whenever possible, substitute sulfuric acid with p-toluenesulfonic acid or another suitable non-sulfate-containing acid catalyst. If sulfuric acid must be used, perform a thorough purification and analysis to ensure the final product is free of DMS. |
| Difficulty in purifying the final product | Inefficient removal of byproducts or starting material. | Employ recrystallization with an appropriate solvent system. Common solvents for recrystallization of similar compounds include ethanol, methanol, acetone, toluene, and mixtures such as ethanol/water.[6][7] Column chromatography can also be an effective purification method. |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (Recommended for minimizing byproducts)
This protocol is designed to minimize the formation of byproducts, particularly the O-methylated compound and to avoid the generation of dimethyl sulfate.
Materials:
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5-hydroxyisophthalic acid
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid and a 20-fold molar excess of anhydrous methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 to 0.2 molar equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) to obtain pure this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical outcomes for the synthesis of this compound under different conditions. These are representative values and may vary based on the specific experimental setup.
| Catalyst | Temperature (°C) | Time (h) | Yield of this compound (%) | Monomethyl 5-hydroxyisophthalate (%) | Dimethyl 5-methoxyisophthalate (%) |
| p-Toluenesulfonic acid | Reflux (65) | 6 | ~90 | < 5 | < 2 |
| Sulfuric acid | Reflux (65) | 6 | ~92 | < 5 | ~5-10 |
| Sulfuric acid | 80 | 12 | ~85 | < 3 | > 15 |
Visualizations
Signaling Pathway: Fischer Esterification of 5-Hydroxyisophthalic Acid
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of Dimethyl 5-hydroxyisophthalate (DMHIP)
Welcome to the technical support center for the polymerization of Dimethyl 5-hydroxyisophthalate (DMHIP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polymers using DMHIP.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a high molecular weight polymer with this compound?
Achieving a high molecular weight polymer using DMHIP can be challenging due to several factors. The phenolic hydroxyl group of DMHIP is less reactive than aliphatic alcohols, which can lead to incomplete reactions and lower degrees of polymerization. Additionally, impurities in the monomer, improper stoichiometry of reactants, and inefficient removal of reaction byproducts like methanol (B129727) can all limit the final molecular weight of the polymer. Side reactions, such as etherification of the phenolic hydroxyl group, can also cap the growing polymer chains, preventing the formation of long chains.
Q2: My polymer is discolored (yellow or brown). What are the potential causes and how can I prevent this?
Discoloration in polymers synthesized from DMHIP is often due to thermo-oxidative degradation or side reactions involving the phenolic hydroxyl group. At elevated temperatures required for polymerization, the phenol (B47542) moiety is susceptible to oxidation, which can form colored byproducts. To mitigate this, it is crucial to maintain a strict inert atmosphere (e.g., using high-purity nitrogen or argon) throughout the polymerization process. Lowering the reaction temperature, if possible, and using antioxidants can also help prevent discoloration. Additionally, ensuring the purity of the DMHIP monomer is essential, as impurities can act as catalysts for degradation reactions.
Q3: I am observing insoluble gel formation in my reaction mixture. What could be the cause?
Gel formation during the polymerization of DMHIP can be attributed to cross-linking reactions. One possible cause is the reaction of the phenolic hydroxyl group at high temperatures, potentially leading to branching and ultimately a cross-linked network. Another possibility is the presence of trifunctional impurities in the monomer or other reactants. To troubleshoot this issue, it is recommended to carefully control the reaction temperature and ensure the purity of all starting materials. Analyzing the reaction temperature profile and considering a step-wise temperature increase can also be beneficial.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Improper Stoichiometry | 1. Accurately calculate and weigh the required amounts of DMHIP and co-monomers. 2. Ensure a 1:1 molar ratio for difunctional co-monomers in condensation polymerization. 3. Use high-precision balances and account for the purity of the monomers. |
| Monomer Impurities | 1. Purify the DMHIP monomer by recrystallization or column chromatography before use. 2. Ensure all other reactants and solvents are of high purity and are properly dried. |
| Inefficient Removal of Byproducts | 1. In polycondensation reactions, ensure efficient removal of methanol or water by applying a high vacuum. 2. Use an appropriate distillation setup to continuously remove the byproduct from the reaction mixture. |
| Suboptimal Reaction Temperature | 1. Optimize the reaction temperature. Temperatures that are too low may result in slow reaction kinetics, while excessively high temperatures can lead to side reactions and degradation. 2. Consider a two-stage polymerization with an initial lower temperature stage followed by a higher temperature stage under vacuum. |
| Catalyst Inactivity | 1. Select an appropriate catalyst for the specific type of polymerization (e.g., transesterification catalysts like zinc acetate (B1210297) or antimony trioxide). 2. Ensure the catalyst is not poisoned by impurities in the reactants or solvents. |
Issue 2: Polymer Discoloration
| Potential Cause | Troubleshooting Steps |
| Oxidation of Phenolic Group | 1. Maintain a strict inert atmosphere (nitrogen or argon) throughout the polymerization process. 2. Degas the reaction mixture before heating. 3. Consider adding a small amount of an appropriate antioxidant. |
| High Reaction Temperature | 1. Optimize the reaction temperature to the lowest effective temperature that allows for efficient polymerization. 2. Minimize the reaction time at elevated temperatures. |
| Impurities in Monomers | 1. Purify the DMHIP monomer to remove any colored impurities or precursors to colored byproducts. |
Experimental Protocols
Protocol 1: Melt Polycondensation of DMHIP with an Aliphatic Diol
This protocol describes a general procedure for the synthesis of a polyester (B1180765) from DMHIP and a long-chain aliphatic diol (e.g., 1,12-dodecanediol) via melt polycondensation.
Materials:
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This compound (DMHIP)
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1,12-dodecanediol
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Zinc acetate (catalyst)
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Antimony trioxide (catalyst)
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High-purity nitrogen or argon gas
Procedure:
-
Monomer and Catalyst Charging: In a flame-dried glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet, add equimolar amounts of DMHIP and 1,12-dodecanediol.
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Catalyst Addition: Add the catalysts, zinc acetate (e.g., 200 ppm) and antimony trioxide (e.g., 300 ppm), to the reactor.
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Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.
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First Stage (Esterification): Gradually heat the reaction mixture to 180-200°C with constant stirring. Methanol will start to distill off as a byproduct of the transesterification reaction. Continue this stage until the majority of the theoretical amount of methanol has been collected.
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Second Stage (Polycondensation): Slowly increase the temperature to 220-240°C while gradually reducing the pressure to below 1 Torr.
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Polymerization: Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the reaction mixture will increase as the molecular weight of the polymer increases.
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Completion and Recovery: Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under an inert atmosphere. The resulting polymer can then be removed from the reactor.
Visualizations
Caption: Troubleshooting workflow for DMHIP polymerization.
Caption: Desired vs. side reaction pathways.
Preventing degradation of Dimethyl 5-hydroxyisophthalate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dimethyl 5-hydroxyisophthalate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by three factors:
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Hydrolysis: The ester groups are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This process can lead to the formation of 5-hydroxyisophthalic acid and methanol.
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Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. Oxidation can result in the formation of colored impurities, such as quinone-type structures.[1][2][3]
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: In a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.
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Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Protected from light by using an amber vial or by storing it in a dark place.
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Moisture: In a tightly sealed container to protect it from moisture, which can cause hydrolysis. A desiccator can provide additional protection.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation include:
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Change in physical appearance: The appearance of color (e.g., yellow or brown) in the normally white to off-white powder can indicate the formation of oxidation products.
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Changes in solubility: The formation of 5-hydroxyisophthalic acid due to hydrolysis can decrease the solubility in organic solvents.
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Impurity peaks in analytical tests: Analytical techniques like High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products as additional peaks in the chromatogram.
Troubleshooting Guide
This guide will help you troubleshoot potential degradation issues with your this compound.
Problem: The compound has developed a yellow or brownish color.
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Potential Cause: Oxidation of the phenolic hydroxyl group.
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Troubleshooting Steps:
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Verify Storage Atmosphere: Ensure the container is tightly sealed and was flushed with an inert gas before storage.
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Check for Light Exposure: Confirm that the compound has been stored in a light-protected container and location.
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Assess Purity: Use HPLC to quantify the level of impurities.
-
-
Prevention:
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Always store under an inert atmosphere.
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Use amber vials or store in a dark cabinet.
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Avoid repeated opening and closing of the container. Aliquot the compound into smaller, single-use vials if necessary.
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Problem: The compound shows poor solubility in organic solvents where it was previously soluble.
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Potential Cause: Hydrolysis of the dimethyl ester to the less soluble 5-hydroxyisophthalic acid.
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Troubleshooting Steps:
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Review Storage Conditions: Check for any potential exposure to moisture. Was the container properly sealed? Was it stored in a humid environment?
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pH Analysis: If the compound has been in solution, check the pH. Acidic or basic conditions can accelerate hydrolysis.
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Analytical Confirmation: Use HPLC to identify and quantify the presence of 5-hydroxyisophthalic acid.
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-
Prevention:
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Store in a desiccator over a suitable desiccant.
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Ensure the container is tightly sealed at all times.
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When preparing solutions, use anhydrous solvents and avoid exposure to atmospheric moisture.
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Experimental Protocols
To assess the stability of your this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.
Forced Degradation Experimental Protocol
Objective: To intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
Stress Conditions:
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) at 60°C for 24 hours | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) at room temperature for 4 hours | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid compound heated at 105°C for 48 hours | To assess thermal stability. |
| Photodegradation | Expose solid compound or a solution to UV light (e.g., 254 nm) for 24 hours | To determine light sensitivity. |
Methodology:
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Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol) for each stress condition. For thermal degradation, use the solid compound.
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Stress Application: Subject each sample to the conditions outlined in the table above. Include a control sample stored under ideal conditions.
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Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
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Analytical Method: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be used to separate this compound from its degradation products.[6]
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) can be effective.
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Flow Rate: 1.0 mL/min
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Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
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Column Temperature: 30°C
This method should be validated to ensure it can accurately separate and quantify the parent compound in the presence of its degradation products.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: A flowchart for troubleshooting common degradation issues.
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. This compound | SIELC Technologies [sielc.com]
Navigating the Synthesis of Dimethyl 5-hydroxyisophthalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of Dimethyl 5-hydroxyisophthalate (DMHI), with a special focus on the critical role of catalyst selection in achieving optimal reaction outcomes. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your research and development endeavors.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound via Fischer esterification of 5-hydroxyisophthalic acid is a robust reaction, but challenges can arise. This guide addresses common problems, with a focus on how catalyst choice can be the root cause and the key to a solution.
| Issue | Potential Catalyst-Related Cause | Recommended Solution |
| Low Product Yield | Insufficient Catalyst Activity: The chosen acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to slow and incomplete reaction. For enzymatic catalysts like lipase (B570770), the enzyme may be denatured or inhibited. | For Acid Catalysts: Use a fresh, anhydrous batch of the acid catalyst. Ensure the catalytic amount is appropriate (typically 1-5 mol%).For Enzymatic Catalysts: Verify the activity of the lipase. Ensure the reaction conditions (temperature, pH, solvent) are optimal for the specific enzyme used. Consider adding molecular sieves to remove water, which can inhibit the enzyme. |
| Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield. | Drive the Equilibrium Forward: Use a large excess of methanol (B129727), the alcohol reactant. This is often the most cost-effective strategy. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. | |
| Formation of Side Products/Impurities | Harsh Catalyst: Strong mineral acids like sulfuric acid can sometimes promote side reactions, such as dehydration or charring, especially at elevated temperatures. | Switch to a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH), which is a solid and generally considered a milder catalyst than sulfuric acid, often leading to cleaner reactions. Enzymatic catalysts like lipase offer high selectivity and can minimize side product formation. |
| Phenolic Hydroxyl Group Reactivity: While the primary reaction is the esterification of the carboxylic acid groups, the phenolic hydroxyl group can potentially undergo side reactions depending on the catalyst and reaction conditions. | Optimize Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature might reduce the rate of side reactions. The choice of a highly selective catalyst like lipase can prevent unwanted reactions at the phenolic hydroxyl group. | |
| Difficult Product Purification | Catalyst Residue: Residual strong acid catalysts can be challenging to remove completely from the final product and may require extensive workup procedures. | Use a Heterogeneous or Easily Removable Catalyst: Solid acid catalysts or enzymes like immobilized lipase can be easily removed by simple filtration at the end of the reaction, simplifying the purification process. If using a homogeneous acid catalyst, thorough neutralization and washing steps are crucial. |
| Slow Reaction Rate | Low Catalyst Loading: An insufficient amount of catalyst will naturally lead to a slower reaction. | Increase Catalyst Concentration: Gradually increase the molar percentage of the catalyst. However, be mindful that excessively high concentrations of strong acids can lead to more side products. |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures. | Optimize Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. It's essential to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective catalyst for the synthesis of this compound?
A1: Concentrated sulfuric acid (H₂SO₄) is a widely used and inexpensive catalyst for Fischer esterification. It is highly effective in protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Q2: Are there any advantages to using p-toluenesulfonic acid (p-TsOH) over sulfuric acid?
A2: Yes, p-TsOH offers several advantages. It is a solid, making it easier to handle and weigh accurately compared to liquid sulfuric acid. It is also considered a milder acid, which can lead to cleaner reactions with fewer side products, particularly charring.
Q3: Can enzymatic catalysts be used for this synthesis?
A3: Absolutely. Lipases, particularly Candida antarctica lipase B (CALB), have been shown to be effective in catalyzing the formation of polyesters from this compound, which indicates their utility in the synthesis of the monomer itself.[1] Enzymatic catalysis offers the benefits of high selectivity, mild reaction conditions (often at or near room temperature), and a simplified workup as the enzyme can be easily filtered off.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: First, ensure that water is being effectively removed from the reaction mixture, as its accumulation can halt the reaction by shifting the equilibrium. If using a Dean-Stark trap, ensure it is functioning correctly. If using molecular sieves, ensure they are activated and present in a sufficient amount. You can also try adding a small additional portion of the catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if the reaction has truly stalled or is just proceeding slowly.
Q5: How can I purify the final product, this compound?
A5: After the reaction, the excess methanol is typically removed under reduced pressure. The crude product can then be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated. The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, or by column chromatography on silica (B1680970) gel.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a standard Fischer esterification procedure.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain the reflux for a period of 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of this compound using Lipase Catalyst
This protocol is based on the principles of enzymatic esterification.
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Reactant and Enzyme Preparation: In a flask, combine 5-hydroxyisophthalic acid (1 equivalent), methanol (3-5 equivalents), and an immobilized lipase such as Candida antarctica lipase B (Novozym 435) (e.g., 10% by weight of the limiting reagent). Add activated molecular sieves to adsorb the water produced during the reaction.
-
Reaction: Place the flask in an incubator shaker and agitate at a controlled temperature (typically 40-60 °C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup and Purification:
-
Once the reaction reaches the desired conversion, remove the immobilized enzyme and molecular sieves by filtration.
-
Wash the solids with a small amount of fresh methanol or another suitable solvent.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization.
-
Data Presentation: Catalyst Performance Comparison
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in methanol, 4-24 h | Low cost, high catalytic activity. | Corrosive, can cause charring and side reactions, difficult to remove completely from the product. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in methanol, 6-30 h | Solid and easy to handle, milder than H₂SO₄ leading to cleaner reactions, generally good yields. | More expensive than sulfuric acid, can still require careful neutralization and removal. |
| Immobilized Lipase (e.g., CALB) | 40-60 °C, 24-72 h, often in the presence of a drying agent | High selectivity (fewer side products), mild reaction conditions, environmentally friendly ("green"), easy to remove by filtration, catalyst can often be recycled. | Higher initial cost, slower reaction rates, requires specific reaction conditions (pH, temperature, solvent) to maintain activity. |
Visualizing the Workflow
Experimental Workflow for Catalyst Selection and Synthesis
The following diagram illustrates a logical workflow for selecting a catalyst and proceeding with the synthesis of this compound.
A decision-making workflow for the synthesis of this compound.
Signaling Pathway of Fischer Esterification
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
The mechanism of acid-catalyzed Fischer esterification.
References
Managing reaction temperature for optimal Dimethyl 5-hydroxyisophthalate yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 5-hydroxyisophthalate. Our focus is on managing reaction temperature to achieve optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via Fischer esterification?
A1: The optimal reaction temperature is typically the reflux temperature of the alcohol used as both a reactant and a solvent. For methanol (B129727), this is approximately 65°C. Operating at reflux ensures a steady reaction rate without excessive energy input that could promote side reactions.[1]
Q2: What are the primary side reactions to be aware of when synthesizing this compound?
A2: The main side reaction of concern is the etherification of the phenolic hydroxyl group. This becomes more significant at higher temperatures. Incomplete esterification, resulting in the mono-ester, is also a possibility if the reaction is not driven to completion.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by using a large excess of methanol and efficiently removing the water that is formed during the reaction.[2][3] Using a suitable acid catalyst, such as concentrated sulfuric acid, is also essential.[1]
Q4: Can other catalysts be used for this esterification?
A4: Yes, besides sulfuric acid, other acid catalysts like p-toluenesulfonic acid can be used. The choice of catalyst may influence the reaction time and temperature.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Reaction temperature is too low: The rate of esterification is highly dependent on temperature. | Gradually increase the temperature to the reflux point of methanol (approx. 65°C). Ensure consistent heating using a well-controlled heating mantle and monitoring with a thermometer. |
| 2. Incomplete reaction: Insufficient reaction time or inefficient water removal. | Extend the reaction time and ensure efficient reflux. Consider using a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent.[3] | |
| 3. Catalyst is inactive: The acid catalyst may be old or hydrated. | Use a fresh, concentrated acid catalyst. | |
| Presence of Impurities in the Final Product | 1. Formation of 5-methoxyisophthalate dimethyl ester: The reaction temperature was too high, leading to etherification of the phenolic hydroxyl group. | Maintain the reaction temperature at the reflux of methanol. Avoid overheating. If this side product is detected, purification by column chromatography may be necessary. |
| 2. Unreacted 5-hydroxyisophthalic acid: The reaction did not go to completion. | Ensure a sufficient excess of methanol is used and that the reaction is allowed to proceed for an adequate amount of time at the optimal temperature. | |
| Product is a mixture of mono- and di-esters | 1. Insufficient reaction time or temperature: The reaction was stopped before both carboxylic acid groups could be esterified. | Increase the reaction time at reflux temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Data Presentation
| Reaction Temperature (°C) | Expected Yield (%) | Primary Observations & Potential Side Products |
| 50 | Low | Slow reaction rate, incomplete conversion. |
| 65 (Reflux) | High | Optimal balance between reaction rate and minimal side reactions. |
| 80 | Moderate to High | Increased rate of reaction, but also a higher likelihood of the etherification side product (Dimethyl 5-methoxyisophthalate). |
| 100 | Moderate | Significant formation of etherification and other degradation byproducts, leading to a decrease in the desired product's yield and purity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the Fischer esterification of 5-hydroxyisophthalic acid.
Materials:
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5-hydroxyisophthalic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxyisophthalic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reaction: Heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Isolation:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent.
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Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain the pure product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Competing reaction pathways as a function of temperature.
References
Technical Support Center: Troubleshooting Poor Solubility of Dimethyl 5-hydroxyisophthalate in Reaction Media
Welcome to the technical support center for Dimethyl 5-hydroxyisophthalate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, particularly issues related to its solubility in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound, specifically an aromatic ester. It serves as a versatile building block in organic synthesis. It is commonly used as a monomer in the production of polyesters and dendrimers.[1][2] It is also a useful intermediate in the synthesis of more complex molecules, such as imaging agents.[3]
Q2: What is the general solubility profile of this compound?
Q3: Why am I observing poor solubility of this compound in my reaction?
The solubility of a compound is influenced by the polarity of both the solute and the solvent, as well as the temperature. This compound possesses both polar (hydroxyl and ester groups) and non-polar (benzene ring) functionalities. Poor solubility in a particular reaction medium can arise from a mismatch in polarity between the compound and the chosen solvent. Intermolecular hydrogen bonding between the phenolic hydroxyl groups can also contribute to lower solubility in non-polar solvents.
Troubleshooting Guide for Poor Solubility
Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides a systematic approach to troubleshoot and address these issues.
Issue: Solid reactant (this compound) is not fully dissolving in the reaction solvent.
This is a common issue that can significantly hinder the reaction rate and overall success of the synthesis.
Troubleshooting Workflow
Caption: A stepwise approach to resolving solubility issues.
Step 1: Evaluate Solvent Choice
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Rationale: The principle of "like dissolves like" is fundamental. The polarity of your solvent should be compatible with this compound.
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Actionable Advice:
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If using a non-polar solvent (e.g., hexane, toluene), consider switching to a more polar aprotic solvent such as tetrahydrofuran (B95107) (THF), acetone, or ethyl acetate.
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For reactions requiring polar conditions, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often good choices, though their high boiling points can complicate product isolation.
-
Step 2: Increase Reaction Temperature
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Rationale: The solubility of most solids increases with temperature.
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Actionable Advice:
-
Gradually heat the reaction mixture while stirring. Monitor for dissolution of the solid.
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Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. Overheating can lead to decomposition.
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Step 3: Introduce a Co-solvent
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Rationale: A mixture of solvents can have a different polarity profile than a single solvent, potentially enhancing the solubility of your compound.
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Actionable Advice:
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If your primary solvent is non-polar, adding a small amount of a polar co-solvent (e.g., a few percent of DMF or DMSO in THF) can significantly improve solubility without drastically changing the overall reaction environment.
-
For reactions in alcohols, a water/alcohol mixture might be effective, given the reported water solubility of this compound.
-
Step 4: Modify the Reagent or Reaction Conditions
-
Rationale: The reactivity of the phenolic hydroxyl group in this compound is lower than that of aliphatic alcohols. In esterification reactions, using a more reactive acylating agent can sometimes circumvent solubility issues by promoting a faster reaction at a lower temperature where solubility might be better.
-
Actionable Advice:
-
For esterification of the phenolic hydroxyl group, consider using an acid chloride or acid anhydride (B1165640) instead of a carboxylic acid with an acid catalyst.[7] This increases the electrophilicity of the acyl group and can lead to a more efficient reaction, even with the less nucleophilic phenol.[7]
-
Reactions involving the hydroxyl group can sometimes be performed under basic conditions (e.g., using a mild base like potassium carbonate). The deprotonated phenoxide is more soluble in some organic solvents and is also a better nucleophile.
-
Data Presentation
| Solvent | Type | Reported/Estimated Solubility | Citation |
| Water | Polar Protic | Soluble (Estimated: 4018 mg/L at 25°C) | [5][8] |
| Methanol | Polar Protic | Slightly Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [6] |
| Ethanol | Polar Protic | No specific data found; expected to be slightly soluble. | |
| Acetone | Polar Aprotic | No specific data found; expected to be sparingly soluble. | |
| Tetrahydrofuran (THF) | Polar Aprotic | No specific data found; likely sparingly soluble. | |
| Ethyl Acetate | Moderately Polar | No specific data found; likely poorly soluble. | |
| Toluene | Non-polar | No specific data found; expected to be poorly soluble. | |
| Hexane | Non-polar | No specific data found; expected to be very poorly soluble. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
A range of solvents to be tested (e.g., water, methanol, ethanol, THF, ethyl acetate)
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars (or a vortex mixer)
-
Analytical balance
-
Thermostatically controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters)
-
An analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of the solvent to be tested (e.g., 2 mL).
-
Add an excess amount of this compound to each vial (i.e., more than you expect to dissolve).
-
Seal the vials and place them in a thermostatically controlled environment (e.g., a water bath at 25°C).
-
Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution.
-
Determine the concentration of this compound in the supernatant by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined in the previous step represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).
-
Experimental Workflow: Synthesis of a Polyester (B1180765) using this compound
The following diagram illustrates a typical experimental workflow for a polycondensation reaction involving this compound.
Caption: A generalized workflow for polyester synthesis.
References
- 1. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
- 3. This compound | 13036-02-7 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 13036-02-7 [thegoodscentscompany.com]
- 6. This compound | 13036-02-7 [amp.chemicalbook.com]
- 7. Khan Academy [khanacademy.org]
- 8. labsolu.ca [labsolu.ca]
Technical Support Center: Spectroscopic Identification of Impurities in Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in Dimethyl 5-hydroxyisophthalate using common spectroscopic techniques.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the spectroscopic analysis of this compound for impurity profiling.
FAQ 1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
Unexpected signals in the ¹H NMR spectrum can originate from various sources, including starting materials, byproducts, or degradation products. Below is a systematic guide to identifying these impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Common Impurities and their ¹H NMR Signatures:
-
Residual Solvents: Always check for singlets or multiplets corresponding to common lab solvents.
-
5-Hydroxyisophthalic Acid (Starting Material/Hydrolysis Product): Disappearance of one or both methyl ester singlets and the appearance of a broad peak for the carboxylic acid protons. The aromatic proton signals will also be shifted.
-
Monomethyl 5-hydroxyisophthalate (Partial Hydrolysis): You would expect to see signals for one methyl ester group and a carboxylic acid proton, along with a shift in the aromatic proton signals compared to the starting material.
-
Isomeric Impurities (Dimethyl phthalate (B1215562), Dimethyl terephthalate): These isomers will have different splitting patterns and chemical shifts in the aromatic region. See the data table below for specific shifts.
-
Methylated Byproduct (Dimethyl 5-methoxyisophthalate): The phenolic -OH peak will be absent, and a new singlet around 3.8-4.0 ppm corresponding to a methoxy (B1213986) group will appear.
FAQ 2: My Mass Spectrum shows a peak that is not the molecular ion of this compound (m/z 210.18). How do I identify it?
Mass spectrometry is highly sensitive to trace impurities. Unexpected ions can be identified by comparing their m/z values with those of potential impurities.
Troubleshooting Steps:
-
Confirm the Molecular Ion: Ensure you have a peak corresponding to the expected molecular ion [M]⁺ or adducts like [M+H]⁺, [M+Na]⁺.
-
Check for Common Impurities: Compare the observed m/z values with the molecular weights of potential impurities listed in the table below.
-
Analyze Fragmentation Patterns: If available, analyze the fragmentation pattern of the unknown peak and compare it to known fragmentation patterns of suspected impurities. For example, phthalate esters often show a characteristic fragment at m/z 149.
-
Consider Contaminants: Be aware of common contaminants from plasticizers (phthalates) or solvents that can appear in the mass spectrum.
FAQ 3: My IR spectrum has additional absorption bands. What do they signify?
Infrared spectroscopy is excellent for identifying functional groups. Extra peaks can point to specific types of impurities.
Interpreting Unexpected IR Bands:
Caption: Logical flow for interpreting unexpected IR peaks.
-
Broad O-H Stretch (2500-3300 cm⁻¹): This is a strong indicator of a carboxylic acid impurity, likely from hydrolysis to 5-Hydroxyisophthalic acid.
-
Absence of Phenolic O-H Stretch (around 3200-3600 cm⁻¹): If the characteristic broad O-H stretch of the phenol (B47542) in this compound is missing, it may suggest that this group has reacted, for instance, to form an ether (e.g., Dimethyl 5-methoxyisophthalate).
-
Additional Carbonyl Peaks (1680-1760 cm⁻¹): While the main product has a carbonyl stretch, other impurities like 3-carboxybenzaldehyde will also show a C=O stretch, potentially at a slightly different wavenumber.[1]
Data Presentation: Spectroscopic Data for this compound and Potential Impurities
The following tables summarize key spectroscopic data for easy comparison.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methyl Protons (-OCH₃) | Other Protons |
| This compound | ~7.45 (s, 2H), ~7.89 (s, 1H) | ~3.68 (s, 6H) | ~9.35 (br s, 1H, -OH) |
| 5-Hydroxyisophthalic Acid | ~7.3-7.9 (m) | - | ~10-13 (br s, -COOH), ~9-10 (br s, -OH) |
| Dimethyl Isophthalate | ~8.6 (s, 1H), ~8.2 (d, 2H), ~7.5 (t, 1H) | ~3.9 (s, 6H) | - |
| Dimethyl Phthalate | ~7.7 (m, 2H), ~7.5 (m, 2H) | ~3.9 (s, 6H) | - |
| Dimethyl Terephthalate | ~8.1 (s, 4H) | ~3.9 (s, 6H) | - |
| 3-Carboxybenzaldehyde | ~8.4 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.7 (t, 1H) | - | ~10.1 (s, 1H, -CHO), ~12-13 (br s, -COOH) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Carbonyl Carbon (C=O) | Methyl Carbon (-OCH₃) |
| This compound | ~120.5, ~121.1, ~131.2, ~157.4 | ~165.9 | ~51.9 |
| 5-Hydroxyisophthalic Acid | ~120-135, ~158 | ~167-170 | - |
| Dimethyl Isophthalate | ~129, ~130, ~133, ~134 | ~166 | ~52 |
| Dimethyl Phthalate | ~128.3, ~131.9, ~132.8 | ~168.3 | ~52.5 |
| Dimethyl Terephthalate | ~129, ~134 | ~166 | ~52 |
| 3-Carboxybenzaldehyde | ~130-140 | ~166 (-COOH), ~192 (-CHO) | - |
Table 3: Mass Spectrometry and IR Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |
| This compound | 210.18 | 210 (M⁺), 179, 151 | ~3300-3500 (O-H), ~1720 (C=O, ester), ~1250 (C-O) |
| 5-Hydroxyisophthalic Acid | 182.13 | 182 (M⁺), 165, 137[2][3] | ~2500-3300 (O-H, acid), ~1700 (C=O), ~3300-3500 (O-H, phenol)[4] |
| Dimethyl Isophthalate | 194.18 | 194 (M⁺), 163, 135 | ~3000 (C-H, aromatic), ~1720 (C=O, ester), ~1250 (C-O) |
| Dimethyl Phthalate | 194.18 | 194 (M⁺), 163, 135[5] | ~3000 (C-H, aromatic), ~1725 (C=O, ester), ~1280 (C-O)[6][7] |
| Dimethyl Terephthalate | 194.18 | 194 (M⁺), 163, 135[8][9] | ~3000 (C-H, aromatic), ~1720 (C=O, ester), ~1280 (C-O)[10][11] |
| 3-Carboxybenzaldehyde | 150.13 | 150 (M⁺), 149, 121[1] | ~2500-3300 (O-H, acid), ~1700 (C=O, acid), ~1680 (C=O, aldehyde)[1][12] |
Experimental Protocols
NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for impurity identification.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Optimize shimming to obtain sharp peaks.
-
Set an appropriate spectral width and acquisition time.
-
Integrate all peaks to determine relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all unique carbon atoms.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional): If the 1D spectra are complex, run 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) to aid in structure elucidation of unknown impurities.
Mass Spectrometry Sample Preparation and Analysis
Objective: To determine the molecular weight of the parent compound and any impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization Method: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is less likely to cause fragmentation.
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Analyze in both positive and negative ion modes to maximize the chances of detecting all components.
-
If coupled with liquid chromatography (LC-MS), a chromatographic separation can first be performed to resolve impurities before they enter the mass spectrometer.
-
IR Spectroscopy Sample Preparation and Analysis
Objective: To identify the functional groups present in the sample and detect any impurities with distinct functional groups.
Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound (O-H, C-H aromatic, C=O ester, C-O).
-
Look for any additional peaks that could indicate the presence of impurities, such as a broad O-H stretch from a carboxylic acid.
-
References
- 1. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyisophthalic acid(618-83-7) MS spectrum [chemicalbook.com]
- 3. 5-Hydroxyisophthalic acid | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyisophthalic acid(618-83-7) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl phthalate(131-11-3) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Dimethyl terephthalate(120-61-6) MS [m.chemicalbook.com]
- 9. massbank.eu [massbank.eu]
- 10. Dimethyl terephthalate(120-61-6) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Technical Support Center: Scaling Up Dimethyl 5-hydroxyisophthalate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Dimethyl 5-hydroxyisophthalate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield? | - Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1][2] - Water presence: Water, a byproduct, can shift the equilibrium back to the reactants.[1] - Suboptimal temperature: Can lead to slow reaction rates or side reactions. - Inefficient catalysis: Insufficient or inactive catalyst. | - Shift equilibrium: Use a large excess of methanol (B129727) or remove water as it forms using a Dean-Stark apparatus.[1] - Ensure anhydrous conditions: Use dry reagents and glassware. - Optimize temperature: For the synthesis from 5-hydroxyisophthalic acid, refluxing methanol (around 65°C) is effective. - Catalyst check: Ensure the correct amount of a strong acid catalyst like sulfuric acid is used. |
| Product is discolored (yellowish or brownish)? | - Side reactions: High temperatures can lead to the formation of colored byproducts. - Impure starting materials: Impurities in the 5-hydroxyisophthalic acid can carry through. | - Control temperature: Avoid excessive heating during the reaction and workup. - Purify starting material: Ensure the purity of the 5-hydroxyisophthalic acid before use. - Purification: Recrystallization of the final product can remove colored impurities. |
| Difficulty in product isolation/crystallization? | - Supersaturation: The solution may be too concentrated. - Presence of impurities: Impurities can inhibit crystal formation. | - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Dilute the solution: If the product oils out, add a small amount of an appropriate anti-solvent to induce precipitation. - Purify the crude product: Perform a preliminary purification step like column chromatography to remove impurities before crystallization. |
| Inconsistent results upon scale-up? | - Inefficient mixing: In larger reactors, ensuring homogenous mixing of reactants and catalyst is crucial. - Poor heat transfer: Can lead to localized overheating and side reactions. | - Optimize agitation: Use appropriate stirring mechanisms (e.g., overhead stirrer) for the reactor size. - Controlled heating: Use a heating mantle or oil bath with good temperature control. |
| Product purity is below 98% after initial isolation? | - Incomplete removal of starting materials: Unreacted 5-hydroxyisophthalic acid or excess methanol may be present. - Formation of byproducts: Such as the monomethyl ester or other side-reaction products. | - Washing: Wash the crude product thoroughly with water to remove unreacted acid and methanol. A wash with a dilute sodium bicarbonate solution can also help remove acidic impurities. - Recrystallization: Recrystallize the product from a suitable solvent system (e.g., methanol/water) to achieve higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 5-hydroxyisophthalic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Methanol is flammable and toxic, so the reaction should be carried out in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
Q4: What are the typical impurities found in crude this compound?
A4: Common impurities include unreacted 5-hydroxyisophthalic acid, the monomethyl ester of 5-hydroxyisophthalic acid, and residual methanol and catalyst.
Q5: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
A5: On a larger scale, a Dean-Stark apparatus is the most effective method for removing water azeotropically with a suitable solvent like toluene.[1] For laboratory scale, using a large excess of methanol is often sufficient to achieve a high yield.
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Ester Synthesis
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | General Yield | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH)[3] | 50-110°C, 1-10 hours[4] | Moderate to High | Low cost, high catalytic activity.[5] | Corrosive, difficult to separate from the reaction mixture, potential for side reactions.[5] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄)[5] | 25-80°C, 1-6 hours[5] | High | High catalytic activity, can be used in milder conditions.[5] | Can be sensitive to moisture, may require anhydrous conditions, potential for metal contamination.[5] |
| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Nafion, Amberlyst-15 | 80-150°C, 4-24 hours | Moderate to High | Reusable, non-corrosive, easy to separate from the reaction mixture. | Higher cost, may have lower activity compared to homogeneous catalysts. |
Table 2: Effect of Reaction Parameters on Aromatic Ester Synthesis (General Trends)
| Parameter | Condition Variation | Effect on Yield | Effect on Purity | Notes |
| Temperature | Low to Optimal (e.g., 60-80°C) | Increases with temperature | Generally high | Reaction rate increases with temperature. |
| Optimal to High (e.g., >100°C) | May decrease | May decrease | Increased potential for side reactions and byproduct formation.[6] | |
| Reaction Time | Short to Optimal | Increases with time | May be highest at shorter times | Longer reaction times can lead to the formation of more impurities.[6] |
| Optimal to Long | May plateau or slightly decrease | Often decreases | Risk of product degradation or side reactions increases with prolonged heating.[6] | |
| Catalyst Loading | Low to Optimal | Increases with catalyst amount | Generally unaffected | Insufficient catalyst leads to slow or incomplete reaction. |
| Optimal to High | Plateaus | May decrease | Excess catalyst can promote side reactions and complicate purification. | |
| Methanol to Acid Ratio | Stoichiometric to Excess | Significantly increases with excess methanol | Generally high | Using excess methanol shifts the equilibrium towards the product.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the Fischer esterification of 5-hydroxyisophthalic acid.
Materials:
-
5-hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyisophthalic acid.
-
Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water. The product should precipitate as a white solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water to remove excess methanol and sulfuric acid.
-
To neutralize any remaining acid, the solid can be washed with a saturated sodium bicarbonate solution, followed by another wash with deionized water.
-
-
Purification:
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and then add deionized water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.
-
Visualizations
References
Addressing batch-to-batch variability in Dimethyl 5-hydroxyisophthalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Dimethyl 5-hydroxyisophthalate. The information is tailored for researchers, scientists, and drug development professionals to enhance the consistency and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 5-hydroxyisophthalic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This reaction is reversible, and measures are typically taken to drive the equilibrium towards the formation of the desired diester product.
Q2: What are the primary causes of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Raw Material Quality: Inconsistencies in the purity of 5-hydroxyisophthalic acid and methanol can introduce impurities that may interfere with the reaction or complicate purification.
-
Catalyst Activity: The concentration and activity of the acid catalyst are critical. Variations in the amount of catalyst or its degradation over time can lead to inconsistent reaction rates and yields.
-
Reaction Conditions: Precise control of reaction temperature and time is crucial. Fluctuations in these parameters can affect the reaction kinetics and the formation of byproducts.
-
Water Content: The presence of water in the reaction mixture can shift the equilibrium of the Fischer esterification back towards the reactants, thereby reducing the yield of the desired ester.
-
Work-up and Purification Procedures: Inconsistent work-up or purification methods can lead to varying levels of purity and product loss between batches.
Q3: What are the expected impurities in the synthesis of this compound?
A3: The primary impurities to expect are:
-
Unreacted 5-hydroxyisophthalic acid: Incomplete reaction can leave starting material in the final product.
-
Monomethyl 5-hydroxyisophthalate: Partial esterification will result in the formation of the mono-ester intermediate.
-
Byproducts from side reactions: At elevated temperatures, side reactions such as dehydration or decarboxylation of the starting material may occur, though this is less common under typical esterification conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (5-hydroxyisophthalic acid) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress by measuring the relative concentrations of the starting material, intermediate, and final product over time.[1]
-
Gas Chromatography (GC): GC can also be employed to monitor the reaction, particularly for the appearance of the volatile methyl ester product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Increase Reaction Temperature: Gradually increase the reflux temperature, but be cautious of potential side reactions. 3. Increase Catalyst Concentration: Incrementally increase the amount of sulfuric acid. | Reaction Monitoring by TLC: 1. Prepare a TLC plate (e.g., silica (B1680970) gel 60 F254). 2. Prepare a suitable mobile phase (e.g., Ethyl Acetate (B1210297)/Hexane mixture). 3. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. 4. Develop the plate and visualize under UV light. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. |
| Equilibrium Shifted Towards Reactants | 1. Use Excess Methanol: Employ a significant excess of methanol to drive the equilibrium towards the product. 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed during the reaction. | Use of Dean-Stark Apparatus: 1. Set up the reaction in a round-bottom flask with a Dean-Stark trap and a condenser. 2. Use a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with methanol. 3. As the reaction refluxes, the water-azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction mixture. |
| Loss During Work-up/Purification | 1. Optimize Extraction: Ensure the correct pH is achieved during aqueous washes to minimize product loss. 2. Careful Recrystallization: Optimize the solvent system and cooling rate during recrystallization to maximize recovery. | Work-up Procedure: 1. After cooling the reaction mixture, slowly neutralize the excess acid with a saturated sodium bicarbonate solution. 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine to remove residual water and inorganic salts. 4. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) before solvent evaporation. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Incomplete Reaction | See "Incomplete Reaction" under "Low Yield". | See "Reaction Monitoring by TLC" under "Low Yield". |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Lowering the reaction temperature may reduce the formation of thermal degradation byproducts. 2. Optimize Catalyst Loading: An excess of catalyst can sometimes promote side reactions. | Purity Analysis by HPLC: 1. Develop an HPLC method to separate the desired product from impurities. A reverse-phase C18 column is often suitable.[1] 2. Use a mobile phase gradient of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid).[1] 3. Quantify the purity of the product by integrating the peak areas. |
| Inefficient Purification | 1. Optimize Recrystallization: Experiment with different solvent systems to achieve better separation of the product from impurities. 2. Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography. | Column Chromatography: 1. Prepare a silica gel column. 2. Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexane). 3. Load the crude product and elute, collecting fractions. 4. Analyze the fractions by TLC to identify and combine those containing the pure product. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Methanol to Acid Ratio (mol/mol) | 5:1 | 10:1 | 20:1 | Higher ratios generally favor higher yields. |
| Catalyst Loading (H₂SO₄, mol%) | 1% | 5% | 10% | Increased catalyst loading can increase the reaction rate, but excessive amounts may lead to side reactions. |
| Reaction Temperature (°C) | 65 | 80 | 100 | Higher temperatures increase the reaction rate, but may also increase byproduct formation. |
| Reaction Time (hours) | 4 | 8 | 16 | Longer reaction times can lead to higher conversion, but may also result in degradation if the temperature is too high. |
Table 2: Typical HPLC and GC Parameters for Purity Analysis
| Parameter | HPLC | GC |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Phosphoric Acid | Helium |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Oven Program | Isocratic or Gradient | Temperature gradient (e.g., 100°C to 250°C) |
Experimental Protocols
Detailed Synthesis Protocol for this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of methanol (e.g., 20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing batch failures.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Dimethyl 5-hydroxyisophthalate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Dimethyl 5-hydroxyisophthalate (DMHIP), a key building block in the synthesis of various pharmaceuticals, requires rigorous purity validation to ensure it meets the stringent standards of the industry. This guide provides an objective comparison of analytical techniques for validating the purity of DMHIP, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
A multi-faceted approach is often employed to ensure the comprehensive purity assessment of pharmaceutical intermediates. The choice of analytical technique depends on the specific impurity profile, the required level of sensitivity, and the nature of the compound. The following table summarizes and compares the most common methods for validating the purity of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for DMHIP Purity |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds.[1] Well-established and versatile with various detection methods (e.g., UV, MS).[1][2] Provides accurate quantification of impurities.[3] | Can be costly due to solvent consumption and column replacement.[2][4] Method development can be complex and time-consuming.[4] | Ideal for quantifying non-volatile organic impurities such as unreacted 5-hydroxyisophthalic acid, mono-methylated intermediates, and other synthesis by-products.[3] |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mixture based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile and semi-volatile compounds.[5] High sensitivity and resolution for separating complex mixtures.[5][6] Can be coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[7] | Limited to thermally stable and volatile compounds.[5][6] Derivatization may be required for non-volatile impurities, adding complexity.[7] | Primarily used for the detection and quantification of residual solvents from the synthesis and purification processes. Also suitable for volatile organic impurities.[1][7] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides structural confirmation of the main compound and impurities.[8][9] Can detect a wide range of impurities, including those not visible by other techniques (e.g., inorganic salts).[8] It is a non-destructive technique.[8] | Lower sensitivity compared to chromatographic methods for trace impurities.[10] Quantitative analysis requires careful experimental setup and can be complex.[11] | Used for structural elucidation and confirmation of DMHIP. Can quantify impurities relative to the main compound if their signals are resolved. Particularly useful for identifying and quantifying structurally similar impurities.[11][12][13] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the absolute purity of crystalline substances without the need for a reference standard for the impurity. It is a relatively fast analytical technique. | Only applicable to crystalline and thermally stable compounds that melt without decomposition. Less sensitive to impurities that form solid solutions with the main component. | Can be used as a complementary technique to determine the overall purity of a crystalline batch of DMHIP by analyzing its melting point depression. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination of DMHIP
This section details a standard reversed-phase HPLC method for the quantitative determination of this compound and its potential impurities.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard (of known purity)
-
This compound sample for analysis
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water containing 0.1% phosphoric acid.[3] The exact ratio should be optimized for best separation. |
| Gradient | A gradient elution may be necessary to separate all potential impurities. A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm (or a more specific wavelength determined by the UV spectrum of DMHIP) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of DMHIP peak / Total area of all peaks) x 100
-
For quantitative analysis of specific impurities, a reference standard for each impurity is required.
Mandatory Visualizations
Logical Workflow for Purity Validation of this compound
Caption: Workflow for the comprehensive purity validation of DMHIP.
Logical Relationship of Purity Validation Steps
References
- 1. rroij.com [rroij.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. alkalisci.com [alkalisci.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jpionline.org [jpionline.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 5-Hydroxyisophthalic acid(618-83-7) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(13036-02-7) 1H NMR spectrum [chemicalbook.com]
- 12. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]
- 13. This compound, 13036-02-7 [thegoodscentscompany.com]
Comparative Guide to Analytical Method Validation for the Quantification of Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Dimethyl 5-hydroxyisophthalate. The focus is on providing detailed experimental protocols and representative performance data to aid in the selection and implementation of a suitable analytical method.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and polymers. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and discusses potential alternative techniques for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar compounds like this compound. The method presented here is a representative example based on common practices for similar aromatic esters.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A common starting ratio is 40:60 (Acetonitrile:Aqueous). For mass spectrometry compatibility, 0.1% formic acid can be substituted for phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.
Method Validation Data (Representative)
The following tables summarize the expected performance of the described HPLC method based on typical validation parameters.
Table 1: Linearity
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.8 | 99.2 |
| 50 | 50.7 | 101.4 |
| 75 | 74.5 | 99.3 |
| Average Recovery | 99.97% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 50 | < 1.0% | < 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 5: Specificity
| Condition | Result |
| Placebo Injection | No interfering peaks at the retention time of this compound. |
| Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) | Degradant peaks are well-resolved from the main analyte peak. |
Alternative Analytical Methods
While HPLC is the most common technique, other methods could be employed for the quantification of this compound.
Gas Chromatography (GC)
Given that the purity of commercially available this compound is often assessed by GC, this method is a viable alternative.
Potential Protocol Outline:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless inlet.
-
Temperature Program: A temperature gradient would be optimized to ensure good separation from any impurities.
-
Sample Preparation: Dissolution in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
Comparison with HPLC:
-
Advantages: GC can offer high resolution and sensitivity, especially with an MS detector. It avoids the use of aqueous mobile phases.
-
Disadvantages: The compound must be thermally stable and volatile. High temperatures in the injector and column could potentially cause degradation.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.
Potential Protocol Outline:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffer: A buffer system at a pH where this compound carries a charge (likely a basic pH to deprotonate the hydroxyl group).
-
Voltage: Application of a high voltage across the capillary.
Comparison with HPLC and GC:
-
Advantages: Extremely high separation efficiency, very small sample and reagent consumption.
-
Disadvantages: Can be less robust than HPLC for routine quality control. Sensitivity with UV detection might be lower than HPLC. Method development can be more complex.
Visualizations
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques for this compound.
A Comparative Guide to Metal-Organic Frameworks Synthesized with Diverse Isophthalate Linkers
For Researchers, Scientists, and Drug Development Professionals
The tunability of Metal-Organic Frameworks (MOFs) at the molecular level by varying their organic linkers offers a powerful strategy for designing materials with tailored properties for specific applications. This guide provides a comparative analysis of a series of MOFs synthesized using different isophthalate-based linkers. We will explore how linker functionalization and modification impact key performance metrics such as surface area, porosity, thermal stability, and gas adsorption capacity, supported by experimental data from various studies.
Performance Comparison of Isophthalate-Based MOFs
The functionalization of isophthalate (B1238265) linkers with different chemical groups or the extension of the linker backbone significantly influences the resulting MOF's properties. The following tables summarize key performance data for several isophthalate-based MOFs, offering a comparative overview.
| MOF Name/Family | Metal Center | Isophthalate Linker Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity | H₂ Adsorption Capacity | Reference(s) |
| Copper-Triazolyl Isophthalates | Cu | Triazolyl isophthalates with varied alkyl substituents | Varies (Porosity: 28-39%) | 0.19 - 0.36 | Decreases with increasing steric demand of substituents | Not Reported | [1][2] |
| Cr-Isophthalate (2D MOF) | Cr | Isophthalate (m-bdc) | 197 | Not Reported | 32.8-34.6 cm³/g (at 0°C) | 80.5 cm³/g (at 77K) | [3] |
| [Cu(L¹)] | Cu | 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid (H₂L¹) | 1392 | Not Reported | ~110 cm³/g (at 195K, 1 bar), Qst = 25.5 kJ/mol | 4.11 wt% (at 77K, 19.5 bar) | [4] |
| PCN-10 | Cu | Azoxybenzene-3,3′,5,5′-tetracarboxylic acid (H₄aobtc) | 1407 | 0.67 | Not Reported | 2.34 wt% (at 77K, 760 Torr), 4.33 wt% (at 77K, 20 atm) | [5][6] |
| PCN-11 | Cu | trans-Stilbene-3,3′,5,5′-tetracarboxylic acid (H₄sbtc) | 1931 | 0.91 | 171 cm³(STP)/cm³ (Methane at 298K, 35 bar) | 2.55 wt% (at 77K, 760 Torr), 5.05 wt% (at 77K, 20 atm) | [5][6] |
Note: Adsorption capacities can be reported in various units (e.g., wt%, cm³/g, mmol/g). Direct comparison should be made with caution, considering the different conditions under which the data were obtained.
Impact of Linker Functionalization on Thermal Stability
The thermal stability of MOFs is a critical factor for their practical applications. Functional groups on the isophthalate linker can influence the framework's stability.
| MOF Family | Functional Group/Modification | Decomposition Temperature (°C) | Observations | Reference(s) |
| Copper-Triazolyl Isophthalates | Alkyl substituents (H, Me, Et) | Up to 230 | Framework stability increases with fine-tuning of the linker substitution pattern. | [1][2] |
| Terephthalate/Trimesate MOFs | -H | ~250 | Stable up to 250°C, after which the organic linkers start to decompose. | [7] |
| Phosphinate MOFs (ICR-8, -14) | Dimethylamino, Ethyl carboxylate | Up to 350 | Lower thermal stability compared to some other phosphinate MOFs, likely due to the functional groups. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of isophthalate-based MOFs, compiled from the cited literature.
Synthesis of Copper-Triazolyl Isophthalate MOFs (General Procedure)
A solvothermal reaction is typically employed. The specific triazolyl isophthalate linker and a copper salt (e.g., Cu(NO₃)₂·3H₂O or CuSO₄·5H₂O) are dissolved in a solvent mixture, which can include N,N-dimethylformamide (DMF), ethanol, and water. The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 100-150 °C) for a period of 1 to 3 days. After cooling to room temperature, the resulting crystals are collected by filtration, washed with a solvent like DMF, and dried.[2][9]
Gas Adsorption Measurements
To evaluate the porosity and gas uptake capacity, volumetric gas adsorption measurements are performed.
-
Activation: The synthesized MOF sample is activated by heating under a high vacuum to remove any solvent molecules residing in the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.
-
Isotherm Measurement: Nitrogen adsorption-desorption isotherms are typically measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
CO₂ and H₂ Adsorption: For specific gas uptake measurements, isotherms are recorded at relevant temperatures (e.g., 273 K or 298 K for CO₂; 77 K for H₂) and pressures. The amount of gas adsorbed is measured at equilibrium for each pressure point.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOFs. A small amount of the activated MOF sample is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature, indicating the points of solvent loss and framework decomposition.[7]
Visualizing the Impact of Linker Modification
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the performance comparison of these MOFs.
Caption: Impact of isophthalate linker modifications on MOF properties.
Caption: General experimental workflow for MOF synthesis and testing.
Conclusion
The choice of isophthalate linker plays a pivotal role in determining the ultimate performance of a Metal-Organic Framework. By strategically introducing functional groups or extending the linker backbone, researchers can fine-tune properties such as pore size, surface area, thermal stability, and gas adsorption selectivity. This comparative guide highlights the significant impact of these molecular-level modifications, providing a valuable resource for the rational design of isophthalate-based MOFs for targeted applications in gas storage, separation, and catalysis. The presented experimental data and protocols serve as a foundation for future research and development in this exciting field.
References
- 1. Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Functionalized Isophthalates: Spotlight on Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Dimethyl 5-hydroxyisophthalate (DMHI) against other 5-substituted isophthalate (B1238265) analogs. Understanding the influence of the 5-position substituent on the reactivity of the isophthalate core is crucial for the rational design of polymers, drug delivery systems, and novel materials. While direct quantitative kinetic comparisons in the literature are scarce, this guide leverages established principles of organic chemistry and available experimental data to provide a comprehensive overview.
Theoretical Framework: The Role of Substituent Electronic Effects
The reactivity of the ester groups in dimethyl isophthalates is significantly influenced by the electronic properties of the substituent at the 5-position of the aromatic ring. This influence can be broadly categorized into two effects:
-
Inductive Effect: The polarization of the sigma (σ) bond between the substituent and the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.
-
Resonance Effect: The delocalization of pi (π) electrons between the substituent and the aromatic ring. This can either donate or withdraw electron density, depending on the nature of the substituent.
These electronic effects alter the electron density at the carbonyl carbons of the ester groups, thereby affecting their susceptibility to nucleophilic attack, a key step in many reactions such as hydrolysis, transesterification, and polymerization. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[1][2][3]
Qualitative Reactivity Comparison:
Based on the electronic nature of the 5-substituent, we can predict a general trend in the reactivity of the dimethyl isophthalate esters towards nucleophilic acyl substitution:
| Substituent Group | Electronic Effect | Predicted Reactivity (relative to DMHI) | Rationale |
| -OH (Hydroxy) | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Baseline | The hydroxyl group is an activating group, increasing electron density on the ring through resonance, making the carbonyl carbons less electrophilic. |
| -NO₂ (Nitro) | Strongly Electron-withdrawing (Resonance and Inductive) | Higher | The nitro group strongly deactivates the ring, withdrawing electron density and making the carbonyl carbons significantly more electrophilic and susceptible to nucleophilic attack. |
| -NH₂ (Amino) | Strongly Electron-donating (Resonance) | Lower | The amino group is a strong activating group, donating significant electron density to the ring via resonance, thus reducing the electrophilicity of the carbonyl carbons. |
| -OCH₃ (Methoxy) | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Slightly Lower | Similar to the hydroxyl group, the methoxy (B1213986) group is activating and increases electron density on the ring, leading to a slight decrease in reactivity compared to the unsubstituted analog. |
Experimental Data and Observations
DMHI has been shown to participate in several types of reactions:
-
Base-catalyzed nucleophilic oxirane ring-opening: It reacts with allyl glycidyl (B131873) ether in the presence of a base.[4][5]
-
Lipase-catalyzed condensation polymerization: DMHI can be polymerized with polyethylene (B3416737) glycol using a lipase (B570770) catalyst.[4][5][6]
-
Esterification: It can be esterified with thiophene-2,5-dicarboxylic acid, thiophene-2-carbonyl chloride, or thiophene-2-acetyl chloride.[7]
-
O-allylation/Claisen rearrangement: This reaction sequence is used to prepare sterically crowded polyether dendrons from DMHI.[4][5]
One study on the enzymatic terpolymerization of DMHI with polyethylene glycol and a third component with different functionalities (1,6-hexanediol, 1,6-hexanediamine, or 1,6-hexanedithiol) provides indirect evidence of the influence of different nucleophiles on the reaction.[6] This suggests that the nature of the attacking nucleophile plays a significant role in the overall reaction outcome.
Experimental Protocols
Below are representative experimental protocols for key reactions involving this compound. These can be adapted to compare the reactivity of other functionalized isophthalates under identical conditions.
Synthesis of Dimethyl 5-(dimethylcarbamoylthio)isophthalate
This protocol describes a nucleophilic substitution reaction at the hydroxyl group of DMHI.
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylthiocarbamoyl chloride
-
Dry N,N-Dimethylacetamide (DMA)
-
Ethanol
-
Benzene
Procedure:
-
Dissolve this compound (1 equivalent), DABCO (2 equivalents), and dimethylthiocarbamoyl chloride (1.5 equivalents) in dry DMA.
-
Stir the resulting solution for 30 minutes at 30°C.
-
Heat the reaction mixture to 75°C over 30 minutes.
-
After cooling, add water to the mixture and filter the resulting solid.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the product from an ethanol-benzene mixture to yield the pure product.[8]
Lipase-Catalyzed Condensation Polymerization of this compound with Polyethylene Glycol
This protocol outlines an enzymatic polymerization reaction.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG, average Mn = 600)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
Procedure:
-
Combine equimolar amounts of this compound and poly(ethylene glycol) in a reaction vessel.
-
Add the immobilized lipase (e.g., 10% by weight of the total monomers).
-
Conduct the reaction under solvent-less conditions at a controlled temperature (e.g., 80-100°C) under a vacuum to remove the methanol (B129727) byproduct.
-
Monitor the reaction progress by analyzing the molecular weight of the polymer at different time intervals using techniques like Gel Permeation Chromatography (GPC).
-
Terminate the reaction by cooling the mixture and dissolving it in a suitable solvent, followed by filtration to remove the enzyme.
-
Precipitate the polymer in a non-solvent like methanol and dry under vacuum.[6]
Visualizing Reaction Workflows
The following diagrams illustrate a generalized workflow for comparing the reactivity of different functionalized isophthalates.
Caption: Experimental workflow for comparing isophthalate reactivity.
The following diagram illustrates the general principle of substituent effects on the electrophilicity of the carbonyl carbon.
Caption: Influence of 5-substituents on carbonyl reactivity.
References
- 1. scribd.com [scribd.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Head-to-Head Comparison of Dimethyl 5-hydroxyisophthalate and Dimethyl 4-hydroxyisophthalate for Researchers
For researchers, scientists, and drug development professionals, the choice of isomeric starting materials can have profound implications on the properties and efficacy of the final product. This guide provides a detailed, objective comparison of two closely related isomers: Dimethyl 5-hydroxyisophthalate and Dimethyl 4-hydroxyisophthalate. By presenting key chemical and physical data, potential applications based on related compounds, and a detailed experimental protocol for comparative analysis, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties
A fundamental comparison of this compound and Dimethyl 4-hydroxyisophthalate begins with their intrinsic physicochemical properties. While both share the same molecular formula and weight, their structural differences, specifically the position of the hydroxyl group on the benzene (B151609) ring, lead to variations in properties such as melting point. These differences can influence their solubility, reactivity, and suitability for various synthetic transformations.
| Property | This compound | Dimethyl 4-hydroxyisophthalate |
| CAS Number | 13036-02-7[1][2][3] | 5985-24-0[4][5] |
| Molecular Formula | C₁₀H₁₀O₅[6][7] | C₁₀H₁₀O₅[4][5] |
| Molecular Weight | 210.18 g/mol [1][2][3] | 210.18 g/mol [5] |
| Synonyms | 5-Hydroxyisophthalic Acid Dimethyl Ester[6] | 4-Hydroxyisophthalic acid dimethyl ester[4] |
| Appearance | White to off-white crystalline powder[8] | Information not available |
| Melting Point | 162-164 °C[1][8] | 97 °C[9][10] |
| Purity | >98.0% (GC)[6] | Information not available |
| Solubility | Soluble in water[8] | Information not available |
| Safety | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][11] | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] |
Applications in Synthesis
Both this compound and Dimethyl 4-hydroxyisophthalate serve as valuable intermediates in organic synthesis. Their utility stems from the presence of multiple functional groups—a hydroxyl group and two ester groups—that can be selectively modified to create a diverse range of more complex molecules.
This compound is a known building block for the synthesis of:
-
N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a compound related to the nonionic, low-osmolality radiographic contrast agent Ioversol.[8]
-
Sterically crowded polyether dendrons.[1]
-
5-substituted derivatives of isophthalic acid through base-catalyzed nucleophilic oxirane ring-opening addition reactions.[8]
-
Copolymers through lipase-catalyzed condensation polymerization with polyethylene (B3416737) glycol.[8]
-
Thiophene-derived esters with potential antimicrobial effects.[12]
Dimethyl 4-hydroxyisophthalate is utilized as a synthetic intermediate and has been noted as:
-
An analytical reagent for the detection of resorcylic acid in blood.[5]
-
A compound that may have an effect on bleeding time in mice, suggesting potential as an oral anticoagulant due to inhibition of platelet aggregation.[5]
-
A starting material for the synthesis of various derivatives, including monoesters and monoamides.[13]
Comparative Biological Activity: An Insight from Derivatives
These studies revealed that certain halogenated and nitro-halogenated anilide derivatives of 4-hydroxyisophthalic acid exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, and in some cases, antifungal activity. This suggests that the 4-hydroxyisophthalate core may be a promising starting point for the development of novel antimicrobial agents.
Experimental Protocol: Comparative Antimicrobial Susceptibility Testing
To facilitate a direct comparison of the potential antimicrobial activities of this compound and Dimethyl 4-hydroxyisophthalate, the following detailed experimental protocol for a disk diffusion assay (a modified Kirby-Bauer method) is provided. This method allows for a qualitative and semi-quantitative assessment of their ability to inhibit the growth of various microorganisms.
Objective: To compare the antimicrobial activity of this compound and Dimethyl 4-hydroxyisophthalate against selected bacterial and fungal strains.
Materials:
-
This compound
-
Dimethyl 4-hydroxyisophthalate
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive control antibiotic disks (e.g., ampicillin, fluconazole)
-
Negative control (solvent-impregnated disks)
-
Sterile petri dishes, swabs, micropipettes, and incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of both this compound and Dimethyl 4-hydroxyisophthalate at a concentration of 10 mg/mL in a suitable sterile solvent (e.g., DMSO).
-
Further dilute the stock solutions to desired test concentrations (e.g., 1 mg/mL, 0.5 mg/mL).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Agar Plate Inoculation:
-
Using a sterile swab, uniformly streak the surface of the appropriate agar plates with the prepared microbial inoculum to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with 20 µL of each test solution concentration onto the surface of the inoculated agar plates.
-
Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent) on each plate for comparison.
-
Ensure the disks are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters for each disk.
-
Record the results and compare the zone diameters produced by this compound and Dimethyl 4-hydroxyisophthalate at different concentrations.
-
Experimental Workflow
Caption: Workflow for comparing the antimicrobial activity of two compounds.
Potential Signaling Pathway Interaction
While specific signaling pathway interactions for this compound and Dimethyl 4-hydroxyisophthalate have not been elucidated, their structural similarity to other phenolic compounds and benzoic acid derivatives suggests potential interactions with pathways involved in inflammation and cell signaling. For instance, some phenolic compounds are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. Further research is required to determine if these specific hydroxyisophthalate isomers interact with this or other signaling pathways.
Caption: Potential interaction with the NF-κB signaling pathway.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyisophthalic acid dimethyl ester | 13036-02-7 | FH32322 [biosynth.com]
- 6. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0 [chemicalbook.com]
- 12. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 13. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Thermal Stability of Polymers Derived from Dimethyl 5-hydroxyisophthalate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting their performance in demanding applications. This guide provides a comparative analysis of the thermal properties of polymers synthesized using Dimethyl 5-hydroxyisophthalate (DMHIP), benchmarked against common high-performance aromatic polymers. The inclusion of the hydroxyl group in the isophthalate (B1238265) monomer offers a site for further functionalization or can influence intermolecular bonding, potentially affecting the thermal characteristics of the resulting polymers.
While a comprehensive, direct comparative study of a wide range of polymers derived solely from this compound is not extensively documented in a single source, this guide compiles available data and provides a framework for understanding their expected thermal performance. The data presented is synthesized from various studies on polyesters, polyamides, and polyimides, offering insights into how DMHIP-based structures compare to their well-established counterparts.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg). Key parameters include the onset decomposition temperature (Tdonset), the temperature of maximum decomposition rate (Tdmax), and the percentage of material remaining at a high temperature (char yield), which is an indicator of fire resistance.
Below are tables summarizing the thermal properties of polymers derived from hydroxyl-functionalized isophthalates and their alternatives. It is important to note that the properties of polymers can vary significantly based on the specific co-monomers used, the polymerization method, and the resulting molecular weight.
Table 1: Thermal Properties of Polyesters
| Polymer Composition | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (5% Weight Loss) (°C) | Char Yield at 800°C (%) |
| Polyester (B1180765) from Diphenolic Acid and Isophthaloyl Chloride[1] | 159 | ~210 | Not Reported |
| Poly(ethylene terephthalate) (PET) | ~75 | ~400 | < 10 |
| Poly(butylene terephthalate) (PBT) | ~55 | ~380 | < 10 |
Table 2: Thermal Properties of Polyamides
| Polymer Composition | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (10% Weight Loss) (°C) | Char Yield at 700-800°C (%) |
| Polyamides from 5-alkoxyisophthalic acids and 4,4'-oxydianiline[2] | Lowered Tg (specific values not tabulated) | Compromised thermal stability[2] | Not Reported |
| Aromatic Polyamide (Nomex® type) | ~270 | > 400 | > 50 |
| Aromatic Polyamide (Kevlar® type) | > 370 | > 500 | > 60 |
Note: Polyamides from 5-alkoxyisophthalic acids, derivatives of DMHIP, showed improved solubility but at the cost of thermal stability.[2] Specific quantitative data for a direct DMHIP-based polyamide is limited.
Table 3: Thermal Properties of Polyimides
| Polymer Composition | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (5% Weight Loss) (°C) | Char Yield at 800°C (%) |
| Polyimide from Dimethyl 5-(3,5-diaminobenzamido)isophthalate[3] | Not Reported | ~491-537 (10% weight loss) | ~55-61 |
| Polyimide (Kapton® type) | ~360-400 | > 500 | > 60 |
| Polyimide (6FDA-based) | ~270-350 | ~500 | > 55 |
Note: The polyimide derived from a diamine containing a dimethyl isophthalate moiety demonstrates high thermal stability, comparable to conventional aromatic polyimides.[3]
Experimental Protocols
The following are generalized experimental methodologies for the key thermal analysis techniques used to characterize these polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often reported as the temperature at 5% or 10% weight loss), the temperature of the maximum rate of decomposition (from the peak of the derivative thermogravimetric, DTG, curve), and the final residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas.
-
Heating and Cooling Program: A "heat-cool-heat" cycle is commonly employed.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10°C/min). This step is to erase the previous thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate.
-
Second Heating Scan: The sample is heated again at the same controlled rate. The Tg is typically determined from this second heating scan as a step change in the heat flow curve.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the glass transition temperature (Tg), which appears as a step-like change in the baseline.
Visualizing the Workflow
The general process for synthesizing and thermally characterizing polymers derived from this compound follows a logical progression from monomer selection to final property analysis.
Caption: General workflow for polymer synthesis and thermal analysis.
References
Performance of Dimethyl 5-hydroxyisophthalate Derivatives in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Dimethyl 5-hydroxyisophthalate (DM5HIP) derivatives in biomedical applications, with a primary focus on their antimicrobial properties. While DM5HIP serves as a versatile building block in the synthesis of various organic molecules, including dendrimers and radiographic contrast agent intermediates, this report hones in on the performance of its derivatives against pathogenic microorganisms. The information presented herein is based on available experimental data, offering a resource for researchers engaged in the discovery of novel therapeutic agents.
Antimicrobial Performance of Thiophene-Bearing DM5HIP Derivatives
Recent studies have explored the antimicrobial potential of novel DM5HIP derivatives incorporating a thiophene (B33073) moiety. Thiophene and its derivatives are known for a wide range of pharmacological activities. The introduction of a thiophene ring into the DM5HIP structure has yielded compounds with notable activity against several bacterial and fungal strains.
Comparative Inhibitory Activity
The antimicrobial efficacy of three newly synthesized thiophene-bearing DM5HIP esters, identified as C1, C2, and C3, was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined and are summarized in the table below. For comparative purposes, the MIC values of standard antimicrobial agents, Chloramphenicol (for bacteria) and Ketoconazole (for fungi), are also provided.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene-Bearing DM5HIP Derivatives and Standard Antimicrobials (in µg/mL)
| Microorganism | C1 | C2 | C3 | Chloramphenicol | Ketoconazole |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus (ATCC 25923) | >500 | 250 | 125 | 4-8 | N/A |
| Enterococcus faecalis (ATCC 29212) | >500 | 500 | 250 | 4-8 | N/A |
| Enterococcus faecalis (ATCC 51922) | >500 | >500 | 250 | 4-8 | N/A |
| Gram-Negative Bacteria | |||||
| Escherichia coli (ATCC 25922) | 125 | 62.5 | 125 | 2-4 | N/A |
| Escherichia coli (ATCC 35218) | 125 | 62.5 | 125 | 2-4 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 62.5 | 125 | 250 | 8-16 | N/A |
| Klebsiella pneumoniae (ATCC 700603) | 250 | 125 | 250 | 2-8 | N/A |
| Fungi | |||||
| Candida albicans (ATCC 90028) | 250 | 125 | 250 | N/A | 0.125-0.5 |
| Candida glabrata (ATCC 90030) | >500 | >500 | 500 | N/A | 0.5-2 |
| Candida krusei (ATCC 6258) | 250 | 125 | 250 | N/A | 1-4 |
| Candida parapsilosis (ATCC 22019) | 250 | 125 | 250 | N/A | 0.125-1 |
Data for C1, C2, and C3 are sourced from a study on new thiophene bearing dimethyl-5-hydroxy isophthalate (B1238265) esters and their antimicrobial activities.[1] Standard antibiotic MIC values are typical ranges found in microbiology literature.
Analysis of Antimicrobial Activity:
From the data presented, several observations can be made:
-
Compound C1 demonstrated the most potent activity against the Gram-negative bacterium Pseudomonas aeruginosa, with an MIC of 62.5 µg/mL.[1]
-
Compound C2 showed the broadest spectrum of activity among the derivatives, with the lowest MIC values against Escherichia coli (62.5 µg/mL) and several Candida species (125 µg/mL).[1]
-
Compound C3 exhibited moderate activity against both Gram-positive and Gram-negative bacteria.[1]
-
The derivatives generally showed weaker activity against Gram-positive bacteria compared to Gram-negative bacteria.
-
While showing promising activity, the DM5HIP derivatives did not reach the potency of the standard antibiotic Chloramphenicol against bacteria or Ketoconazole against fungi in most cases. However, their novel chemical structures may offer advantages in combating drug-resistant strains.
Other Biomedical Applications: A Noteworthy Gap in Comparative Data
While the antimicrobial properties of certain this compound derivatives have been investigated, there is a conspicuous absence of publicly available, direct comparative studies evaluating their performance in other key biomedical areas such as:
-
Anticancer Activity: No studies were identified that directly compare the cytotoxic effects of DM5HIP derivatives against cancer cell lines with established chemotherapeutic agents.
-
Enzyme Inhibition: There is a lack of research detailing the inhibitory activity of DM5HIP derivatives on specific enzymes and comparing their potency (e.g., IC50 values) with known inhibitors.
This lack of comparative data highlights a significant opportunity for future research to explore the full therapeutic potential of this class of compounds.
Experimental Protocols
Synthesis of Thiophene-Bearing DM5HIP Derivatives (General Procedure)
The synthesis of the thiophene-bearing DM5HIP esters (C1, C2, and C3) was achieved through an esterification reaction between this compound and the corresponding thiophene derivative (thiophene-2,5-dicarboxylic acid for C1, thiophene-2-carbonyl chloride for C2, and thiophene-2-acetyl chloride for C3).[2]
Example for Compound C2:
-
This compound (1.28 g, 0.0061 mol) and triethylamine (B128534) (0.97 mL, 0.007 mol) were dissolved in tetrahydrofuran (B95107) (THF).[1]
-
The solution was cooled to 0°C.[1]
-
Thiophene-2-carbonyl chloride (0.5 mL, 0.0046 mol) was added dropwise to the solution.[1]
-
The reaction mixture was stirred for 24 hours.[1]
-
The excess solvent was evaporated under reduced pressure.[1]
-
The resulting residue was poured into cold water, leading to the precipitation of the insoluble product.[1]
-
The precipitate was filtered, washed with water, and dried under a vacuum to yield the final product.[1]
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution technique as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Controls: Positive controls (microorganisms in broth without the test compound) and negative controls (broth only) were included on each plate. Chloramphenicol and Ketoconazole were used as standard drug controls.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) was observed.
Plausible Mechanism of Action of Thiophene Derivatives
While the precise signaling pathways affected by these novel DM5HIP derivatives have not been elucidated, the antimicrobial action of many thiophene-containing compounds is attributed to their ability to disrupt the microbial cell membrane. The presence of the sulfur atom in the thiophene ring is thought to contribute to this activity.
References
A Comparative Guide to Analytical Methods for Dimethyl 5-hydroxyisophthalate Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dimethyl 5-hydroxyisophthalate, a key intermediate in the synthesis of various pharmaceuticals and polymers, is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to assist in selecting the most suitable technique for your specific analytical needs.
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is essential to ensure reliable and reproducible results. The following table summarizes typical performance characteristics for HPLC and GC methods for the analysis of this compound. It is important to note that these values are representative of well-validated methods and may vary based on specific instrumentation and experimental conditions.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, which is well-suited for the analysis of moderately polar compounds like this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution is typically used to ensure good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature: 300 °C
4. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in the chosen solvent.
-
Add the derivatization agent (e.g., BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to convert the hydroxyl group to a more volatile silyl (B83357) ether.
-
Cool the sample to room temperature before injection.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when using a secondary method to confirm results from a primary method.
Conclusion
Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own set of advantages. HPLC is often preferred for its high precision and applicability to a wider range of compounds without the need for derivatization. On the other hand, GC, particularly when coupled with a mass spectrometer, can provide excellent selectivity and structural information, which is beneficial for impurity profiling.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the need for orthogonal verification of results. For robust quality control, employing one method for routine analysis and the other as a confirmatory technique, as outlined in the cross-validation workflow, provides the highest level of confidence in the analytical data.
A Comparative Guide to Catalytic Systems for the Synthesis of Dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Dimethyl 5-hydroxyisophthalate (DMHI), a key intermediate in the production of various pharmaceuticals and polymers, relies on the selection of an appropriate catalytic system. This guide provides an objective comparison of common and emerging catalytic methods for the synthesis of DMHI, supported by experimental data to aid researchers in choosing the most suitable approach for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, purity, reaction conditions, and environmental footprint of this compound synthesis. This section summarizes the quantitative performance of various catalytic systems.
| Catalytic System | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid Catalysis | Concentrated Sulfuric Acid (H₂SO₄) | Methanol (B129727), Reflux (4 hours) | 98.2 | >99 | High yield and purity, well-established method. | Corrosive, difficult to separate from product, not environmentally friendly. |
| Enzymatic Catalysis | Candida antarctica lipase (B570770) B (CALB), Novozym 435 | Solvent-free or organic solvent, mild temperatures | High (up to 99) | High | High selectivity, mild reaction conditions, environmentally friendly. | Higher catalyst cost, longer reaction times may be required. |
| Heterogeneous Acid Catalysis | Zeolites (e.g., Zr-ZSM-5), Montmorillonite K-10 | Varies depending on the catalyst, typically elevated temperatures | High (up to 100 conversion) | High | Catalyst is easily recoverable and reusable, environmentally benign. | May require specific reaction conditions and catalyst preparation. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Homogeneous Acid Catalysis: Fischer Esterification
This traditional method employs a strong mineral acid as the catalyst.
Materials:
-
5-hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Deionized water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 5-hydroxyisophthalic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion, carefully pour the hot reaction solution into ice water to precipitate the product.
-
Collect the white solid product by filtration.
-
Wash the product several times with deionized water until the washings are neutral.
-
Dry the product under vacuum. A reported yield for this method is 98.2% with a purity of over 99%.
Enzymatic Catalysis
This method utilizes lipases for a greener synthesis. While direct enzymatic synthesis data for DMHI is not extensively published, the following protocol is based on the successful esterification of similar phenolic acids.
Materials:
-
5-hydroxyisophthalic acid
-
Methanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Organic solvent (e.g., 2-methyl-2-butanol)
Procedure:
-
Combine 5-hydroxyisophthalic acid, methanol, and the immobilized lipase in a suitable reaction vessel.
-
If using an organic solvent, add it to the mixture. The use of a solvent can improve substrate solubility and enzyme stability.
-
Add molecular sieves to the reaction mixture to remove the water produced during esterification, which can drive the reaction towards completion.
-
Incubate the mixture at a controlled temperature (typically 40-60°C) with agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Isolate the product by evaporating the solvent and purifying via crystallization or column chromatography. High yields (up to 99%) have been reported for the enzymatic esterification of other phenolic acids.
Heterogeneous Acid Catalysis
This approach uses solid acid catalysts that are easily separable from the reaction mixture. The following is a general procedure based on the use of zeolite or clay catalysts for esterification.
Materials:
-
5-hydroxyisophthalic acid
-
Methanol
-
Heterogeneous acid catalyst (e.g., Zr-ZSM-5 or Montmorillonite K-10)
-
Solvent (if required)
Procedure:
-
Charge a reactor with 5-hydroxyisophthalic acid, methanol, and the heterogeneous catalyst.
-
Heat the mixture to the desired reaction temperature with vigorous stirring. The optimal temperature will depend on the specific catalyst used.
-
Monitor the reaction until completion.
-
After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Remove the excess methanol by distillation.
-
Purify the crude product by recrystallization to obtain this compound. High conversions (up to 100%) have been achieved for the esterification of fatty acids using such catalysts.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision matrix for selecting a catalytic system based on key performance indicators.
Assessing the Biocompatibility of Polymers Containing Dimethyl 5-hydroxyisophthalate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel polymers is paramount for their successful application in biomedical devices and drug delivery systems. This guide provides a framework for assessing the biocompatibility of polymers incorporating Dimethyl 5-hydroxyisophthalate, a functional monomer used in the synthesis of advanced polyesters and other copolymers. Due to a lack of extensive published biocompatibility data specifically for polymers containing this compound, this document outlines a comprehensive testing strategy based on international standards and compares expected outcomes with data from structurally similar aromatic polyesters.
Introduction to Biocompatibility Assessment
The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For polymers used in biomedical applications, a thorough evaluation of their interaction with biological systems is crucial. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies as required. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices and materials.
Polyesters are a widely used class of biodegradable polymers in the medical field due to their tunable degradation rates and generally good biocompatibility. The incorporation of functional monomers like this compound allows for the synthesis of polymers with tailored properties. However, any new polymer formulation must be rigorously tested to ensure its safety and efficacy.
Recommended In Vitro Biocompatibility Testing Cascade
A foundational assessment of biocompatibility begins with a series of in vitro tests designed to evaluate cytotoxicity, hemocompatibility, and cellular response.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for screening the potential of a material to cause cell death or inhibit cell growth. These tests are typically performed using cell lines such as L929 mouse fibroblasts, as recommended by ISO 10993-5.
Table 1: Comparison of In Vitro Cytotoxicity Data for Aromatic Polyesters
| Polymer | Assay | Cell Line | Results (Cell Viability %) | Reference |
| Poly(butylene isophthalate-co-furanoate) | Direct Contact with HUVECs | HUVEC | >90% | [1] |
| Poly(ethylene terephthalate) (PET) | Extract Test | MCF7 | Proliferation rate similar to control | [No specific citation found for quantitative data] |
| Sulfonated PEEK | MTT Assay | L929 | ~86% | [No specific citation found for quantitative data] |
| Polymer containing this compound | MTT Assay (Recommended) | L929 | Data to be generated |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Material Preparation: Polymer films are sterilized, typically with ethylene (B1197577) oxide or gamma irradiation, and cut to appropriate sizes. Extracts can also be prepared by incubating the polymer in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Cell Culture: L929 fibroblasts are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Exposure: The sterilized polymer samples are placed in direct contact with the cell monolayer, or the polymer extracts are added to the culture medium.
-
Incubation: The cells are incubated with the polymer for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to a negative control (cells cultured without the test material).
Hemocompatibility Assays
For blood-contacting applications, assessing the hemocompatibility of a polymer is critical. The primary concern is hemolysis, the lysis of red blood cells, which can be evaluated according to ISO 10993-4.
Table 2: Hemocompatibility Data for Aromatic Polyesters
| Polymer | Assay | Results (% Hemolysis) | Classification | Reference |
| Poly(butylene isophthalate-co-furanoate) | Platelet Adhesion | Reduced platelet adhesion compared to control | Hemocompatible | [1] |
| Poly(ethylene terephthalate) (PET) | Hemolysis | <2% | Non-hemolytic | [No specific citation found for quantitative data] |
| Polymer containing this compound | Hemolysis (Recommended) | Data to be generated |
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Material Preparation: The test polymer and positive (e.g., water) and negative (e.g., saline) controls are prepared.
-
Incubation: The polymer samples are incubated with diluted blood at 37°C for a specified time.
-
Centrifugation: The samples are centrifuged to pellet intact red blood cells.
-
Spectrophotometry: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to determine the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of <2% is generally considered non-hemolytic.
Signaling Pathways and Workflow Diagrams
Understanding the potential biological interactions of a novel polymer can be aided by visualizing the expected cellular signaling pathways and the experimental workflow for biocompatibility assessment.
Figure 1: Recommended workflow for assessing the biocompatibility of a novel polymer.
Figure 2: Simplified signaling pathway of the foreign body response to an implanted polymer.
Conclusion and Future Directions
The incorporation of this compound into polymers offers exciting possibilities for creating new biomaterials with tailored functionalities. However, a comprehensive assessment of their biocompatibility is a prerequisite for any clinical application. This guide provides a roadmap for such an evaluation, emphasizing standardized in vitro testing protocols for cytotoxicity and hemocompatibility as the initial, critical steps.
While direct comparative data for polymers containing this compound is currently lacking in the scientific literature, the presented framework, along with data from analogous aromatic polyesters, serves as a valuable resource for researchers. It is imperative that developers of these novel polymers undertake rigorous biocompatibility testing to establish a comprehensive safety and performance profile, thereby paving the way for their potential use in next-generation medical devices and therapies. Future research should focus on generating and publishing this crucial biocompatibility data to facilitate the translation of these promising materials from the laboratory to clinical practice.
References
A Comparative Analysis of Copolyesters Incorporating Dimethyl 5-hydroxyisophthalate: Mechanical Properties and Performance
For researchers, scientists, and drug development professionals, the selection of polymeric materials with specific mechanical properties is a critical aspect of product design and development. This guide provides a comparative analysis of the mechanical properties of copolyesters modified with Dimethyl 5-hydroxyisophthalate (DM5HIP), offering insights into how this functional monomer influences material performance. The inclusion of DM5HIP introduces a hydroxyl group into the polyester (B1180765) backbone, providing a site for potential post-polymerization modification and influencing intermolecular interactions, which in turn affects the bulk mechanical properties of the material.
Comparative Mechanical Properties
The introduction of DM5HIP into a standard copolyester formulation, such as one based on polyethylene (B3416737) terephthalate (B1205515) (PET), can be expected to alter its mechanical behavior. The hydroxyl group can increase intermolecular hydrogen bonding, potentially leading to increased stiffness and tensile strength, but it may also disrupt chain packing and crystallinity, which could affect elongation and toughness. The following table presents a hypothetical dataset illustrating these potential effects.
| Material ID | DM5HIP Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PET-control | 0 | 55 | 2.5 | 300 |
| PET-DM5HIP-5 | 5 | 62 | 2.8 | 250 |
| PET-DM5HIP-10 | 10 | 68 | 3.1 | 180 |
| PET-DM5HIP-20 | 20 | 75 | 3.5 | 100 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Analysis of Mechanical Performance
The hypothetical data suggests that the incorporation of DM5HIP leads to a copolyester with higher tensile strength and Young's modulus, indicating a stiffer and stronger material. This is likely due to the increased intermolecular hydrogen bonding facilitated by the hydroxyl groups of the DM5HIP monomer. However, this increased rigidity appears to come at the cost of reduced ductility, as evidenced by the decrease in the elongation at break. This trade-off between strength and flexibility is a common phenomenon in polymer modification.
Researchers should consider these trends when designing copolyesters for specific applications. For instance, applications requiring high rigidity and strength might benefit from higher concentrations of DM5HIP, while applications demanding greater flexibility and toughness would necessitate a lower concentration or an alternative modification strategy.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the data presented above.
Synthesis of Copolyesters
The copolyesters would be synthesized via a two-stage melt polycondensation process. In the first stage (esterification), the diol (e.g., ethylene (B1197577) glycol), dicarboxylic acid (e.g., dimethyl terephthalate), and DM5HIP would be heated under an inert atmosphere with a suitable catalyst (e.g., antimony trioxide). The reaction would be carried out at a temperature of 180-220°C, and the by-product (methanol) would be continuously removed. In the second stage (polycondensation), the temperature would be raised to 260-280°C, and a vacuum would be applied to facilitate the removal of excess diol and increase the polymer's molecular weight. The reaction would be monitored by measuring the torque of the stirrer and stopped once the desired viscosity is reached. The resulting polymer would then be extruded, pelletized, and dried.
Mechanical Testing of Copolyester Films
The mechanical properties of the copolyester films would be determined according to ASTM D882 standards.
-
Specimen Preparation: Thin films of the copolyesters would be prepared by melt-pressing the dried pellets at a temperature of 270-290°C, followed by quenching in cold water. The films would then be cut into rectangular strips with a width of 25 mm and a length of 150 mm.
-
Testing Procedure: The tensile tests would be performed using a universal testing machine equipped with a load cell of appropriate capacity. The specimens would be mounted in the grips of the testing machine, ensuring proper alignment. The test would be conducted at a controlled crosshead speed, typically 50 mm/min.
-
Data Acquisition: The load and elongation would be recorded continuously throughout the test until the specimen fractures. The tensile strength, Young's modulus, and elongation at break would be calculated from the resulting stress-strain curve. At least five specimens for each material would be tested to ensure statistical significance.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the incorporation of DM5HIP and the resulting mechanical properties of the copolyester.
A Comparative Guide to the Stability of Dimethyl 5-hydroxyisophthalate and Related Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Dimethyl 5-hydroxyisophthalate (DMHI) in comparison to other relevant aromatic esters. Due to the limited availability of direct stability studies on DMHI in publicly accessible literature, this document extrapolates potential stability characteristics based on data from structurally similar compounds, namely Dimethyl Isophthalate (B1238265) (DMI) and Dimethyl Terephthalate (B1205515) (DMT). Furthermore, it outlines a detailed experimental protocol for conducting forced degradation studies on DMHI, a critical step in assessing its intrinsic stability.
Introduction
This compound is a valuable intermediate in organic synthesis.[1] Understanding its stability under various environmental conditions is crucial for determining appropriate storage, handling, and formulation strategies. Aromatic esters, as a class of compounds, are susceptible to degradation through hydrolysis, photolysis, and thermal stress. The presence of a hydroxyl group on the aromatic ring of DMHI may influence its stability profile compared to its non-hydroxylated analogs.
Forced degradation studies are an essential component of drug development and chemical stability assessment.[2] These studies involve subjecting a compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.[2]
Comparative Stability Profile
Key Structural Differences:
-
This compound (DMHI): An aromatic diester with a hydroxyl group at the 5-position of the benzene (B151609) ring.
-
Dimethyl Isophthalate (DMI): An aromatic diester without the hydroxyl group. It is known for its thermal stability and resistance to hydrolysis.[3]
-
Dimethyl Terephthalate (DMT): An isomer of DMI, which also undergoes hydrolysis, particularly under alkaline conditions.
The hydroxyl group in DMHI is an electron-donating group, which can influence the electron density of the aromatic ring and the reactivity of the ester groups. This could potentially make DMHI more susceptible to oxidative degradation compared to DMI and DMT.
Table 1: Comparison of Physicochemical Properties and General Stability of Aromatic Esters
| Property | This compound (DMHI) | Dimethyl Isophthalate (DMI) | Dimethyl Terephthalate (DMT) |
| Molecular Formula | C₁₀H₁₀O₅ | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ |
| Molecular Weight | 210.18 g/mol | 194.18 g/mol | 194.19 g/mol |
| Melting Point | 162-164 °C | 66-69 °C[4] | 140-142 °C |
| Solubility in Water | Soluble[1] | 290 mg/L[4] | Sparingly soluble |
| General Stability | Data not available. The hydroxyl group may increase susceptibility to oxidation. | Stable under normal conditions.[5] Known for thermal stability and resistance to hydrolysis.[3] | Susceptible to hydrolysis, especially under alkaline conditions. |
Potential Degradation Pathways
Based on the chemistry of aromatic esters, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, yielding methanol (B129727) and 5-hydroxyisophthalic acid. The rate of hydrolysis is expected to be pH-dependent. For similar compounds like DMT, base-catalyzed hydrolysis is a known reaction.
-
Oxidation: The phenolic hydroxyl group makes DMHI potentially susceptible to oxidation, which could lead to the formation of colored degradation products.
-
Photodegradation: Aromatic esters can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex, involving cleavage of the ester bond or modifications to the aromatic ring.[6][7]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For aliphatic polyesters, degradation typically begins around 275°C via random scission of the ester linkage.[8]
The following diagram illustrates a potential degradation pathway for DMHI via hydrolysis.
Caption: Potential hydrolytic degradation of this compound.
Recommended Experimental Protocol for Forced Degradation Studies
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocol is based on general guidelines for such studies.
Objective: To identify the degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
1. Materials and Methods
-
Test Substance: this compound (DMHI)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector, Mass Spectrometer (MS), pH meter, Photostability chamber, Temperature and humidity controlled oven.
2. Stress Conditions
A solution of DMHI (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 48 hours.
-
Photostability: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analytical Method
A stability-indicating HPLC method should be developed to separate DMHI from its degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with a suitable buffer, e.g., 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or PDA detection to monitor peak purity.
-
Injection Volume: 20 µL.
4. Data Analysis
-
Calculate the percentage degradation of DMHI under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
While direct experimental data on the stability of this compound is scarce, a comparative analysis with structurally similar compounds suggests that it is likely susceptible to hydrolysis, oxidation, and photolysis. The presence of a phenolic hydroxyl group may particularly influence its oxidative stability. To obtain a definitive stability profile, a comprehensive forced degradation study is essential. The provided experimental protocol offers a robust framework for researchers to conduct such an investigation, which will be invaluable for the development of stable formulations and for defining appropriate storage and handling procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. fishersci.com [fishersci.com]
- 6. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Inter-laboratory Comparison of Dimethyl 5-hydroxyisophthalate Characterization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the characterization of Dimethyl 5-hydroxyisophthalate, a key intermediate in the synthesis of non-ionic X-ray contrast agents like Ioversol. This document summarizes key quality attributes from various sources and details the experimental protocols for its comprehensive analysis.
This compound (DMHIP), with the chemical formula C₁₀H₁₀O₅, is a critical building block in the pharmaceutical industry. Its purity and consistent characterization are paramount to ensure the quality and safety of the final active pharmaceutical ingredient. This guide aims to provide a comparative overview of its physicochemical properties and analytical methodologies.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of this compound as reported by various chemical suppliers. While a direct inter-laboratory study is not publicly available, this compilation of data from commercial sources provides a valuable snapshot of the expected specifications for this compound.
| Property | Sigma-Aldrich | TCI America | Fisher Scientific |
| Purity | 98%[1] | >98.0% (GC)[2] | 98.0+%[3] |
| Melting Point | 162-164 °C[1] | 165 °C[4] | 162-164 °C |
| Appearance | Powder[1] | Solid[2] | Not Specified |
| Molecular Weight | 210.18 g/mol | 210.19 g/mol [2] | 210.19 g/mol |
Alternative Intermediates in Contrast Agent Synthesis
This compound is a precursor to the tri-iodinated benzene (B151609) ring structure central to many X-ray contrast agents.[5] Other non-ionic contrast agents utilize similar intermediates, which can be considered alternatives in the broader context of contrast media development. These include intermediates for:
-
Iohexol: Utilizes 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[6]
-
Iodixanol: A dimeric contrast agent synthesized from a related tri-iodinated intermediate.[7]
The choice of intermediate can influence the physicochemical properties of the final contrast agent, such as its osmolality and viscosity, which in turn affect patient tolerance.[8]
Experimental Protocols for Characterization
Consistent and reproducible analytical methods are crucial for the quality control of this compound. Below are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, a reverse-phase column.[9]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) (MeCN) and water containing a small amount of phosphoric acid. For Mass-Spec (MS) compatible methods, formic acid should be used instead of phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A quartz capillary column suitable for polar compounds.
-
Carrier Gas: Helium.
-
Inlet Temperature: 240 °C.
-
Oven Program: Start at 40°C, ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.[10]
-
Injection Volume: 1 µL (split ratio 40:1).[10]
-
Mass Spectrometry: Electron Ionization (EI) at 70eV, with a scan range of m/z 20-700.[10]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent like acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[11]
-
¹H NMR Analysis: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Analysis: Acquire spectra using a proton-decoupled pulse sequence. Longer acquisition times are typically required compared to ¹H NMR.
Pharmacokinetic Pathway of Ioversol
As this compound is a precursor to Ioversol, understanding the pharmacokinetic profile of Ioversol is relevant for drug development professionals. The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of this contrast agent. Ioversol is administered intravenously, distributed in the extracellular space, and is primarily excreted unchanged by the kidneys.[12][13][14]
Caption: Pharmacokinetic pathway of Ioversol.
Experimental Workflow for Quality Control
The following diagram outlines a typical workflow for the quality control and characterization of this compound in a laboratory setting.
Caption: Quality control workflow.
References
- 1. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 13036-02-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. labproinc.com [labproinc.com]
- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9403757B2 - Preparation of intermediates of X-ray contrast agents - Google Patents [patents.google.com]
- 7. eimj.org [eimj.org]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. Ioversol | C18H24I3N3O9 | CID 3741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rxmed.com [rxmed.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Dimethyl 5-hydroxyisophthalate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential to cause skin, eye, and respiratory irritation. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative to follow established protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. If handling the compound as a powder, a dust mask (such as a type N95) should be used to prevent inhalation. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Hazard Information
For quick reference, the hazard classifications for this compound are summarized below.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Specific Target Organ Toxicity | May cause respiratory irritation | |
| (Single Exposure) |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to transfer it to an approved chemical waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Storage
-
Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound." Include the full chemical name and any known hazards.
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be clean and dry before use.
-
Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the labeled hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should also be placed in the designated waste container.
-
Solutions: If this compound is in a solvent, collect it in a compatible, labeled liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Disposal Request: Once the waste container is full, or when the waste is no longer being generated, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal procedures for additional requirements.
Personal protective equipment for handling Dimethyl 5-hydroxyisophthalate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl 5-hydroxyisophthalate. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Protective Gloves | Chemically resistant gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for the substances being handled. |
| Laboratory Coat | Standard laboratory coat to prevent skin contact. | |
| Respiratory Protection | Dust Mask | A dust mask, such as a type N95 (US), is recommended, especially when handling the powder form to avoid inhalation. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in the dust.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
-
Store away from strong oxidizing agents, as they are incompatible.[1]
Accidental Release and First-Aid Measures
Accidental Release:
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Sweep or shovel the spilled material into a suitable container for disposal.[1]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Clean the mouth with water and seek medical attention.[1]
Disposal Plan
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1]
-
The material should be disposed of at an approved waste disposal plant.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 13036-02-7 |
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to almost white powder or crystal[4] |
| Melting Point | 162-164 °C |
| Solubility | Soluble in water |
Experimental Protocols
Detailed experimental protocols involving this compound are specific to individual research designs and are not available in safety-focused documents. For methodologies related to its use in synthesis or other applications, it is recommended to consult peer-reviewed scientific literature and established chemical synthesis databases.
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
